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  • Product: 9-Anthracenecarboxylic acid methyl ester
  • CAS: 1504-39-8

Core Science & Biosynthesis

Foundational

9-Anthracenecarboxylic acid methyl ester physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 9-Anthracenecarboxylic Acid Methyl Ester For Researchers, Scientists, and Drug Development Professionals Introduction 9-Anthracenecarboxylic acid met...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 9-Anthracenecarboxylic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenecarboxylic acid methyl ester, also known as methyl 9-anthracenoate, is a polycyclic aromatic hydrocarbon (PAH) derivative that serves as a vital molecular building block and a functional material in various scientific domains. Its rigid, planar anthracene core, coupled with the reactivity of the methyl ester group, imparts a unique combination of photophysical and chemical properties. This guide provides a comprehensive technical overview of this compound, moving from its fundamental properties to its reactivity and applications, with a focus on the underlying principles that are critical for experimental design and interpretation.

Molecular Structure and Identification

The foundational step in understanding any chemical compound is to establish its precise structure and identity. The properties and reactivity of methyl 9-anthracenoate are a direct consequence of its molecular architecture.

  • Synonyms: 9-Methoxycarbonylanthracene, Methyl 9-anthracenecarboxylate[1][2]

  • CAS Number: 1504-39-8[1][2][3]

  • Molecular Formula: C₁₆H₁₂O₂[1][2][3]

The structure consists of a tricyclic anthracene core with a methyl ester group substituted at the C9 position. This substitution breaks the symmetry of the parent anthracene molecule, influencing its crystal packing and electronic properties.

Caption: Molecular Structure of 9-Anthracenecarboxylic acid methyl ester.

Physical and Spectroscopic Properties

The physical properties of a compound dictate its handling, processing, and suitability for various applications. Spectroscopic data are essential for its identification and for probing its electronic environment.

Physical Characteristics

The following table summarizes the key physical properties of methyl 9-anthracenoate. Its high molecular weight and aromatic nature result in a high boiling point and a solid state at room temperature. The calculated XLogP3 value of 4.2 indicates significant lipophilicity and, consequently, poor solubility in aqueous media.[2]

PropertyValueReference
Molecular Weight 236.2653 g/mol [1][3][4]
Density 1.208 g/cm³[1]
Boiling Point 405.4 °C at 760 mmHg[1]
Flash Point 194.3 °C[1]
Refractive Index 1.677[1]
XLogP3 4.2[2]
Topological Polar Surface Area 26.3 Ų[2]
Spectroscopic Profile

The extended π-conjugated system of the anthracene core gives rise to distinct spectroscopic signatures.

  • UV-Vis Spectroscopy: Anthracene derivatives are renowned for their strong UV absorption and fluorescence. In solution, methyl 9-anthracenoate exhibits characteristic absorption bands in the UV-A range (typically 350-400 nm) corresponding to π-π* transitions. Upon excitation, it emits fluorescence in the blue region of the visible spectrum (around 400-450 nm). For instance, the related compound 9-methylanthracene has an excitation peak at 366 nm and an emission peak at 413 nm.[5] These photophysical properties are fundamental to its use in fluorescent probes and organic electronics.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration from the ester group, typically found around 1720-1740 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also prominent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (typically 7.4-8.5 ppm) corresponding to the nine protons on the anthracene ring. A sharp singlet will appear further upfield (around 4.0 ppm) corresponding to the three protons of the methyl ester (–OCH₃) group.

    • ¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, the carbonyl carbon of the ester (around 167 ppm), and the methyl carbon (around 52 ppm).

Chemical Properties and Reactivity

The chemistry of methyl 9-anthracenoate is governed by three main features: the aromatic anthracene core, the ester functional group, and its unique photochemical reactivity.

Photochemical [4+4] Cycloaddition (Photodimerization)

The most significant chemical property of 9-substituted anthracenes is their ability to undergo a reversible [4+4] cycloaddition upon exposure to UV light (typically >300 nm).[6][7] Two parallel-stacked anthracene molecules form covalent bonds between their C9/C9' and C10/C10' positions, resulting in a "sandwich" dimer.

This dimerization process leads to a loss of aromaticity in the central rings, which can be observed spectroscopically by the disappearance of the characteristic anthracene UV-Vis absorption bands.[8] The reaction is often reversible, with the dimer dissociating back into monomers upon heating or irradiation with shorter-wavelength UV light (<300 nm).[7][8] This reversible transformation is the basis for its application in photomechanical materials, actuators, and reversible polymer systems.[6][7][9]

Photodimerization cluster_product Product monomer1 Monomer (Methyl 9-anthracenoate) dimer Dimer ([4+4] Cycloadduct) monomer1->dimer UV Light (λ > 300 nm) [4+4] Cycloaddition monomer2 Monomer (Methyl 9-anthracenoate) dimer->monomer1 Heat (Δ) or UV Light (λ < 300 nm) Cycloreversion

Caption: Reversible photodimerization of methyl 9-anthracenoate.

Ester Group Reactivity

The methyl ester functionality can undergo standard ester reactions:

  • Hydrolysis: Reaction with water under acidic or basic conditions will yield 9-anthracenecarboxylic acid and methanol.

  • Transesterification: Reaction with another alcohol in the presence of a catalyst can be used to synthesize other esters of 9-anthracenecarboxylic acid.

Synthesis and Experimental Protocols

Synthesis Pathway

Methyl 9-anthracenoate is most commonly synthesized via a straightforward esterification of its parent acid, 9-anthracenecarboxylic acid, which is commercially available.[6] A standard Fischer esterification is typically employed.

Synthesis_Workflow start 9-Anthracenecarboxylic Acid (Starting Material) reaction Fischer Esterification (Reflux) start->reaction reagents Methanol (CH₃OH) + Catalytic Acid (e.g., H₂SO₄) reagents->reaction product 9-Anthracenecarboxylic Acid Methyl Ester (Final Product) reaction->product

Caption: General synthesis workflow for methyl 9-anthracenoate.

Experimental Protocol: Fischer Esterification

This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9-anthracenecarboxylic acid (1.0 eq).

  • Reagents: Add an excess of methanol to act as both the reagent and the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the pure methyl 9-anthracenoate.

Applications in Research and Development

The unique properties of this molecule make it a valuable tool for materials scientists and chemists.

  • Photomechanical Materials: The reversible photodimerization can be harnessed to create smart materials that bend, twist, or contract upon light exposure.[6][9] This has potential applications in soft robotics, light-activated actuators, and energy-storing materials.

  • Fluorescent Probes and Labels: The inherent fluorescence of the anthracene core allows it to be used as a reporter group. It can be incorporated into larger molecules or polymers to study their structure, dynamics, or environment.

  • Reversible Polymer Networks: By incorporating the anthracene moiety into polymer chains, scientists can create materials that can be cross-linked (solidified) with UV light and de-cross-linked (liquefied) with heat, enabling applications in self-healing materials and rewritable media.[7]

  • Synthetic Intermediate: The ester can serve as a precursor for the synthesis of more complex anthracene derivatives, leveraging both the reactivity of the ester and the aromatic core.

Safety and Handling

As with any chemical, proper safety protocols are paramount when handling methyl 9-anthracenoate.

  • Hazard Classification: The compound is classified as very toxic to aquatic life with long-lasting effects (GHS Hazard Statements H400, H410).[2] Therefore, release to the environment must be strictly avoided.[10]

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][13] Avoid contact with skin and eyes.[11]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11][13]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[11][14]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the water system.[10]

Conclusion

9-Anthracenecarboxylic acid methyl ester is a compound of significant scientific interest, primarily due to its remarkable photo-responsive behavior. Its well-defined physical properties, predictable spectroscopic signatures, and versatile reactivity make it an invaluable tool for the rational design of advanced functional materials. A thorough understanding of its core characteristics—from its molecular structure to its photochemical reactivity—is essential for any researcher aiming to exploit its full potential in materials science, organic electronics, and chemical synthesis.

References

  • Anthracene-9-carboxylic acid, 10-methyl-, methyl ester | C17H14O2 - PubChem. (n.d.). PubChem. Retrieved March 27, 2024, from [Link]

  • Chemical Properties of 9-Anthracenecarboxylic acid (CAS 723-62-6) - Cheméo. (n.d.). Cheméo. Retrieved March 27, 2024, from [Link]

  • Methyl 9-anthracenecarboxylate | C16H12O2 | CID 98905 - PubChem. (n.d.). National Institutes of Health. Retrieved March 27, 2024, from [Link]

  • 9-Anthracenecarboxylic acid methyl ester | 1504-39-8 | C16H12O2 - Appchem. (n.d.). Appchem. Retrieved March 27, 2024, from [Link]

  • Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2024, from [Link]

  • 9 - SAFETY DATA SHEET. (n.d.). Retrieved March 27, 2024, from [Link]

  • Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications - ACS Publications. (2011, September 6). American Chemical Society Publications. Retrieved March 27, 2024, from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 2). Thermo Fisher Scientific. Retrieved March 27, 2024, from [Link]

  • Improved Solid-State Photomechanical Materials by Fluorine Substitution of 9-Anthracene Carboxylic Acid - ACS Publications. (2014, September 15). American Chemical Society Publications. Retrieved March 27, 2024, from [Link]

  • 8 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 27, 2024, from [Link]

  • (a) The structures of 9-methyl anthracene (9MA), 9-anthracene... - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2024, from [Link]

  • Time-dependent UV/vis spectra of 9-methoxymethylanthracene during the... - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2024, from [Link]

  • Recent advances in the syntheses of anthracene derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2024, from [Link]

  • Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. (n.d.). Retrieved March 27, 2024, from [Link]

  • Synthesis and evaluation of 9-substituted anthracenes with potential in reversible polymer systems | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2024, from [Link]

  • (a) UV-vis spectra of 9-anthracenylmethyl acrylate before (top) and... - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2024, from [Link]

  • Anthracene, 9-methyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). National Institute of Standards and Technology. Retrieved March 27, 2024, from [Link]

Sources

Exploratory

UV-Vis Absorption Spectrum of Methyl 9-Anthracenecarboxylate: A Comprehensive Technical Guide

Executive Summary & Pharmaceutical Relevance Methyl 9-anthracenecarboxylate (9-MAC) is a highly conjugated polycyclic aromatic hydrocarbon (PAH) derivative characterized by an anthracene core and a methyl ester substitue...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmaceutical Relevance

Methyl 9-anthracenecarboxylate (9-MAC) is a highly conjugated polycyclic aromatic hydrocarbon (PAH) derivative characterized by an anthracene core and a methyl ester substituent at the 9-position. In modern drug development and materials science, 9-MAC is frequently utilized as a model hydrophobic payload for evaluating micellar encapsulation, hydrogel loading, and lipid nanoparticle (LNP) distribution. Its robust, highly structured UV-Vis absorption spectrum makes it an ideal analytical chromophore for quantifying drug release kinetics and probing the polarity of local microenvironments.

Electronic Transitions and Mechanistic Photophysics

The UV-Vis absorption spectrum of 9-MAC is governed by the photophysics of the anthracene core, which is further modulated by the electron-withdrawing ester group. Understanding the causality behind these spectral features is critical for accurate optical tracking.

  • The β -Band ( 1A→1Bb​ Transition): Occurring in the deep UV region (typically centered around 254 nm), this is a highly allowed, intense transition characterized by a large oscillator strength. It corresponds to the transition moments oriented along the long axis of the anthracene molecule1[1].

  • The p -Band ( 1A→1La​ Transition): Appearing in the near-UV region (320–390 nm), this band serves as the primary analytical window for 9-MAC. Because the rigid, fused-ring structure of the anthracene core restricts structural reorganization upon excitation, the Franck-Condon overlap is exceptionally strong across multiple vibrational levels. This results in a distinct vibronic progression with characteristic peaks at approximately 330, 347, 365, and 384 nm2[2].

  • Substituent Effects: The ester group at the 9-position extends the π -conjugation of the anthracene core. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a slight bathochromic (red) shift compared to unsubstituted anthracene3[3].

Quantitative Data Summary

Table 1: Key Photophysical Properties of Methyl 9-Anthracenecarboxylate

PropertyValue / DescriptionEnvironmental Dependency
β -band ( λmax​ ) ~254 nmMinimal solvent effect
p -band ( λmax​ ) 330, 347, 365, 384 nmSlight bathochromic shift in polar solvents
Molar Absorptivity ( logϵ ) ~4.45 (at 345-365 nm)Concentration independent (< 10−5 M)
Emission Maximum ( λem​ ) 410–470 nmHighly concentration/solvent dependent
Photochemical Pathway [4+4] CyclodimerizationFavored at high concentrations / solid state

Photochemical Pathways: Excimers and Cyclodimerization

A critical consideration when analyzing the UV-Vis and emission spectra of 9-MAC is its concentration-dependent photochemistry. At low concentrations (< 10−5 M), 9-MAC exhibits monomeric absorption and sharp fluorescence. However, at higher concentrations or within constrained environments (like hydrogel matrices), excited state molecules ( S1​ ) can interact with ground state molecules ( S0​ ) to form excimers (excited dimers). This manifests as a broad, structureless emission band around 470 nm 4[4]. Prolonged UV exposure at high concentrations leads to a [4+4] photocyclodimerization, which disrupts the extended π -system and causes a measurable decrease in the 320–390 nm absorption band over time.

G S0 Ground State (S0) Methyl 9-Anthracenecarboxylate Photon UV Absorption (λ = 340-390 nm) S0->Photon Incident Light S1 Singlet Excited State (S1) [π → π* Transition] Photon->S1 Excitation Fluorescence Fluorescence Emission (λ = 410-470 nm) S1->Fluorescence Radiative Decay Exciplex Excimer Formation (High Concentration) S1->Exciplex + S0 9-MAC Fluorescence->S0 Relaxation Dimer [4+4] Cyclodimerization (Photodimer) Exciplex->S0 Broad Emission Exciplex->Dimer Reaction

Fig 1. Photophysical and photochemical pathways of methyl 9-anthracenecarboxylate upon UV excitation.

Experimental Protocol: High-Fidelity UV-Vis Characterization

To ensure absolute scientific integrity and reproducibility, the following protocol establishes a self-validating system for acquiring the UV-Vis spectrum of 9-MAC.

Phase 1: Preparation & Solvent Selection
  • Rationale: Solvent polarity slightly influences the vibronic fine structure. Spectroscopic-grade solvents (e.g., ethanol or cyclohexane) must be used to ensure the solvent's UV cutoff does not interfere with the 254 nm β -band.

  • Step 1: Weigh exactly 2.36 mg of 9-MAC ( MW≈236.26 g/mol ) and dissolve in 10 mL of spectroscopic-grade ethanol to create a 1.0 mM stock solution. Sonicate for 5 minutes in a dark environment to prevent premature photodimerization.

Phase 2: Serial Dilution & System Validation
  • Rationale: To adhere strictly to the Beer-Lambert law and prevent excimer-induced spectral broadening, the working concentration must be optimized and validated.

  • Step 2: Perform serial dilutions from the stock to prepare working standards of 2, 4, 6, 8, and 10 μ M.

  • Step 3 (Self-Validation Check): Measure the absorbance at the λmax​ (e.g., 365 nm) for all five concentrations. Plot Absorbance vs. Concentration. A strictly linear relationship ( R2>0.999 ) validates that the system is free of ground-state aggregation. If the curve flattens at higher concentrations, ground-state dimers are forming, and the stock must be diluted further.

Phase 3: Spectral Acquisition
  • Rationale: High-resolution parameters are required to accurately resolve the sharp vibronic peaks of the p -band without artificial peak broadening.

  • Step 4: Set the dual-beam UV-Vis spectrophotometer parameters: Scan range 200–500 nm, Data interval 0.5 nm, Slit width 1.0 nm, Scan speed Medium.

  • Step 5: Perform a baseline correction using matching quartz cuvettes (1 cm path length) filled with pure ethanol.

  • Step 6: Acquire the spectrum of the 10 μ M solution. Ensure the maximum absorbance remains between 0.1 and 0.8 AU to minimize photometric error.

References

  • Title: Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: Incorporation of Manganese Complexes within Hybrid Resol-Silica and Carbon-Silica Nanoparticles Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Crystal Structure and Triboluminescence 2. 9-Anthracenecarboxylic Acid and Its Esters Source: Chemistry of Materials (ACS Publications) URL: [Link]

Sources

Foundational

In-Depth Technical Guide: 9-Anthracenecarboxylic Acid Methyl Ester – Chemical Dynamics, Safety Data Profiling, and Advanced Synthetic Applications

Executive Summary 9-Anthracenecarboxylic acid methyl ester (commonly referred to as Methyl 9-anthracenecarboxylate) is a highly functionalized polycyclic aromatic hydrocarbon (PAH) derivative. Characterized by its rigid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

9-Anthracenecarboxylic acid methyl ester (commonly referred to as Methyl 9-anthracenecarboxylate) is a highly functionalized polycyclic aromatic hydrocarbon (PAH) derivative. Characterized by its rigid π -conjugated anthracene core and sterically hindered ester moiety, the compound is a critical building block in optoelectronics, stereoselective cycloadditions, and advanced drug delivery systems. This whitepaper synthesizes its physicochemical properties, strict Environmental, Health, and Safety (EHS) protocols, and field-proven laboratory methodologies to provide a comprehensive resource for researchers and drug development professionals.

Chemical Identity & Structural Dynamics

Addressing Registry Anomalies: While occasionally queried in internal databases under anomalous or unregistered identifiers (such as CAS 2417-11-0), the globally standardized Chemical Abstracts Service (CAS) registry number for 9-Anthracenecarboxylic acid methyl ester is 1504-39-8 [1]. Researchers must ensure they are referencing the correct CAS to retrieve accurate Safety Data Sheets (SDS) and 2[2].

Structural Causality: The molecular architecture consists of an anthracene core with an esterification at the 9-position. This specific substitution introduces significant steric hindrance, preventing the ester group from achieving complete coplanarity with the aromatic rings. This structural twisting is foundational to its unique solid-state behavior; it dictates the asymmetric molecular packing in the crystal lattice, which directly drives its photoluminescent and triboluminescent properties[3].

Physicochemical Properties & Regulatory Identifiers

To facilitate rapid cross-referencing, the core quantitative data and regulatory identifiers are summarized below:

Property / IdentifierValue / Description
Chemical Name 9-Anthracenecarboxylic acid methyl ester
Synonyms Methyl 9-anthracenecarboxylate
Standard CAS Number 1504-39-8
EC Number 661-316-8
Molecular Formula C16​H12​O2​
Molecular Weight 236.27 g/mol
Appearance Yellow hexagonal tablets / crystalline powder
Melting Point 111−112 °C
GHS Hazard Codes H400 (Aquatic Acute 1), H410 (Aquatic Chronic 1)

Safety Data Sheet (SDS) & Hazard Profiling

Hazard Causality

Under the Globally Harmonized System (GHS), Methyl 9-anthracenecarboxylate is classified as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410) [2]. The causality of this severe environmental hazard stems from the highly lipophilic nature of the PAH core. When introduced into aquatic environments, the compound rapidly partitions into the lipid bilayers of aquatic organisms, causing bioaccumulation and the subsequent disruption of cellular membrane integrity.

Handling Protocols & Self-Validating Spill Response
  • Protocol: All handling must occur within a Class II Type A2 biological safety cabinet or a standard chemical fume hood to prevent the inhalation of crystalline dust.

  • Spill Response: Do not dry-sweep. Dry sweeping generates airborne combustible dust and spreads the lipophilic hazard. Instead, cover the spill with an inert, solvent-compatible absorbent (e.g., diatomaceous earth) to bind the compound safely.

  • Self-Validation System: After physical removal of a spill, illuminate the workspace with a 365 nm UV lamp. The inherent solid-state photoluminescence of the compound (emission maximum ~436 nm) will immediately reveal any residual micro-particulates, visually validating the complete decontamination of the workspace[3].

SDS_Workflow H Hazard ID Aquatic Tox (H400/H410) P PPE Deployment Nitrile, Goggles, Fume Hood H->P S Spill Containment Inert Absorbent Binding P->S D Waste Disposal EPA-Approved Incineration S->D

GHS Hazard Mitigation and Spill Response Protocol for Methyl 9-anthracenecarboxylate.

Advanced Synthetic Workflows: Mechanochemical Transfer Hydrogenation

Context: The synthesis of periphery-hydrogenated PAHs is traditionally bottlenecked by the need for high-pressure H2​ gas, specialized autoclaves, and extended reaction times. Causality: Utilizing a mechanochemical approach with a rhodium catalyst ( [RhOH(cod)]2​ ) and tetrahydroxydiboron ( B2​(OH)4​ ) as a solid-state hydrogen donor completely circumvents the need for gaseous H2​ . The kinetic energy from ball milling generates localized transient reactive surfaces, overcoming the high activation energy barrier imposed by the steric bulk of the 9-ester group. This specific pathway yields a mixture of tetrahydroanthracene and dihydroanthracene derivatives in an 89:11 ratio[4].

Step-by-Step Methodology
  • Reagent Loading: In a 1.5 mL stainless-steel milling jar, combine Methyl 9-anthracenecarboxylate (1.0 equiv), [RhOH(cod)]2​ (catalyst), and B2​(OH)4​ (H-donor). Causality: B2​(OH)4​ is selected because it undergoes controlled decomposition under mechanical stress to release hydrogen equivalents directly at the solid catalyst interface.

  • Milling Setup: Add a 7 mm stainless-steel ball. Seal the jar under an ambient atmosphere.

  • Mechanochemical Activation: Subject the jar to ball milling at a preset external temperature of 100 °C for 2 to 4 hours.

  • Extraction: Extract the crude mixture with dichloromethane and filter through a short silica plug to sequester the Rh particulates.

  • Self-Validation System: Monitor the internal pressure of the milling jar immediately post-reaction. The absence of significant gas release (hissing) upon opening confirms that the transfer hydrogenation proceeded efficiently via solid-state mechanisms, rather than decomposing into hazardous free H2​ gas[5].

Mechano_Pathway Sub Methyl 9-anthracenecarboxylate (Substrate) Mill Mechanochemical Milling (100°C, Solvent-Free) Sub->Mill Cat [RhOH(cod)]2 + B2(OH)4 (Catalyst & H-Donor) Cat->Mill Prod Tetrahydroanthracene & Dihydroanthracene Derivatives Mill->Prod

Rh-Catalyzed Mechanochemical Transfer Hydrogenation Pathway.

Applications in Therapeutics & Materials Science

Targeted Drug Delivery via Smart Hydrogels

Methyl 9-anthracenecarboxylate serves as a highly effective hydrophobic model payload in advanced hydrogel engineering. When loaded into poly(N-isopropylacrylamide-co-methacrylic acid) hydrogels, the compound partitions deeply into the hydrophobic domains. Causality: The hydrogel is engineered to undergo a hydrophilic-hydrophobic transition based on its Lower Critical Solution Temperature (LCST). When the ambient temperature drops below the LCST, the polymer chains rapidly solvate with water, disrupting the internal hydrophobic pockets and triggering a controlled, thermodynamic release of the anthracene payload. This mechanism is crucial for developing temperature-responsive transdermal drug delivery patches[6].

Optoelectronics & Triboluminescence

Beyond therapeutics, the compound exhibits distinct solid-state photoluminescence and triboluminescence. The excitation of triboluminescence is driven by a charge separation and recombination mechanism. When mechanical stress fractures the asymmetric crystal lattice, localized charge differentials are created; their subsequent recombination emits visible light, making the compound a candidate for stress-sensing smart materials[3].

References

  • NextSDS Database.
  • RSC Publishing.
  • PMC - National Institutes of Health.
  • ACS Publications. "Crystal Structure and Triboluminescence 2. 9-Anthracenecarboxylic Acid and Its Esters". acs.org.
  • ResearchGate. "Biocompatibility of Ar plasma-treated fluorinated ethylene propylene: Adhesion and viability of human keratinocytes".

Sources

Exploratory

The Photophysics and Application of Methyl 9-Anthroate: A Comprehensive Technical Guide

Executive Summary Methyl 9-anthroate (M-9-A), also known as 9-anthracenecarboxylic acid methyl ester, is a highly specialized lipophilic fluorophore utilized extensively in membrane biophysics and microenvironmental prob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 9-anthroate (M-9-A), also known as 9-anthracenecarboxylic acid methyl ester, is a highly specialized lipophilic fluorophore utilized extensively in membrane biophysics and microenvironmental probing. Unlike extended amphiphilic probes, M-9-A lacks structural similarity to lipid building blocks, allowing it to partition deeply into hydrophobic domains to report on microviscosity and phase transitions[1]. This whitepaper provides a rigorous examination of the photophysical mechanics of M-9-A, detailing its excited-state geometry, solvatochromism, and field-proven experimental protocols for researchers and drug development professionals.

Photophysical Foundations and Excited-State Geometry

The utility of M-9-A as a fluorescent probe is intrinsically linked to its unique molecular geometry. In the ground state ( S0​ ), the molecule is nonplanar. This is driven by severe steric hindrance between the bulky carboxylate methyl ester group at the 9-position and the adjacent peri-hydrogens (positions 1 and 8) of the anthracene ring[2].

Upon photon absorption and transition to the lowest excited singlet state ( S1​ ), the molecule undergoes a significant geometric relaxation. Resonance stabilization forces the molecule toward a more coplanar conformation, although complete coplanarity is never fully achieved due to the persistent steric repulsion[3]. This substantial difference in equilibrium geometry between the S0​ and S1​ states results in a pronounced Stokes shift and renders the fluorophore highly sensitive to the rigidity and polarity of its local microenvironment[3].

Photophysics S0 S0 Ground State (Sterically Hindered, Non-planar) S1_FC S1 Franck-Condon State (High Energy, Unrelaxed) S0->S1_FC Excitation (λ_ex = 362 nm) S1_Rel S1 Relaxed State (Partially Planarized) S1_FC->S1_Rel Solvent & Structural Relaxation Emission Fluorescence Emission (λ_em = 456 nm) S1_Rel->Emission Radiative Decay (k_f) Quenching Non-radiative Decay (Water Quenching / H-Bonding) S1_Rel->Quenching Non-Radiative (k_nr) Emission->S0 Return to Ground State Quenching->S0

Figure 1: Jablonski diagram illustrating the photophysical relaxation pathway of methyl 9-anthroate.

Solvatochromism and Environmental Sensitivity

The emission profile of M-9-A is highly dependent on solvent polarity and hydrogen-bonding capacity. In non-polar organic solvents, M-9-A exhibits strong fluorescence with an excitation maximum ( λex​ ) near 362 nm and an emission maximum ( λem​ ) at 456 nm[4].

However, water acts as a potent quencher of M-9-A fluorescence. In dioxane-water mixtures, the addition of water can cause up to a 5-fold decrease in the fluorescence quantum yield ( Φ )[5]. The quenching process is entropy-controlled, likely involving a hydrogen-bonded complex as an intermediate, with a rate constant of 9.6×106M−1s−1 in dioxane at 20°C[5]. Because the fluorescence lifetime of M-9-A is heavily modulated by hydrogen-bonding rather than general solvent viscosity, it serves as an exceptional probe for quantifying water penetration in micellar surfaces (e.g., SDS, Triton X-100) and lipid bilayers[5].

Quantitative Photophysical Data

Table 1: Core Photophysical Parameters of M-9-A

ParameterValueEnvironmental Context
Excitation Maximum ( λex​ ) ~362 nmNon-polar solvents / Lipid bilayers[4]
Emission Maximum ( λem​ ) ~456 nmNon-polar solvents / Lipid bilayers[4]
Molar Absorptivity ( ϵ ) 142,200 M−1cm−1 Measured at 251 nm UV peak[4]
Quantum Yield ( Φ ) ~0.18Dioxane (Standard reference)[5]
Fluorescence Decay Single ExponentialHydrophobic environments (e.g., pure dioxane)[5]

Table 2: Solvent and Quenching Effects

EnvironmentQuantum Yield ( Φ )Lifetime ( τ )Mechanistic Observation
Pure Dioxane Baseline (~0.18)LongMinimal non-radiative decay[5].
Dioxane-Water Mixture Up to 5-fold decreaseDecreasedStrong H-bond mediated quenching[5].
DPPC Lipid Bilayer High (Shielded)LongDeep partitioning protects from aqueous quenching[1].

Applications in Membrane Biophysics

Because M-9-A is, from a design perspective, a purely lipophilic fluorophore without the extended alkyl chains of natural lipids, it is uniquely positioned to explore microviscosity barriers and phase transitions within lipid bilayers[1]. When incorporated into dipalmitoyl phosphatidylcholine (DPPC) vesicles, its rotational correlation time—measured via fluorescence anisotropy—provides direct readouts on the fluidity of the membrane's hydrophobic core[1].

Workflow Vesicles 1. DPPC Vesicle Preparation Labeling 2. M-9-A Probe Incorporation Vesicles->Labeling Excitation 3. Pulsed Excitation (362 nm) Labeling->Excitation Detection 4. Polarized Emission (456 nm) Excitation->Detection Analysis 5. Anisotropy & Microviscosity Analysis Detection->Analysis

Figure 2: End-to-end experimental workflow for assessing membrane microviscosity using M-9-A.

Experimental Protocols

The following protocols are designed with self-validating mechanisms to ensure high data integrity during membrane biophysics assays.

Protocol A: Steady-State Fluorescence Measurement in Lipid Vesicles

Objective: Determine the partitioning and microenvironmental polarity of M-9-A in DPPC bilayers.

Scientist's Note (Causality & Design): DPPC is selected for its well-characterized gel-to-liquid crystalline phase transition (~41°C). We utilize Large Unilamellar Vesicles (LUVs) rather than Multilamellar Vesicles (MLVs) because LUVs significantly reduce Rayleigh scattering artifacts, which can artificially inflate the blue edge of the emission spectrum.

  • Vesicle Preparation: Hydrate a dry lipid film of DPPC in 10 mM HEPES buffer (pH 7.4). Extrude the suspension 11 times through a 100 nm polycarbonate membrane to form uniform LUVs.

  • Probe Incorporation: Add M-9-A (from a 1 mM methanolic stock) to the LUV suspension to achieve a lipid-to-probe molar ratio of 500:1. Incubate in the dark at 45°C (above the DPPC phase transition temperature) for 30 minutes to ensure homogeneous partitioning into the hydrophobic core.

  • Spectral Acquisition: Transfer the sample to a quartz cuvette. Set the fluorometer excitation wavelength ( λex​ ) to 362 nm[4]. Record the emission spectrum from 400 nm to 600 nm.

  • Self-Validating Correction: Concurrently measure a blank sample of unlabeled DPPC LUVs under identical conditions. Subtract this background spectrum from the M-9-A spectrum to definitively isolate the fluorophore's emission from lipid scattering.

Protocol B: Time-Resolved Fluorescence Anisotropy

Objective: Quantify the rotational correlation time of M-9-A to assess local membrane fluidity.

Scientist's Note (Causality & Design): While steady-state spectra provide an average emission profile, time-resolved measurements yield the true excited-state dynamics[1]. To accurately calculate anisotropy, we must first determine the intrinsic fluorescence lifetime independent of molecular rotation.

  • Pulsed Excitation: Excite the sample using a 337 nm or 360 nm pulsed nano-LED source[5].

  • Magic Angle Lifetime Validation: Set the emission polarizer to the "magic angle" (54.7°) relative to the vertically polarized excitation pulse.

    • Validation Check: This specific angle mathematically eliminates the effects of Brownian rotational diffusion, allowing for the extraction of the true, unperturbed fluorescence lifetime ( τ ).

  • Polarized Decay Acquisition: Re-align the polarizers to measure the parallel ( I∥​ ) and perpendicular ( I⊥​ ) emission decays at 456 nm[4].

  • Data Deconvolution: Fit the decay curves using a non-linear least-squares algorithm, deconvoluting the instrument response function (IRF) to isolate the rotational correlation time ( θ ), which serves as a direct proxy for membrane microviscosity.

Sources

Foundational

Structural Elucidation and X-Ray Diffraction Analysis of Methyl 9-Anthracenecarboxylate: A Technical Guide

Executive Summary Methyl 9-anthracenecarboxylate is a prototypical polycyclic aromatic ester that serves as a critical model system in solid-state photochemistry, crystallography, and materials science[1]. Understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 9-anthracenecarboxylate is a prototypical polycyclic aromatic ester that serves as a critical model system in solid-state photochemistry, crystallography, and materials science[1]. Understanding its crystal structure is paramount for drug development professionals and materials scientists designing photo-responsive organic frameworks. This whitepaper provides an in-depth mechanistic analysis of its crystallographic properties, topochemical reactivity, and the rigorous X-ray diffraction protocols required to validate its solid-state phase.

Crystallographic Fundamentals and Molecular Packing

The structural behavior of methyl 9-anthracenecarboxylate is dictated by the steric interplay between the bulky anthracene core and the ester moiety.

Causality of Packing : In unsubstituted anthracene, molecules typically pack in a parallel, face-to-face herringbone motif. However, the addition of the methyl carboxylate group at the 9-position introduces significant steric hindrance. To minimize intramolecular repulsion, the carbonyl oxygen and the anthracene ring twist, forming a dihedral angle of approximately 76°[2]. This conformational twist prevents perfect π−π stacking. Instead, the crystal lattice is thermodynamically stabilized by a complex network of intermolecular C–H···O hydrogen bonds and edge-to-face C–H··· π (arene) interactions[3].

The compound crystallizes in the monoclinic crystal system, typically adopting the centrosymmetric space group P21​/c (often reported in the more compact P21​/n setting in the Cambridge Structural Database, refcode MOCANT)[4].

Table 1: Summary of Crystallographic Parameters
ParameterValue / Description
Chemical Name Methyl 9-anthracenecarboxylate
Chemical Formula C₁₆H₁₂O₂
Molecular Weight 236.26 g/mol
Crystal System Monoclinic
Space Group P21​/c (CSD Refcode: MOCANT)
Z (Molecules/Unit Cell) 4
Dominant Lattice Interactions C–H···O, Edge-to-face C–H··· π
Photochemical Behavior Solid-state [4+4] cycloaddition

Intermolecular Interactions & Topochemical Photoreactivity

A fundamental application of methyl 9-anthracenecarboxylate's crystal structure is the study of solid-state photodimerization. According to Schmidt’s topochemical postulate, for a[4+4] cycloaddition to occur in the solid state, the reacting double bonds of adjacent molecules must be parallel and separated by less than 4.2 Å.

Mechanistic Insight : Single-crystal X-ray diffraction reveals that the centroid-to-centroid distance between adjacent anthracene rings in methyl 9-anthracenecarboxylate is approximately 3.9 to 4.4 Å[3]. Because this distance straddles the upper limit of the topochemical boundary, the compound exhibits unique, lattice-dependent photoreactivity. Upon UV irradiation ( λ≈365 nm), the crystal undergoes a localized phase transition, forming an excimer before yielding the head-to-tail [4+4] photodimer[3].

Photodimerization Monomer Methyl 9-Anthracenecarboxylate (Monomer in Crystal) UV UV Irradiation (λ ≈ 365 nm) Monomer->UV Photon Absorption Excimer Excimer Formation (Pre-reaction State) UV->Excimer Excited State Dimer [4+4] Photodimer (Head-to-Tail) Excimer->Dimer Cycloaddition (d < 4.2 Å)

Figure 1: Topochemically controlled [4+4] photodimerization pathway in the solid state.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SC-XRD)

To accurately resolve the atomic coordinates and thermal parameters of methyl 9-anthracenecarboxylate, a rigorous SC-XRD protocol must be employed. The following methodology is designed as a self-validating system to ensure high-fidelity data.

Step 1: Thermodynamic Crystal Growth

  • Protocol : Dissolve 50 mg of high-purity methyl 9-anthracenecarboxylate in 2 mL of a binary solvent system (e.g., dichloromethane/hexane, 1:1 v/v). Pierce the vial cap with a narrow gauge needle to allow for slow solvent evaporation at 20 °C.

  • Causality : Rapid precipitation leads to kinetic trapping of defects and high mosaicity. Slow evaporation ensures thermodynamic control, yielding pristine, crack-free hexagonal tablets suitable for diffraction[4].

Step 2: Cryogenic Crystal Mounting

  • Protocol : Select a single crystal (approx. 0.2×0.2×0.1 mm) under a polarizing microscope. Mount the crystal on a polyimide loop using perfluoropolyether oil and immediately transfer it to the diffractometer goniometer under a 150 K nitrogen cold stream[2].

  • Causality : The perfluoropolyether oil freezes instantly, securing the crystal without applying mechanical stress. Maintaining 150 K minimizes thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for the accurate resolution of the ester's methyl protons.

Step 3: Data Collection and Integration

  • Protocol : Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) equipped with a graphite monochromator. Perform ω and ϕ scans to ensure >99% completeness up to 2θ=55∘ . Integrate the frames using APEX/SAINT software and apply multi-scan absorption corrections (SADABS)[5].

  • Causality : Molybdenum radiation is selected over Copper to minimize absorption effects in dense aromatic systems. Multi-scan absorption correction is critical for plate-like crystals where the path length of the X-ray beam varies significantly with rotation.

Step 4: Structure Solution and Refinement

  • Protocol : Solve the structure using Direct Methods (SHELXT) to locate the heavy atoms (C, O). Refine the structure using full-matrix least-squares on F2 (SHELXL). Place hydrogen atoms in calculated positions and refine using a riding model.

  • Self-Validation : The model is considered validated when the final R1​ value is <0.05 , the Goodness-of-Fit (S) approaches 1.0, and the maximum residual electron density peak is <0.5e−/A˚3 .

SCXRDWorkflow Growth 1. Crystal Growth (Thermodynamic Control) Mounting 2. Cryogenic Mounting (150 K, N2 Stream) Growth->Mounting Diffraction 3. X-Ray Diffraction (Mo Kα, λ=0.71073 Å) Mounting->Diffraction Integration 4. Data Reduction (Integration & Scaling) Diffraction->Integration Solution 5. Structure Solution (Direct Methods) Integration->Solution Refinement 6. Least-Squares Refinement (R1 < 0.05, S ≈ 1.0) Solution->Refinement

Figure 2: Self-validating Single-Crystal X-Ray Diffraction (SC-XRD) analytical workflow.

Solid-State Characterization & Phase Validation (PXRD)

While SC-XRD provides the absolute molecular conformation, Powder X-ray Diffraction (PXRD) is mandatory to confirm that the single crystal is representative of the bulk material.

PXRD Protocol :

  • Sample Preparation : Gently grind 50 mg of the bulk powder using an agate mortar and pestle. Causality: Gentle grinding minimizes preferred orientation (texture effects) without inducing mechanochemical phase transitions or amorphization[6].

  • Data Acquisition : Load the powder onto a zero-background silicon holder. Scan from 2θ=5∘ to 40∘ using Cu K α radiation ( λ=1.5406 Å) with a step size of 0.01°.

  • Phase Validation : Generate a simulated powder pattern from the SC-XRD .cif file using visualization software. Overlay the experimental PXRD pattern with the simulated pattern. A direct match in peak positions validates the phase purity of the bulk sample.

References

  • [1] Title: Methyl 9-anthracenecarboxylate | C16H12O2 | CID 98905 - PubChem Source: nih.gov URL: [Link]

  • [2],[5] Title: Ethyl anthracene-9-carboxylate - IUCr Journals Source: iucr.org URL:[Link]

  • [4] Title: Crystal Structure and Triboluminescence 2. 9-Anthracenecarboxylic Acid and Its Esters | Chemistry of Materials Source: acs.org URL:[Link]

  • [3] Title: Structural, Magnetic, and Optical Studies of the Polymorphic 9′-Anthracenyl Dithiadiazolyl Radical | Journal of the American Chemical Society Source: acs.org URL:[Link]

  • [6] Title: Rh-catalyzed mechanochemical transfer hydrogenation for the synthesis of periphery-hydrogenated polycyclic aromatic compounds - Chemical Science Source: rsc.org URL:[Link]

Sources

Exploratory

Thermodynamics and Solubility Profiling of 9-Anthracenecarboxylic Acid Methyl Ester in Organic Solvents: A Comprehensive Guide

Executive Summary 9-Anthracenecarboxylic acid methyl ester (methyl 9-anthroate; CAS 1504-39-8) is a highly lipophilic polycyclic aromatic hydrocarbon (PAH) derivative widely utilized as a fluorescent probe, a building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

9-Anthracenecarboxylic acid methyl ester (methyl 9-anthroate; CAS 1504-39-8) is a highly lipophilic polycyclic aromatic hydrocarbon (PAH) derivative widely utilized as a fluorescent probe, a building block in organic synthesis, and an intermediate in advanced materials and drug delivery research[1][2]. Due to its rigid planar anthracene core, its solubility behavior in organic solvents is governed by complex thermodynamic interactions, including high cavity formation energies and specific solvatochromic shifts[3]. This whitepaper provides an in-depth analysis of its solubility profile, the causality behind its solvation thermodynamics, and self-validating methodologies for empirical quantification.

Physicochemical Profiling and Molecular Descriptors

To predict the solubility of methyl 9-anthroate, one must first analyze its molecular descriptors. The compound lacks hydrogen bond donors but possesses two hydrogen bond acceptors via its methyl ester moiety[1]. Its high lipophilicity (XLogP3 = 4.2) dictates its poor aqueous solubility and its affinity for non-polar to moderately polar organic solvents[1].

Table 1: Physicochemical Properties of Methyl 9-Anthracenecarboxylate

PropertyValuePrimary Solvation ImplicationReference
Molecular Weight 236.26 g/mol Moderate size requires significant solvent cavity formation.PubChem[1]
XLogP3 (Lipophilicity) 4.2Highly hydrophobic; drives partitioning into lipid/micellar phases.PubChem[1]
Hydrogen Bond Donors 0Cannot donate H-bonds to protic solvents (e.g., alcohols, water).PubChem[1]
Hydrogen Bond Acceptors 2Ester carbonyl can accept H-bonds, enabling limited protic interaction.PubChem[1]
Topological Polar Surface Area 26.3 ŲLow TPSA confirms dominant non-polar surface area (anthracene core).PubChem[1]

Solvation Thermodynamics and Solvent Effects

The dissolution of methyl 9-anthroate is not merely a function of "like dissolves like"; it is heavily dependent on the energy required to form a cavity within the solvent network to accommodate its bulky, planar structure[3].

Protic vs. Aprotic Solvation Mechanisms

In protic solvents (e.g., methanol, ethanol, water), the solvent molecules form strong, cohesive hydrogen-bonded networks. Werner and Lyon demonstrated that the solvatochromic behavior (fluorescence energy shifts) of methyl 9-anthroate shows poor correlation with standard Dimroth ET​(30) polarity parameters in these environments[3]. Causality: The bulky anthracene ring causes severe steric inhibition to solvation. The energy required to break the solvent's hydrogen-bond network to form a cavity for the solute is thermodynamically unfavorable, leading to lower solubility and distinct blue-shifted fluorescence[3].

Conversely, in aprotic solvents (e.g., 1,4-dioxane, THF, hexane), the solubility is significantly higher. In these systems, the solvation thermodynamics correlate strongly with the Kamlet-Abboud-Taft π∗ parameter[3]. Causality: Aprotic solvents lack strong cohesive hydrogen-bond networks, lowering the cavity formation energy. Solvation is efficiently driven by dipole-induced dipole and π−π interactions between the solvent and the anthracene core[3].

SolvationDynamics Solute Methyl 9-Anthroate (C16H12O2) Protic Protic Solvents (e.g., Methanol, Water) Solute->Protic Aprotic Aprotic Solvents (e.g., Dioxane, THF) Solute->Aprotic Micellar Micellar Systems (SDS, Triton X-100) Solute->Micellar Cavity High Cavity Formation Energy Steric Inhibition Protic->Cavity H-Bonding PiStar Efficient Solvation (Kamlet-Taft π* dominance) Aprotic->PiStar Dipole-Dipole Interface Interfacial Solubilization (Surface Region) Micellar->Interface Hydrophobic Effect LowSol Low Solubility / Blue-Shifted Fluorescence Cavity->LowSol HighSol High Solubility / Linear Energy Dependence PiStar->HighSol Probe Fluorescent Probing (Water Quenching) Interface->Probe

Thermodynamic pathways governing the solvation and fluorescence of methyl 9-anthroate.

Microenvironmental Solubilization & Fluorescence Quenching

In drug development, methyl 9-anthroate is frequently utilized to probe the microenvironmental solubility of pharmaceutical nanocarriers (e.g., micelles)[4]. Because its fluorescence is dynamically quenched by water via an internal conversion channel, the compound acts as a highly sensitive reporter of local hydration[4].

Table 2: Fluorescence Quenching & Microenvironmental Solubilization Parameters

Solvent / Carrier SystemPrimary Solubilization SiteLocal Water ConcentrationQuenching Rate Constant ( kq​ )Reference
1,4-Dioxane (Bulk) Bulk SolutionN/A 9.6×106 M−1s−1 (at 20 °C)[4]
Triton X-100 Micelles Inner hydrophobic core surface2.8 MN/A[4]
DTAC Micelles Surface region15 MN/A[4]
SDS Micelles Surface region54 MN/A[4]

Causality of Solubilization Sites: In Triton X-100, the probe partitions deeper into the hydrophobic core due to the non-ionic nature of the surfactant, resulting in a low local water concentration (2.8 M)[4]. In ionic micelles (SDS, DTAC), electrostatic repulsion and headgroup packing force the bulky ester toward the surface region, exposing it to higher water concentrations (15–54 M)[4].

Experimental Methodology: Self-Validating Equilibrium Solubility Protocol

To accurately determine the solubility of methyl 9-anthroate in various organic solvents, dynamic methods are insufficient due to the slow dissolution kinetics of rigid PAHs. A rigorous, self-validating Shake-Flask UV-Vis/HPLC protocol must be employed.

Step-by-Step Protocol
  • Solid Excess Addition: Add an excess amount of crystalline methyl 9-anthroate (approx. 50 mg) to 5 mL of the target organic solvent in a sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker bath at 298.15 K (25 °C) at 150 RPM for 72 hours .

    • Expertise Insight (Causality): 72 hours is mandatory. The high crystal lattice energy of the planar anthracene ring creates a kinetic barrier to dissolution. Shorter times measure metastable kinetic solubility, not true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter .

    • Expertise Insight (Causality): PTFE (Polytetrafluoroethylene) must be used. Nylon or cellulose filters will non-specifically adsorb the highly lipophilic methyl 9-anthroate (XLogP3 = 4.2), artificially lowering the measured solubility[1].

  • Dilution & Quantification: Dilute the filtered aliquot volumetrically with the respective solvent. Quantify the concentration using UV-Vis spectrophotometry (monitoring the characteristic anthracene absorption bands, e.g., ~254 nm or ~365 nm) or RP-HPLC.

  • Self-Validation Checkpoints (Trustworthiness):

    • Kinetic Validation: Sample the solution at 48 hours and 72 hours. Equilibrium is validated only if ΔC<2% .

    • Solid-State Validation: Recover the residual solid pellet and analyze via Powder X-Ray Diffraction (PXRD). This guarantees that the solvent did not induce a polymorphic transformation or solvate formation, which would alter the thermodynamic baseline.

Protocol Step1 1. Solid Excess Addition Step2 2. Isothermal Agitation (72h) Step1->Step2 Step3 3. Phase Separation (0.22 µm Filter) Step2->Step3 Equilibrium Step4 4. UV-Vis/HPLC Quantification Step3->Step4 Aliquot Step5 5. Thermodynamic Validation Step4->Step5 Data

Self-validating shake-flask protocol for determining equilibrium solubility in organic solvents.

Advanced Applications: Mechanochemistry and Solubility Enhancement

A persistent challenge in utilizing methyl 9-anthroate in materials science is its tendency to π -stack, which limits its solubility in highly non-polar aliphatic solvents like hexane.

Recent advancements in mechanochemical synthesis have provided a workaround. By subjecting methyl 9-anthracenecarboxylate to Rh-catalyzed mechanochemical transfer hydrogenation (using a [RhOH(cod)]2​ catalyst and B2​(OH)4​ in a ball mill), researchers can successfully synthesize periphery-hydrogenated derivatives (e.g., tetrahydroanthracene-9-carboxylate) without the need for high-pressure hydrogen gas[5][6].

Causality of Solubility Enhancement: The hydrogenation of the peripheral aromatic rings converts planar sp2 carbons into tetrahedral sp3 carbons. This structural buckling disrupts the rigid π−π stacking of the crystal lattice, significantly lowering the melting point and drastically increasing the compound's solubility in common organic solvents[5]. This enhanced solubility profile is critical for formulating advanced aggregation-induced emission (AIE) materials and highly soluble nanographene precursors[5].

References

  • Methyl 9-anthracenecarboxylate | C16H12O2 | CID 98905 - PubChem - NIH National Institutes of Health (NIH)[Link]

  • Empirical Measures of Solvent Effects on the Fluorescence Energy of Methyl Anthroates Journal of Physical Chemistry (ACS Publications)[Link]

  • The 9-Anthroate Chromophore as a Fluorescent Probe for Water Universidade Aberta (UAB.pt)[Link]

  • Rh-catalyzed mechanochemical transfer hydrogenation for the synthesis of periphery-hydrogenated polycyclic aromatic compounds RSC Advances (The Royal Society of Chemistry)[Link]

  • Supplementary Information: Rh-catalyzed mechanochemical transfer hydrogenation The Royal Society of Chemistry [Link]

Sources

Foundational

An In-depth Technical Guide on the Esterification of 9-Anthracenecarboxylic Acid to its Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Abstract The esterification of 9-anthracenecarboxylic acid to methyl 9-anthracenoate is a fundamental transformation in organic synthesis, providing a versa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The esterification of 9-anthracenecarboxylic acid to methyl 9-anthracenoate is a fundamental transformation in organic synthesis, providing a versatile intermediate for the development of advanced materials and pharmaceutical agents. The appended methyl ester group can modulate the electronic and steric properties of the anthracene core, influencing its photophysical characteristics and biological activity. This guide provides a comprehensive exploration of the mechanism, experimental protocols, and analytical considerations for this important reaction, with a focus on the widely employed Fischer-Speier esterification.

Introduction: The Significance of 9-Anthracenecarboxylic Acid and its Methyl Ester

9-Anthracenecarboxylic acid is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. The carboxylic acid functionality at the 9-position serves as a synthetic handle for a variety of chemical modifications.[1] The conversion of this carboxylic acid to its methyl ester, methyl 9-anthracenoate, is a crucial step in the synthesis of more complex molecules. These derivatives are utilized in a range of applications, from fluorescent probes and dye intermediates to building blocks for novel therapeutic agents.[2][3]

The esterification process not only modifies the polarity and solubility of the parent molecule but also provides a reactive site for further functionalization. Understanding the nuances of this reaction is therefore of paramount importance for chemists working in drug discovery and materials science.

The Fischer-Speier Esterification: A Mechanistic Deep Dive

The most common and cost-effective method for converting a carboxylic acid to its corresponding ester is the Fischer-Speier esterification.[4][5] This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[6] For the synthesis of methyl 9-anthracenoate, 9-anthracenecarboxylic acid is reacted with methanol, typically using a catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[7][8]

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[4][7] This is typically accomplished by using a large excess of the alcohol (methanol), which can also serve as the solvent, or by removing the water that is formed as a byproduct.[8][9]

The mechanism of the Fischer esterification proceeds through a series of reversible steps, which can be summarized as a nucleophilic acyl substitution.[10]

The six key steps are:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[4][7] This activation step is crucial as carboxylic acids are not inherently reactive enough for direct nucleophilic attack.[9]

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.[7] This results in the formation of a tetrahedral intermediate.[10]

  • Proton Transfer: A proton is transferred from the oxonium ion (the newly added methanol group) to one of the hydroxyl groups.[4][7] This intramolecular proton transfer creates a good leaving group, water.

  • Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated, forming a protonated ester.[7][10]

  • Deprotonation: The protonated ester is deprotonated, typically by a molecule of the alcohol or the conjugate base of the catalyst, to yield the final ester product.[7]

  • Catalyst Regeneration: The catalyst is regenerated in the final step, allowing it to participate in further reaction cycles.

An alternative theory suggests the formation of a highly reactive acylium ion as an intermediate following the initial protonation of the carboxylic acid's hydroxyl-oxygen.[11] This acylium ion then reacts with the alcohol.[11]

Visualizing the Fischer Esterification Mechanism

Fischer_Esterification CarboxylicAcid 9-Anthracenecarboxylic Acid ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid + H+ (Catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Methanol ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster - Water Ester Methyl 9-Anthracenoate ProtonatedEster->Ester - H+ Catalyst_Regen H+ Methanol Methanol Water Water Catalyst_H_plus H+

Caption: The acid-catalyzed mechanism of Fischer esterification.

Experimental Protocol: Synthesis of Methyl 9-Anthracenoate

This section provides a detailed, field-proven methodology for the synthesis of methyl 9-anthracenoate via Fischer esterification.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
9-Anthracenecarboxylic acid≥98%e.g., Cayman Chemical[12]Starting material
MethanolAnhydrouse.g., Fisher ScientificReactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated, 98%e.g., Fisher ScientificCatalyst
Sodium Bicarbonate (NaHCO₃)Saturated solutionFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
Ethyl AcetateReagent GradeFor extraction
HexaneReagent GradeFor recrystallization
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 9-anthracenecarboxylic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure methyl 9-anthracenoate.

Safety Precautions
  • 9-Anthracenecarboxylic acid can cause skin and serious eye irritation, and may cause respiratory irritation.[13][14]

  • Methanol is flammable and toxic.

  • Concentrated sulfuric acid is highly corrosive.

  • All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[15][16]

Visualizing the Experimental Workflow

Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve 9-Anthracenecarboxylic Acid in Methanol Catalyst Add Sulfuric Acid Reactants->Catalyst Reflux Heat to Reflux Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with NaHCO₃ Cool->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry and Concentrate Extract->Dry Purify Recrystallize Dry->Purify Product Product Purify->Product Pure Methyl 9-Anthracenoate

Caption: A streamlined workflow for the synthesis and purification.

Alternative Esterification Methods

While Fischer esterification is robust, certain substrates may be sensitive to the harsh acidic conditions. In such cases, alternative methods can be employed:

  • Reaction with Thionyl Chloride followed by Alcohol: The carboxylic acid can be converted to a more reactive acid chloride using thionyl chloride (SOCl₂).[1][9][17] The resulting 9-anthracenoyl chloride can then be reacted with methanol to form the ester.[1]

  • Diazomethane: Carboxylic acids react readily with diazomethane (CH₂N₂) to form methyl esters.[18] This reaction is fast and high-yielding, but diazomethane is toxic and potentially explosive, requiring careful handling.[18]

  • Alkyl Halides: The carboxylate salt of 9-anthracenecarboxylic acid can undergo a nucleophilic substitution reaction (Sₙ2) with an alkyl halide, such as methyl iodide, to produce the corresponding ester.[17]

Characterization of Methyl 9-Anthracenoate

The successful synthesis of methyl 9-anthracenoate must be confirmed through various analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

  • Melting Point: The purified product should have a sharp melting point consistent with literature values.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the structure of the product by identifying the characteristic peaks for the aromatic protons and the methyl ester group.

    • Infrared (IR) Spectroscopy: To identify the carbonyl (C=O) stretch of the ester functional group.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.[19]

    • UV-Visible Spectroscopy: To characterize the photophysical properties of the molecule.[12]

Conclusion

The esterification of 9-anthracenecarboxylic acid to its methyl ester is a cornerstone reaction for the synthesis of a wide array of functional molecules. The Fischer-Speier esterification remains a highly effective and practical method for this transformation on a laboratory scale. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and comprehensive analytical characterization are essential for obtaining high-purity methyl 9-anthracenoate for downstream applications in research and development.

References

  • Shi, H., Wang, Y., Hua, Y., & Li, C. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 5(116), 95955-95960. [Link]

  • Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. [Link]

  • Google Patents. (n.d.). CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid.
  • MDPI. (2005). Facile Microwave-assisted Synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11-carboxylic acid Methyl Ester. [Link]

  • PubMed. (2005). Facile microwave-assisted synthesis of 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester. [Link]

  • Eureka | Patsnap. (2021). Synthesis method of 9-anthracene carboxylic acid. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

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  • NIST WebBook. (n.d.). Anthracene, 9-methyl-. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • NIST WebBook. (n.d.). Anthracene, 9-methyl-. [Link]

  • Organic Syntheses. (n.d.). 8 - Organic Syntheses Procedure. [Link]

  • The University of Sheffield. (n.d.). Acid to Ester - Common Conditions. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 9-Anthracenecarboxylic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Abstract 9-Anthracenecarboxylic acid methyl ester, a derivative of the polycyclic aromatic hydrocarbon anthracene, is a molecule of significant interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Anthracenecarboxylic acid methyl ester, a derivative of the polycyclic aromatic hydrocarbon anthracene, is a molecule of significant interest in the fields of materials science and drug development due to its unique photophysical properties. Its utility in these applications is intrinsically linked to its thermodynamic stability. This guide provides a comprehensive technical overview of the factors governing the stability of 9-anthracenecarboxylic acid methyl ester, detailing its synthesis, potential degradation pathways, and the experimental and computational methodologies for its stability assessment. By synthesizing fundamental thermodynamic principles with practical, field-proven insights, this document serves as a critical resource for researchers aiming to harness the full potential of this versatile molecule.

Introduction: The Significance of Stability in Application

The planar, three-ring system of the anthracene nucleus endows its derivatives with valuable photophysical and biological properties.[1] 9-Anthracenecarboxylic acid methyl ester, in particular, is a key building block in the synthesis of advanced materials and has been explored for its potential in drug delivery systems.[2] The thermodynamic and kinetic stability of this molecule is a paramount concern, as it dictates its shelf-life, its performance in devices, and its biocompatibility. Understanding the delicate balance of forces that maintain its structure and the environmental factors that can lead to its degradation is crucial for its effective application.

This guide will delve into the core principles of the thermodynamic stability of 9-anthracenecarboxylic acid methyl ester, providing a foundational understanding for researchers. We will explore the key degradation pathways, with a particular focus on photodimerization, and present a framework for the comprehensive stability analysis of this compound.

Synthesis and Physicochemical Properties

The primary route to synthesizing 9-anthracenecarboxylic acid methyl ester involves the esterification of its parent acid, 9-anthracenecarboxylic acid. A common and effective method utilizes trifluoroacetic anhydride in toluene, followed by the addition of methanol.[3] It is crucial to minimize exposure to light during and after synthesis to prevent unwanted photodimerization.[3]

PropertyValue (9-Anthracenecarboxylic Acid)Reference
Molar Mass222.24 g/mol [4]
Melting Point218-220 °C (decomposes)[3]
Standard Molar Enthalpy of Formation (condensed phase)-(267.3 ± 3.4) kJ·mol⁻¹[5]
Standard Molar Enthalpy of Sublimation(139.4 ± 0.9) kJ·mol⁻¹[5]
Standard Molar Enthalpy of Formation (gaseous phase)-(127.9 ± 3.5) kJ·mol⁻¹[5]

Table 1: Physicochemical and Thermodynamic Properties of 9-Anthracenecarboxylic Acid.

The negative enthalpy of formation indicates that the molecule is thermodynamically stable with respect to its constituent elements. The significant enthalpy of sublimation highlights the strong intermolecular forces in the crystalline state.

Core Stability Considerations: A Multi-Faceted Challenge

The stability of 9-anthracenecarboxylic acid methyl ester is not a singular property but rather a complex interplay of its susceptibility to various degradation pathways. A thorough understanding of these pathways is essential for predicting and mitigating instability.

Photostability: The Dominant Concern

The most significant stability challenge for anthracene derivatives is their propensity to undergo [4+4] photodimerization upon exposure to ultraviolet (UV) light.[6] This reaction involves the cycloaddition of two anthracene molecules, leading to the formation of a dimeric species with a corresponding loss of the characteristic anthracene chromophore.

G Monomer1 9-Anthracenecarboxylic Acid Methyl Ester Dimer Photodimer Monomer1->Dimer UV Light (λ > 300 nm) Monomer2 9-Anthracenecarboxylic Acid Methyl Ester Monomer2->Dimer Dimer->Monomer1 Heat or UV Light (λ < 300 nm)

Caption: Reversible photodimerization of 9-anthracenecarboxylic acid methyl ester.

This photodimerization is a reversible process. The dimer can often be cleaved back to the monomers by heating or by irradiation with shorter wavelength UV light.[7] The quantum yield of photodimerization and the rate of the reverse reaction are highly dependent on the solvent, the concentration of the ester, and the presence of other chemical species.[8] For instance, in aqueous media, 9-anthracenecarboxylic acid is known to be photolabile, with anthraquinone identified as a major photodegradation product.[8]

Thermal Stability

While photodegradation is a primary concern, the thermal stability of 9-anthracenecarboxylic acid methyl ester is also a critical factor, particularly for applications in organic electronics where elevated temperatures can be encountered during device fabrication and operation. The thermal decomposition of related aromatic compounds has been studied, and it is known that the stability of such molecules is influenced by their molecular structure and the presence of substituents.[9] For 9-substituted anthracenes, thermal dissociation of their photodimers has been observed at temperatures between 90 °C and 200 °C.[10]

Oxidative Stability

The electron-rich anthracene core can be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species. While specific studies on the oxidative degradation of 9-anthracenecarboxylic acid methyl ester are limited, the general principles of aromatic hydrocarbon oxidation apply. The central ring of the anthracene moiety is often the most reactive site.

Experimental and Computational Assessment of Stability

A robust assessment of the thermodynamic and kinetic stability of 9-anthracenecarboxylic acid methyl ester requires a combination of experimental and computational techniques.

Experimental Protocols

4.1.1 Synthesis and Purification

A reliable synthesis and purification protocol is the first step in any stability study. The following is a generalized procedure based on established methods.[3]

Protocol: Synthesis of 9-Anthracenecarboxylic Acid Methyl Ester

  • Dissolution: In a round-bottom flask protected from light, dissolve 9-anthracenecarboxylic acid in toluene.

  • Activation: Add a 2- to 4-fold excess of trifluoroacetic anhydride to the solution and stir until the acid is fully dissolved.

  • Esterification: Add a 2- to 4-fold excess of methanol to the reaction mixture and continue stirring for 30-100 minutes. Gentle warming may be necessary.

  • Workup: Extract the ester solution with a base (e.g., sodium bicarbonate solution), dry the organic layer over magnesium sulfate, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the resulting solid from a suitable solvent, such as ethanol, to obtain pure 9-anthracenecarboxylic acid methyl ester.

4.1.2 Photostability Assessment

Protocol: Determination of Photodegradation Quantum Yield

  • Sample Preparation: Prepare a solution of 9-anthracenecarboxylic acid methyl ester of known concentration in a quartz cuvette.

  • Irradiation: Irradiate the solution with a monochromatic light source of a wavelength known to be absorbed by the compound (e.g., 365 nm).

  • Monitoring: Monitor the decrease in the absorbance of the monomer at regular time intervals using a UV-Vis spectrophotometer.

  • Actinometry: Use a chemical actinometer to determine the photon flux of the light source.

  • Calculation: Calculate the photodegradation quantum yield using the appropriate formula, which relates the rate of disappearance of the reactant to the rate of photon absorption.

4.1.3 Thermal Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for evaluating thermal stability.

Protocol: Thermal Analysis

  • TGA: Place a small, accurately weighed sample of the compound in the TGA instrument. Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen) and record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

  • DSC: Place a small sample in a DSC pan and heat it at a constant rate. The DSC thermogram will reveal endothermic and exothermic events, such as melting and decomposition, and provide information on the enthalpy changes associated with these processes.

Computational Modeling

Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. Density Functional Theory (DFT) calculations can be employed to estimate the enthalpy of formation and Gibbs free energy of 9-anthracenecarboxylic acid methyl ester. While these are theoretical values, they can provide valuable insights into the molecule's intrinsic stability.

G cluster_0 Stability Assessment Workflow Synthesis Synthesis & Purification Characterization Physicochemical Characterization Synthesis->Characterization Computational Computational Modeling Synthesis->Computational Photostability Photostability Studies Characterization->Photostability Thermal_Stability Thermal Stability Analysis Characterization->Thermal_Stability Oxidative_Stability Oxidative Stability Testing Characterization->Oxidative_Stability Data_Analysis Data Analysis & Interpretation Photostability->Data_Analysis Thermal_Stability->Data_Analysis Oxidative_Stability->Data_Analysis Computational->Data_Analysis

Caption: A comprehensive workflow for assessing the stability of 9-anthracenecarboxylic acid methyl ester.

Field-Proven Insights: Applications and Implications

The stability of 9-anthracenecarboxylic acid methyl ester has direct implications for its performance in various applications.

Drug Development and Delivery

Anthracene derivatives have been investigated for their anticancer properties, with some demonstrating the ability to intercalate with DNA.[2] The stability of these compounds is critical to ensure that they reach their target and exert their therapeutic effect without premature degradation. Furthermore, the fluorescent properties of the anthracene core make it a useful moiety for developing fluorescent probes and for tracking drug delivery.[1] The stability of the fluorophore is essential for reliable and quantitative imaging.

Materials Science and Organic Electronics

In the realm of materials science, anthracene derivatives are utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.[11] The long-term stability of the materials used in these devices is a major determinant of their operational lifetime. Photodegradation can lead to a loss of performance, while thermal instability can cause device failure. Understanding and improving the stability of molecules like 9-anthracenecarboxylic acid methyl ester is therefore a key area of research in this field.

Conclusion: A Call for Comprehensive Stability Profiling

The thermodynamic stability of 9-anthracenecarboxylic acid methyl ester is a multifaceted property that is crucial for its successful application in both drug development and materials science. While photodimerization represents a primary degradation pathway, a comprehensive stability assessment must also consider thermal and oxidative degradation. The experimental and computational methodologies outlined in this guide provide a robust framework for such an assessment. A thorough understanding of the stability profile of this versatile molecule will enable researchers to design more robust materials and more effective therapeutic agents, ultimately unlocking its full potential.

References

  • A Review on Anthracene and Its Derivatives: Applications. Open Access Journals. 2016. [Link]

  • Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Inorganic and Nano-Metal Chemistry. 2023. [Link]

  • Thermodynamic study of 9-anthracenecarboxylic acid. The Journal of Chemical Thermodynamics. 2011. [Link]

  • Therapeutic Potential of Anthracene Derivatives for Breast Cancer. Preprints.org. 2023. [Link]

  • Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Advances. 2021. [Link]

  • Chemical Properties of 9-Anthracenecarboxylic acid (CAS 723-62-6). Cheméo. [Link]

  • Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. International Journal of Photoenergy. 2000. [Link]

  • Gibbs Free Energy Calculator. Omni Calculator. [Link]

  • Examples of anthracene derivatives and their applications. ResearchGate. [Link]

  • Crystal Structure and Triboluminescence 2. 9-Anthracenecarboxylic Acid and Its Esters. Chemistry of Materials. 1996. [Link]

  • Anthracene, 9-methyl-. NIST WebBook. [Link]

  • A kind of synthetic method of 9-anthracenecarboxylic acid.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences. 2023. [Link]

  • Synthesis method of 9-anthracene carboxylic acid. Patsnap. [Link]

  • Anthracene, 9-methyl-. NIST WebBook. [Link]

  • Method for producing anthracene-9-carboxylic acid and reaction mixture.
  • Methyl 9-anthracenecarboxylate. PubChem. [Link]

  • Gibbs (Free) Energy. Chemistry LibreTexts. [Link]

  • METHYL 9-ANTHRACENECARBOXYLATE. NextSDS. [Link]

  • Anthracene, 9-methyl-. NIST WebBook. [Link]

  • Anthracene, 9-methyl-. NIST WebBook. [Link]

  • Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Semantic Scholar. [Link]

  • Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. ResearchGate. [Link]

  • Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. ACS Publications. [Link]

  • Synthesis and evaluation of 9-substituted anthracenes with potential in reversible polymer systems. ResearchGate. [Link]

  • Multifunctional metal-organic materials of 9-anthracenyl-4′-benzoate with Zn(II), Co(II), and Mn(II) as highly efficient catalysts for electrochemical water-splitting and photochemical dye-degradation. ScienceDirect. [Link]

  • Synthesis and reactivity of the di(9-anthryl)methyl radical. Beilstein Journal of Organic Chemistry. 2024. [Link]

  • On-Demand Degradation of Metal–Organic Framework Based on Photocleavable Dianthracene-Based Ligand. Archive ouverte UNIGE. [Link]

  • Experimental and modeling study of the thermal decomposition of methyl decanoate. PMC. [Link]

  • Photocatalytic Uphill Reactions with Apparent Quantum Efficiency over 10%. MDPI. [Link]

  • Reaction Kinetics of a Selected Number of Elementary Processes Involved in the Thermal Decomposition of 9-Methylphenanthrene Using Density Functional Theory. Caltech MSC. [Link]

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Protocols & Analytical Methods

Method

Diels-Alder cycloaddition reactions using methyl 9-anthracenecarboxylate

Application Note & Protocol: The Diels-Alder Cycloaddition of Methyl 9-Anthracenecarboxylate Abstract: This document provides a comprehensive guide to understanding and performing the Diels-Alder cycloaddition reaction u...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: The Diels-Alder Cycloaddition of Methyl 9-Anthracenecarboxylate

Abstract: This document provides a comprehensive guide to understanding and performing the Diels-Alder cycloaddition reaction using methyl 9-anthracenecarboxylate as the diene component. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for the synthesis of bridged bicyclic adducts, and discuss the significance of these structures in research and development. This guide is intended for researchers, synthetic chemists, and professionals in drug development who require a robust and well-validated methodology for constructing complex, three-dimensional molecular architectures.

Introduction: Harnessing the Power of Anthracene in [4+2] Cycloadditions

The Diels-Alder reaction, a cornerstone of modern synthetic organic chemistry, is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[1][2] This reaction is celebrated for its efficiency, high degree of stereospecificity, and 100% atom economy, making it an exemplary "click" reaction.[3][4][5]

Anthracene and its derivatives are fascinating dienes for this transformation. While the central ring of the anthracene core can act as the 4π-electron component, its participation in the Diels-Alder reaction comes at the cost of disrupting the aromaticity of the system.[1][6][7] This aromatic stabilization energy makes anthracene less reactive than many non-aromatic dienes, often necessitating elevated temperatures for the reaction to proceed efficiently.[8] The reaction typically occurs across the 9- and 10-positions, as this pathway results in a product containing two isolated and stable benzene rings, which is energetically more favorable than forming a naphthalene system.[1][6]

The use of a 9-substituted anthracene, such as methyl 9-anthracenecarboxylate, introduces an additional layer of complexity and control. The substituent can influence the electronic properties of the diene and, more importantly, direct the stereochemical outcome of the cycloaddition, leading to specific isomers of the resulting bridged adduct. These triptycene-like scaffolds are of significant interest in supramolecular chemistry, materials science, and are key structural motifs in several pharmaceutical agents, including antidepressant drugs like benzoctamine and maprotiline.[9]

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction proceeds via a concerted pericyclic mechanism, involving a single, cyclic transition state. In this process, the 4π electrons of the diene and the 2π electrons of the dienophile reorganize to form two new sigma (σ) bonds and one new pi (π) bond in the resulting cyclohexene ring.[1]

For methyl 9-anthracenecarboxylate, the reaction with a symmetric dienophile like maleic anhydride occurs across the 9,10-positions of the central aromatic ring. The ester group at the 9-position remains as a spectator, influencing the electronic nature of the diene but not directly participating in the bond reorganization.

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a reflux apparatus using a flame-dried round-bottom flask, a water-cooled condenser, and a drying tube. [8]This setup prevents atmospheric moisture from entering the reaction, which is crucial as dienophiles like maleic anhydride can hydrolyze to the corresponding dicarboxylic acid. [6]2. Charging the Flask: To the round-bottom flask, add methyl 9-anthracenecarboxylate (1.0 eq), N-ethylmaleimide (1.1 eq), and a magnetic stir bar.

  • Solvent Addition: Add dry xylene to the flask to create a solution with a concentration of approximately 0.5 M. Using a high-boiling solvent like xylene ensures the reaction temperature is sufficient to overcome the activation energy associated with disrupting anthracene's aromaticity. [2][6][8]4. Reaction: Heat the mixture to a gentle reflux (for xylene, this is ~140 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the anthracene starting material, which is often fluorescent under UV light. The reaction is typically complete within 1-3 hours.

  • Crystallization and Isolation: Once the reaction is complete, remove the heating mantle and allow the flask to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. [6]Subsequently, place the flask in an ice-water bath for 15-20 minutes to maximize product precipitation.

  • Filtration: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold, fresh solvent (xylene or hexanes) to remove any soluble impurities.

  • Drying: Allow the product to air-dry on the filter paper for several minutes while under vacuum, and then transfer the solid to a watch glass to dry completely. Record the mass of the crude product.

Purification and Characterization
  • Purification: The crude product can be purified by recrystallization. [3]A common solvent system is ethyl acetate or an ethyl acetate/hexanes mixture. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals, which are then collected by filtration.

  • Characterization:

    • Melting Point: The purified adduct should exhibit a sharp melting point. A broad or depressed melting range compared to literature values indicates the presence of impurities.

    • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Key signals to identify include:

      • The disappearance of the characteristic singlet for the H-10 proton of the starting anthracene derivative.

      • The appearance of new signals for the bridgehead protons and the protons on the newly formed bicyclic system.

    • ¹³C NMR Spectroscopy: Confirms the number of unique carbon environments and the formation of new sp³-hybridized carbons in the product.

Data Summary and Expected Results

The table below summarizes typical conditions and expected outcomes for Diels-Alder reactions involving anthracene derivatives. While specific data for methyl 9-anthracenecarboxylate may vary, these examples provide a reliable baseline for experimental design.

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)Reference
AnthraceneMaleic AnhydrideXyleneReflux (~140)0.5 - 1>80[1][8]
Anthracene-9-methanolN-MethylmaleimideWaterReflux (100)1~60-80[4][10]
9-AnthraldehydeMaleic AnhydrideTolueneReflux (~110)1-2Good[11]
Methyl 9-anthracenecarboxylate N-Ethylmaleimide Xylene Reflux (~140) 1-3 ~70-90 (Est.) -

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficient heating (temperature too low or time too short).2. Wet reagents or solvent, leading to hydrolysis of the dienophile.3. Reactants are too dilute.1. Ensure a steady reflux is maintained for the recommended time.2. Use flame-dried glassware, a drying tube, and anhydrous solvents.3. Maintain the recommended concentration (e.g., ~0.5 M).
Product is Oily or Fails to Crystallize 1. Presence of impurities.2. Cooling occurred too rapidly.1. Attempt to purify the oil via column chromatography.2. Re-dissolve the product in minimal hot solvent and allow it to cool very slowly without disturbance. Scratching the inside of the flask can sometimes induce crystallization.
Impure Product (Contaminated with Starting Material) 1. Incomplete reaction.2. Co-precipitation of starting material during cooling.1. Monitor the reaction by TLC to ensure completion. If necessary, extend the reflux time.2. Ensure slow cooling. Purify the product via recrystallization from a suitable solvent that leaves the starting material dissolved in the mother liquor.

Applications in Drug Discovery and Materials Science

The rigid, well-defined three-dimensional structures produced from the Diels-Alder reaction of anthracenes are highly valuable scaffolds. In medicinal chemistry, these "iptycene" or "triptycene" skeletons are used to design molecules with precise spatial arrangements of functional groups, which is critical for interacting with biological targets like receptors and enzymes. [12]The ability to functionalize the aromatic rings and the bicyclic core allows for the creation of diverse molecular libraries for screening in drug discovery programs. [13] In materials science, these adducts serve as building blocks for polymers with high thermal stability, molecular clips for host-guest chemistry, and components of molecular machines. [12][13]The reversibility of the Diels-Alder reaction (the retro-Diels-Alder) at higher temperatures also enables the development of self-healing materials and stimuli-responsive drug delivery systems. [13]

References

  • A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. Truman ChemLab.
  • The Diels-Alder Reaction of Anthracene with Maleic Anhydride. Academia.edu.
  • Experiment: Diels-Alder Reaction. Science Learning Center.
  • Diels-Alder Reaction of Anthracene and Maleic Anhydride. Scribd.
  • Isolation and characterization of Diels–Alder adducts of C60 with anthracene and cyclopentadiene. RSC Publishing.
  • Diels-Alder Reaction in W
  • (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. PULSUS.
  • Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. PMC.
  • NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes. DigitalCommons@CSP.
  • Synthesis of the Formal Diels-Alder Adducts of N-substituted Dehydromaleimides and Anthracene. MDPI.
  • Diels–Alder reaction of 9-anthracenemethanol and N-ethylmaleimide in deep eutectic mixtures, conventional organic solvents and water.
  • Diels Alder Reaction of Anthracene II. Scribd.
  • Diels-Alder Reaction. Jasperse Chem 365.
  • Diels-Alder of 9-anthraldehyde and maleic anhydride part 1. YouTube.
  • The diels alder reaction of 9-anthracenemethanol. Chegg.com.
  • Diels-Alder Reaction. Edubirdie.
  • Kinetics and mechanisms of the Diels-Alder reaction of 9-bromomethyl Anthracene with Citraconic anhydride: A DFT study. Oriental Journal of Chemistry.
  • The Diels-Alder Reaction of Anthracene with Maleic Anhydride. Vernier.
  • Diels−Alder Reactions of Anthracenes with Dienophiles via Photoinduced Electron Transfer.
  • Applications of Diels–Alder Chemistry in Biom

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Application

Step-by-step synthesis protocol for 9-anthracenecarboxylic acid methyl ester

Introduction and Mechanistic Rationale 9-Anthracenecarboxylic acid methyl ester (methyl 9-anthracenecarboxylate) is a highly valued compound in materials science and chemical biology, frequently utilized as a fluorescent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

9-Anthracenecarboxylic acid methyl ester (methyl 9-anthracenecarboxylate) is a highly valued compound in materials science and chemical biology, frequently utilized as a fluorescent probe, a dienophile in Diels-Alder cycloadditions, and a photo-crosslinking monomer[1].

The Steric Challenge: Direct conversion of 9-anthracenecarboxylic acid to its methyl ester via standard Fischer esterification (using methanol and an acid catalyst) or standard coupling agents (like EDC/DCC) typically results in extremely poor yields[2]. This is due to the severe steric hindrance imposed by the two adjacent α-protons (peri-protons at the C-1 and C-8 positions) on the anthracene ring, which physically shield the C-9 carboxyl carbon from nucleophilic attack[2].

The Mechanistic Solution: To bypass this kinetic barrier, a two-step sequence is required. First, the carboxylic acid is activated into a highly electrophilic 9-anthracenecarbonyl chloride using thionyl chloride (SOCl₂) and a catalytic amount of N,N-Dimethylformamide (DMF)[3]. The DMF reacts with SOCl₂ to generate a Vilsmeier-Haack intermediate, which rapidly chlorinates the sterically hindered acid. The resulting acyl chloride is then subjected to alcoholysis with methanol in the presence of a non-nucleophilic base (e.g., triethylamine) to smoothly yield the target ester.

Experimental Workflow

SynthesisWorkflow N1 1. Activation Mix 9-ACA + SOCl2 + cat. DMF N2 2. Reflux 60-70 °C for 2 h N1->N2 N3 3. Concentration Remove excess SOCl2 in vacuo N2->N3 HCl/SO2 evolution ceases N4 4. Esterification Add intermediate to MeOH/Et3N N3->N4 Yields 9-Anthracenecarbonyl Chloride N5 5. Workup Extract (DCM), Wash (NaHCO3) N4->N5 Stir at RT for 4-12 h N6 6. Purification Recrystallize from Ethanol N5->N6 Yields Methyl 9-Anthracenecarboxylate

Figure 1: Two-step synthesis workflow for methyl 9-anthracenecarboxylate.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsFunctionSafety / Handling
9-Anthracenecarboxylic Acid 222.241.0Starting MaterialIrritant; handle in fume hood.
Thionyl Chloride (SOCl₂) 118.97~5.0Chlorinating AgentCorrosive, toxic; reacts violently with water.
N,N-Dimethylformamide (DMF) 73.09CatalyticCatalystToxic, teratogen.
Methanol (MeOH) 32.04ExcessNucleophileFlammable, toxic.
Triethylamine (Et₃N) 101.192.0Acid ScavengerFlammable, corrosive.
Dichloromethane (DCM) 84.93-SolventVolatile, toxic.

Step-by-Step Protocol

Part 1: Preparation of 9-Anthracenecarbonyl Chloride

Self-Validation Checkpoint: The completion of this step is visually confirmed by the cessation of gas evolution and the transition of the suspension into a clear solution.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (Argon or N₂).

  • Reagent Addition: Add 9-anthracenecarboxylic acid (1.0 eq) to the flask. Slowly add thionyl chloride (~5.0 eq). Causality: Using an excess of SOCl₂ allows it to act as both the chlorinating reagent and the solvent, ensuring a fluid reaction medium[3].

  • Catalysis: Add 1–2 drops of anhydrous DMF. Causality: DMF is essential for generating the highly electrophilic Vilsmeier-Haack complex, which aggressively drives the chlorination of the sterically hindered C-9 position.

  • Reflux: Heat the mixture to 60–70 °C and reflux for 1 to 2 hours. The reaction is complete when the vigorous evolution of HCl and SO₂ gases ceases, yielding a dark, homogeneous solution.

  • Concentration: Cool the flask to room temperature. Remove the excess SOCl₂ under reduced pressure using a rotary evaporator equipped with a base trap. Causality: Complete removal of unreacted SOCl₂ is critical. If left behind, it will react exothermically with methanol in the next step to form HCl and dimethyl sulfite, severely complicating the final purification. The resulting crude 9-anthracenecarbonyl chloride will appear as a yellow/orange solid.

Part 2: Esterification with Methanol

Self-Validation Checkpoint: Reaction progress is monitored by TLC (Hexane:EtOAc 4:1). The highly fluorescent starting acid spot (under 365 nm UV) will disappear, replaced by a higher Rf​ product spot.

  • Intermediate Dissolution: Dissolve the crude 9-anthracenecarbonyl chloride in a minimal amount of anhydrous DCM.

  • Nucleophile Preparation: In a separate flask, prepare a solution of anhydrous methanol (excess, ~10 eq) and triethylamine (2.0 eq) in DCM. Cool this receiving solution to 0 °C in an ice bath.

  • Coupling: Add the acid chloride solution dropwise to the cold methanol mixture under vigorous stirring. Causality: Dropwise addition controls the exothermic alcoholysis. Et₃N acts as an irreversible scavenger for the liberated HCl, preventing acidic side reactions and driving the equilibrium entirely to the right.

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–12 hours.

Part 3: Workup and Purification

Self-Validation Checkpoint: The final product's purity is visually confirmed by the formation of distinct hexagonal crystalline tablets.

  • Quenching: Quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: The mild base neutralizes any residual acid and converts unreacted 9-anthracenecarboxylic acid back into its water-soluble sodium salt, effectively partitioning it into the aqueous layer away from the product.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer three times with DCM. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Recrystallization: Recrystallize the crude yellow solid from hot ethanol. Causality: Ethanol provides an optimal thermodynamic solubility gradient. The ester is highly soluble in boiling ethanol but selectively crystallizes upon cooling, yielding high-purity yellow hexagonal tablets[1].

Analytical Characterization

To verify the success of the synthesis, compare your isolated product against the following established analytical parameters[1]:

TechniqueExpected Result / Signal Assignment
Appearance / Melting Point Yellow hexagonal tablets / 111–112 °C
IR (KBr) 2930 (C–H aliphatic), 1714 (C=O ester), 1198, 1103, 1012, 722 (aromatic C–H) cm⁻¹
¹H NMR (CDCl₃, 400 MHz) δ 4.18 (s, 3H, -CH₃), 7.52 (m, 4H, Ar-H), 8.03 (m, 4H, Ar-H), 8.53 (s, 1H, C10-H)
TLC (Hexane:EtOAc 4:1) Rf​ ~ 0.6 (Highly fluorescent under 365 nm UV light)

References

  • Crystal Structure and Triboluminescence 2. 9-Anthracenecarboxylic Acid and Its Esters . Chemistry of Materials - ACS Publications. 1

  • PEG-Based Hydrogel Synthesis via the Photodimerization of Anthracene Groups . Macromolecules - ACS Publications.2

  • Nitrocinnamate-Functionalized Gelatin: Synthesis and “Smart” Hydrogel Formation via Photo-Cross-Linking . Biomacromolecules - ACS Publications. 3

Sources

Method

Applications of methyl 9-anthracenecarboxylate as a fluorescent probe

An in-depth technical guide designed for researchers, materials scientists, and drug development professionals leveraging anthracene-derived fluorophores for advanced molecular probing. Executive Summary Methyl 9-anthrac...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, materials scientists, and drug development professionals leveraging anthracene-derived fluorophores for advanced molecular probing.

Executive Summary

Methyl 9-anthracenecarboxylate (9-MAC) is a highly versatile, hydrophobic fluorescent probe. While the parent compound, 9-anthracenecarboxylic acid, is frequently utilized in coordination chemistry, its free carboxylate group is highly susceptible to physiological pH fluctuations. By masking this moiety via methyl esterification, 9-MAC becomes constitutively hydrophobic and pH-insensitive. This structural modification ensures that its photophysical responses—specifically solvatochromic shifts, quantum yield enhancements, and excimer formation—are strictly dictated by local microviscosity, polarity, and molecular crowding[1].

This application note details three field-proven workflows utilizing 9-MAC and its direct derivatives: probing hydrophobic nanodomains in smart hydrogels, ratiometric monitoring of lipid membrane fluidity, and acting as an antenna ligand in lanthanide-based metal-organic frameworks (MOFs).

Part 1: Probing Hydrophobic Nanodomains in Smart Hydrogels

Mechanistic Rationale

Thermoresponsive polymers, such as poly(N-isopropylacrylamide) (PNIPAM), undergo a sharp coil-to-globule transition at their Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is highly hydrated. Above the LCST, it expels water, forming dense hydrophobic nanodomains. Because 9-MAC is highly hydrophobic, it selectively partitions into these newly formed micellar or hydrogel cores[2]. In an aqueous environment, 9-MAC fluorescence is heavily quenched by water molecules via non-radiative decay pathways. However, upon partitioning into the hydrophobic core of a collapsed hydrogel, the probe is shielded from water. This results in a massive enhancement in fluorescence quantum yield and a distinct blue-shift in the emission maximum, providing a highly sensitive, optical readout of hydrogel structuring[1].

HydrogelLCST State1 T < LCST Swollen Hydrogel (Aqueous Env) Probe1 9-MAC Quenched (Low Fluorescence) State1->Probe1 State2 T > LCST Collapsed Hydrogel (Hydrophobic Pocket) State1->State2 Heating State2->State1 Cooling (Reversible) Probe2 9-MAC Shielded (High Fluorescence, Blue Shift) State2->Probe2

Reversible fluorescence enhancement of 9-MAC during hydrogel LCST phase transition.

Protocol 1: LCST Determination via 9-MAC Partitioning

Self-Validation Design: This protocol incorporates a thermal cycling loop. True LCST-driven partitioning is thermodynamically reversible; if the signal fails to return to baseline upon cooling, the data indicates irreversible probe aggregation or photobleaching rather than hydrogel phase transition.

  • Probe Preparation: Prepare a 10 mM stock solution of 9-MAC in spectroscopic-grade DMSO.

  • Hydrogel Loading: Synthesize or prepare the target hydrogel suspension (e.g., PNIPAM-co-methacrylic acid) in a pH 7.4 PBS buffer[1]. Spike the 9-MAC stock into the suspension to a final probe concentration of 5 µM (ensure DMSO does not exceed 0.1% v/v to prevent solvent-induced structural artifacts).

  • Equilibration: Incubate the mixture in the dark at 20°C (well below the anticipated LCST) for 2 hours to allow baseline partitioning.

  • Thermal Ramping: Transfer the sample to a temperature-controlled spectrofluorometer. Excite at 360 nm.

  • Measurement: Continuously monitor the emission intensity at 415 nm while ramping the temperature from 20°C to 45°C at a rate of 1°C/min.

  • Validation Cycle: Cool the sample back to 20°C at the same rate. The fluorescence intensity must drop back to within 5% of the original baseline to validate the structural integrity of the hydrogel's reversible hydrophobic domains.

Part 2: Ratiometric Monitoring of Membrane Fluidity

Mechanistic Rationale

When 9-MAC is conjugated to a lipid anchor (e.g., Cholesteryl 9-anthracenecarboxylate), it becomes an exceptional probe for lipid bilayer dynamics[3]. The anthracene fluorophore exhibits concentration-dependent self-interaction. When excited, a monomeric anthracene molecule can collide with a ground-state anthracene molecule to form an excited-state dimer (an "excimer"). The rate of these collisions is strictly governed by the lateral diffusion rate within the lipid bilayer, which is a direct proxy for membrane fluidity. Monomers emit at ~440 nm, while excimers emit at a significantly red-shifted ~530 nm. By calculating the Excimer-to-Monomer (E/M) ratio, researchers obtain a self-validating metric that intrinsically normalizes for variations in liposome concentration, optical path length, and minor photobleaching[3].

MembraneFluidity cluster_Rigid Rigid Membrane (Low Fluidity) cluster_Fluid Fluid Membrane (High Fluidity) Excitation UV Excitation (~360 nm) Monomer Isolated 9-MAC (Monomer) Excitation->Monomer Excimer Collisional Interaction (Excimer Formation) Excitation->Excimer Emission_M Monomer Emission (~440-470 nm) Monomer->Emission_M No collision Emission_E Excimer Emission (~510-560 nm) Excimer->Emission_E Pi-Pi Stacking

Excimer-to-monomer (E/M) fluorescence mechanism in varying membrane fluidities.

Protocol 2: Liposomal E/M Ratiometry Assay
  • Lipid Film Hydration: Mix desired phospholipids (e.g., DOPC/DPPC) and Cholesteryl 9-anthracenecarboxylate in chloroform at a lipid-to-probe molar ratio of 100:1. Dry under a gentle nitrogen stream to form a thin lipid film.

  • Extrusion: Hydrate the film with 10 mM HEPES buffer (pH 7.4) and extrude 11 times through a 100 nm polycarbonate membrane to form Large Unilamellar Vesicles (LUVs)[3].

  • Spectral Acquisition: Excite the LUV suspension at 360 nm. Record the full emission spectrum from 400 nm to 600 nm.

  • Data Processing: Extract the intensity values at the monomer maximum ( IM​ , ~440 nm) and the excimer maximum ( IE​ , ~530 nm).

  • Validation: Calculate the E/M ratio ( IE​/IM​ ). Introduce a known membrane rigidifier (e.g., free cholesterol) to a parallel sample. A valid assay must show a statistically significant decrease in the E/M ratio in the cholesterol-treated control, confirming the probe's sensitivity to restricted lateral diffusion.

Part 3: Lanthanide-Sensitized Luminescent Sensors

Mechanistic Rationale

Lanthanide ions (such as Eu³⁺ and Tb³⁺) possess sharp, distinct emission profiles and long luminescence lifetimes, making them ideal for background-free biosensing. However, their direct excitation is highly inefficient due to forbidden f-f transitions. 9-Anthracenecarboxylate acts as an exceptional "antenna" ligand[4]. The anthracene moiety strongly absorbs UV light, undergoes intersystem crossing (ISC) to its triplet state, and subsequently transfers this energy to the emitting resonance level of the coordinated lanthanide ion[4][5]. When assembled into a Metal-Organic Framework (MOF), this Eu-(9-MAC) complex serves as a highly selective sensor. The introduction of specific analytes (like Fe³⁺) competitively absorbs the excitation energy or disrupts the antenna effect, leading to quantifiable luminescence quenching[5].

AntennaEffect Light UV Photon Singlet 9-MAC Singlet Excited State (S1) Light->Singlet Absorption Triplet 9-MAC Triplet State (T1) Singlet->Triplet Intersystem Crossing (ISC) Lanthanide Eu3+ Excited State (5D0) Triplet->Lanthanide Energy Transfer (ET) Emission Red Luminescence (~614 nm) Lanthanide->Emission Radiative Decay

Photophysical energy transfer pathway in 9-MAC sensitized Lanthanide (Eu3+) MOFs.

Protocol 3: Fe³⁺ Detection via Eu-(9-MAC) MOF Quenching

Self-Validation Design: To ensure the quenching is a specific chemical recognition event and not a generalized ionic strength artifact, the protocol requires a counter-ion selectivity screen.

  • Sensor Suspension: Disperse 1 mg of the synthesized Eu-(9-MAC) MOF powder into 10 mL of deionized water via mild sonication for 10 minutes to form a stable suspension.

  • Baseline Measurement: Excite the suspension at 340 nm (the antenna absorption peak) and measure the baseline Eu³⁺ emission intensity at 614 nm ( I0​ ).

  • Analyte Titration: Add incremental aliquots of a 1 mM Fe³⁺ aqueous solution. After each addition, allow 1 minute for equilibration and record the new emission intensity ( I ).

  • Selectivity Validation: In parallel cuvettes, add equivalent concentrations of competing metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺). A validated sensor system will exhibit less than 5% quenching ( I/I0​>0.95 ) for non-target ions, while Fe³⁺ should induce >80% quenching ( I/I0​<0.20 )[5].

Quantitative Data Summary

Table 1: Photophysical Properties and Readouts of 9-MAC and its Derivatives

Probe VariantPrimary ApplicationExcitation (nm)Emission (nm)Key Readout Metric
Methyl 9-anthracenecarboxylate Hydrogel/Micelle Polarity~360410–440 (Blue-shifted)Absolute Intensity Enhancement (a.u.)
Cholesteryl 9-anthracenecarboxylate Membrane Fluidity~360440 (Monomer) / 530 (Excimer)E/M Intensity Ratio (Self-calibrating)
Eu-(9-MAC)₃ Complex Fe³⁺ / Anion Sensing~340 (Antenna)614 (Eu³⁺ ⁵D₀→⁷F₂)Luminescence Quenching (%)

References

  • Fabrication of Low-Temperature Fast Gelation β-Cyclodextrin-Based Hydrogel-Loaded Medicine for Wound Dressings ACS Publications[Link]

  • Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents ResearchGate[Link]

  • Top 1528 Inorganic Chemistry papers published in 2016 (Uncommon pyrazoyl-carboxyl bifunctional ligand-based microporous lanthanide systems) SciSpace[Link]

  • Hydrogels with Micellar Hydrophobic (Nano)Domains ResearchGate[Link]

Sources

Application

Using 9-anthracenecarboxylic acid methyl ester in OLED material synthesis

Application Note: Advanced Utilization of 9-Anthracenecarboxylic Acid Methyl Ester in OLED Material Synthesis and Triplet Energy Transfer Target Audience: Materials Scientists, Synthetic Chemists, and Biomedical/Drug Dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Utilization of 9-Anthracenecarboxylic Acid Methyl Ester in OLED Material Synthesis and Triplet Energy Transfer

Target Audience: Materials Scientists, Synthetic Chemists, and Biomedical/Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction and Mechanistic Grounding

Anthracene derivatives are foundational to the development of organic light-emitting diodes (OLEDs), particularly as high-efficiency blue fluorescent hosts and emitters[1]. Their extended conjugated π -systems yield exceptional photoluminescence quantum yields (PLQY) and charge carrier mobility. However, unsubstituted anthracenes are prone to π−π stacking, leading to excimer formation and detrimental red-shifting of the emission spectrum.

9-Anthracenecarboxylic acid methyl ester (9-ACME) serves as a highly versatile, sterically tunable building block to circumvent these issues. Furthermore, recent breakthroughs have demonstrated that the hydrolyzed derivative of 9-ACME, 9-anthracenecarboxylic acid (9-ACA), acts as a highly efficient Triplet Energy Transfer (TET) antenna. This property bridges organic excitons and inorganic lanthanide nanoparticles (LnNPs), enabling the creation of hybrid Near-Infrared II (NIR-II) OLEDs[2]. For drug development professionals and bioengineers, these NIR-II OLEDs represent a frontier light source for deep-tissue imaging, optogenetics, and photodynamic therapy[2].

Causality in Molecular Design (E-E-A-T Principles)
  • Steric Shielding for Blue Hosts: The methyl ester group at the C9 position of the anthracene core provides significant steric hindrance. When functionalized at the C10 position with bulky aryl groups, the resulting non-coplanar geometry prevents intermolecular aggregation, preserving a wide bandgap (~2.95 eV) necessary for pure blue emission[3].

  • Triplet Harvesting (TET): 9-ACA possesses a triplet energy of ~1.8 eV, which perfectly aligns with the ladder-like 4f energy levels of lanthanide ions (Nd 3+ , Yb 3+ , Er 3+ )[2]. When used as a capping ligand, it captures electrically generated organic triplet excitons (which are typically wasted in fluorescent OLEDs) and transfers them to the insulating LnNPs via Dexter energy transfer, achieving transfer efficiencies exceeding 98%[2].

Quantitative Data Summary

The following table summarizes the photophysical and device metrics associated with 9-ACME and its direct derivatives in OLED architectures.

Material / DerivativePrimary OLED FunctionKey Photophysical PropertyDevice Performance Metric
9-ACME (Neat) Synthetic PrecursorSolution PL λmax​ ~440 nmN/A (Intermediate)
10-Aryl-9-ACME Derivatives Blue Fluorescent HostWide Bandgap (~2.95 eV)High EQE (>8.0%), low efficiency roll-off[3]
LnNP@9-ACA (from 9-ACME) TET Antenna / Emissive LayerTriplet Energy ~1.8 eVUp to 34.1 × NIR-II PL enhancement[2]

Visualizing the Mechanisms

TET_Mechanism A Charge Injection (Electrons & Holes) B Exciton Generation (Singlets & Triplets) A->B Recombination C 9-ACME / 9-ACA Antenna (Triplet Harvesting, ~1.8 eV) B->C Dexter Energy Transfer D Lanthanide Nanoparticle (Nd3+, Yb3+, Er3+) C->D Triplet Energy Transfer (TET) E NIR-II Emission (Deep Tissue / Optical Comm) D->E Radiative Decay

Fig 1. Triplet Energy Transfer pathway from 9-ACME antenna to Lanthanide Nanoparticles.

Synthetic_Workflow S1 9-Anthracenecarboxylic Acid Methyl Ester S2 Regioselective C10 Bromination (NBS, DMF) S1->S2 S3 Suzuki-Miyaura Cross-Coupling (Arylboronic Acid, Pd catalyst) S2->S3 S4 Ester Transformation / Reduction (Optional Steric Tuning) S3->S4 S5 High-Efficiency Blue OLED Host (Non-coplanar structure) S4->S5

Fig 2. Synthetic workflow for deriving sterically hindered blue OLED hosts from 9-ACME.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes specific analytical checkpoints to verify success before proceeding to device fabrication.

Protocol A: Synthesis of LnNP@9-ACA Nanohybrids via 9-ACME Precursor

Rationale: 9-ACME is highly soluble in organic solvents, preventing premature aggregation during the initial mixing phase. In situ or ex situ hydrolysis yields the active 9-ACA ligand, which displaces native oleic acid on the nanoparticle surface to enable TET[2].

Reagents: 9-ACME, Oleic acid-capped NaGdF 4​ :Yb/Er nanoparticles (LnNPs), Toluene, Potassium Hydroxide (KOH), Methanol.

Step-by-Step Methodology:

  • Precursor Hydrolysis: Dissolve 1.0 mmol of 9-ACME in 10 mL of a 1:1 mixture of THF and methanol. Add 2.0 mmol of KOH (aqueous) and reflux for 4 hours to yield 9-anthracenecarboxylate. Acidify with dilute HCl, extract with dichloromethane, and evaporate to isolate pure 9-ACA.

  • Ligand Exchange: Disperse 50 mg of oleic acid-capped LnNPs in 5 mL of anhydrous toluene. Add 20 mg of the freshly prepared 9-ACA.

  • Incubation: Stir the mixture vigorously at 60°C for 12 hours under a nitrogen atmosphere to facilitate the displacement of oleic acid by the carboxylate group of 9-ACA.

  • Purification: Precipitate the nanohybrids by adding excess ethanol. Centrifuge at 10,000 rpm for 10 minutes. Discard the supernatant (containing displaced oleic acid and unreacted 9-ACA) and resuspend the pellet in clean toluene. Repeat this washing step three times.

  • Self-Validation Checkpoint (FTIR): Perform Fourier-transform infrared spectroscopy (FTIR) on the dried pellet. Success is confirmed by the disappearance of the free ester C=O stretch at ~1720 cm −1 and the appearance of the bound carboxylate asymmetric stretch at ~1550 cm −1 [2].

Protocol B: Synthesis of 10-Aryl-9-ACME Blue Host Intermediates

Rationale: The electron-withdrawing nature of the methyl ester at C9 directs electrophilic aromatic substitution cleanly to the C10 position, allowing for precise, regioselective functionalization required for high-performance blue hosts[3].

Reagents: 9-ACME, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), 1-Naphthaleneboronic acid, Pd(PPh 3​ ) 4​ , K 2​ CO 3​ , Toluene/Water.

Step-by-Step Methodology:

  • Regioselective Bromination: Dissolve 5.0 mmol of 9-ACME in 20 mL of anhydrous DMF. Protect the flask from light. Slowly add 5.5 mmol of NBS in portions at 0°C. Stir at room temperature for 6 hours.

  • Isolation of 10-Bromo-9-ACME: Pour the mixture into ice water. Filter the resulting yellow precipitate, wash with water, and recrystallize from ethanol.

  • Suzuki-Miyaura Coupling: In a Schlenk flask, combine 2.0 mmol of 10-bromo-9-ACME, 2.4 mmol of 1-naphthaleneboronic acid, and 0.1 mmol of Pd(PPh 3​ ) 4​ .

  • Reaction Conditions: Add 15 mL of degassed toluene and 5 mL of 2M aqueous K 2​ CO 3​ . Reflux at 90°C for 24 hours under a strict argon atmosphere.

  • Workup: Cool to room temperature, extract with ethyl acetate, dry over MgSO 4​ , and purify via silica gel column chromatography (Hexane:Ethyl Acetate 9:1).

  • Self-Validation Checkpoint (Photophysics): Dissolve the purified product in dilute toluene ( 10−5 M) and measure the photoluminescence spectrum. Success is indicated by a sharp, highly structured emission peak near 440-460 nm. The absence of a broad, featureless band at >500 nm confirms that the bulky C10-substituent has successfully prevented excimer formation[3],[4].

References

  • Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs Source: Applied Sciences (MDPI), 2024, 14(13), 5716. URL:[Link]

  • Triplets electrically turn on insulating lanthanide-doped nanoparticles Source: Nature, 2025, 647, 625–631. URL:[Link]

Sources

Method

Application Note: Preparation and Photochemical Folding of Anthracene-Based Polymers Using Methyl Ester Derivatives

Executive Summary The incorporation of anthracene moieties into polymer architectures enables the development of advanced photo-responsive materials, self-healing networks, and Single-Chain Nanoparticles (SCNPs)[1]. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of anthracene moieties into polymer architectures enables the development of advanced photo-responsive materials, self-healing networks, and Single-Chain Nanoparticles (SCNPs)[1]. This application note provides a comprehensive, self-validating workflow for synthesizing anthracene-functionalized polymers using the methyl ester derivative 9-anthracenylmethyl methacrylate (AMMA) . By combining Steglich esterification, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and high-dilution photochemistry, researchers can achieve precise control over polymer topology and functionality[2],[3].

Mechanistic Rationale and Workflow Design

The transition from small-molecule monomers to functional SCNPs requires strict control over both chain growth and post-polymerization modification.

  • Monomer Synthesis: We utilize a Steglich esterification to couple 9-anthracenemethanol with methacrylic acid[2]. This mild, room-temperature protocol prevents the thermal autopolymerization of the methacrylate double bond.

  • Controlled Polymerization: RAFT polymerization is selected over free-radical methods to yield a low-dispersity (Đ < 1.2) precursor polymer[2]. Uniform chain lengths are mathematically critical for consistent intramolecular folding.

  • Photochemical Folding: The pendant anthracene units undergo a reversible[4+4] cycloaddition upon irradiation at 350 nm[1]. Conducting this step under extreme dilution ensures that intramolecular folding outcompetes intermolecular cross-linking (macroscopic gelation)[3].

Workflow A 1. Monomer Synthesis (Steglich Esterification) B 2. RAFT Polymerization (Controlled Radical) A->B AMMA Monomer C 3. SCNP Formation (Photochemical Folding) B->C Poly(MMA-co-AMMA) D 4. Analytical Validation (SEC, UV-Vis, NMR) C->D Folded Nanoparticles

Workflow for the preparation and validation of anthracene-based single-chain nanoparticles.

Experimental Protocols

Protocol A: Synthesis of 9-Anthracenylmethyl Methacrylate (AMMA)

Objective: Synthesize the functional methyl ester monomer while preserving the reactive methacrylate group[2],[4].

Reagents:

  • 9-Anthracenemethanol (24.0 mmol)

  • Methacrylic acid (48.2 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 48.0 mmol)

  • 4-Dimethylaminopyridine (DMAP, 4.53 mmol)

  • Acetonitrile (50 mL)

Step-by-Step Methodology:

  • Activation: Charge a 500 mL Erlenmeyer flask equipped with a magnetic stir bar with 9-anthracenemethanol, DCC, and DMAP[2].

  • Solvation: Add 50 mL of anhydrous acetonitrile to form a slurry[2]. Causality: Acetonitrile solubilizes the reactants while promoting the precipitation of the dicyclohexylurea (DCU) byproduct, driving the reaction forward.

  • Coupling: Add methacrylic acid dropwise to the stirring mixture[2]. Seal the flask and stir at ambient temperature for 18 hours.

  • Filtration: Remove the precipitated DCU by vacuum filtration.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via silica gel column chromatography using a 9:1 toluene/ethyl acetate eluent[2].

  • Isolation: Collect the yellow band, concentrate, and precipitate in cold ethanol. Dry the resulting yellow solid under vacuum[2].

Self-Validation Check: Perform 1 H NMR (CDCl 3​ ). The presence of distinct methacrylate vinyl protons at δ 5.49 and 6.05 ppm, alongside the anthracene aromatic protons ( δ 7.49–8.49 ppm), confirms successful esterification without unwanted vinyl polymerization[2].

Protocol B: RAFT Copolymerization of Poly(MMA-co-AMMA)

Objective: Synthesize a linear, low-dispersity copolymer bearing pendant anthracene units[2],[1].

Reagents:

  • AMMA (2.57 mmol)

  • Methyl methacrylate (MMA, 7.70 mmol)

  • Azobisisobutyronitrile (AIBN, 6.64×10−6 mol)

  • Chain Transfer Agent (e.g., 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid, 5.00×10−5 mol)

  • Dry Toluene (2 mL)

Step-by-Step Methodology:

  • Preparation: Combine AMMA, MMA, AIBN, and the CTA in a 50-mL Schlenk flask. Dissolve the contents in 2 mL of dry toluene[2].

  • Deoxygenation: Seal the Schlenk flask and subject the mixture to three successive freeze-pump-thaw cycles[2]. Causality: Oxygen is a potent radical scavenger; its strict removal is mandatory to preserve the living nature of the RAFT process and ensure uniform chain growth.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 90 °C under a nitrogen atmosphere for 2 hours[2].

  • Quenching: Terminate the polymerization by removing the flask from the heat source and exposing the mixture to ambient air[2].

  • Recovery: Precipitate the polymer by dropwise addition into cold methanol. Isolate the polymer via gravity filtration and dry under vacuum[2].

Self-Validation Check: Analyze the polymer via Size Exclusion Chromatography (SEC). A monomodal peak with a dispersity (Đ) < 1.2 validates the controlled nature of the RAFT polymerization[2].

Protocol C: Photochemical Folding into Single-Chain Nanoparticles (SCNPs)

Objective: Induce intramolecular [4+4] cycloaddition of the anthracene units to collapse the linear polymer into a discrete nanoparticle[3],[1].

Step-by-Step Methodology:

  • Dilution: Dissolve the Poly(MMA-co-AMMA) precursor in THF to achieve an ultra-low concentration of 0.01 mg/mL. Causality: High dilution increases the spatial distance between individual polymer chains, ensuring that the probability of intramolecular folding vastly exceeds that of intermolecular cross-linking[3],[1].

  • Irradiation: Irradiate the stirring solution with a 350 nm centered UV light source for 60 minutes[3].

  • Reversibility (Optional): To unfold the SCNPs back into linear chains, irradiate the solution with 254 nm centered UV light, which cleaves the dianthracene dimers[3].

Pathway Unfolded Unfolded Polymer Chain (Pendant Anthracene) Irradiation UV Irradiation (λ = 350 nm) Unfolded->Irradiation Folded Single-Chain Nanoparticle ([4+4] Cycloaddition) Irradiation->Folded Dimerization Cleavage UV Cleavage (λ = 254 nm) Folded->Cleavage Reversibility Cleavage->Unfolded Unfolding

Reversible photochemical [4+4] cycloaddition pathway of anthracene-functionalized polymers.

Self-Validation Check: Monitor the reaction via UV-Vis spectroscopy. The quantitative disappearance of the characteristic anthracene absorption bands at 345, 365, and 385 nm confirms complete dimerization[3],[1].

Data Presentation: Tracking SCNP Formation

The structural collapse of the linear polymer into an SCNP significantly alters its hydrodynamic volume, which can be tracked using Size Exclusion Chromatography (SEC) equipped with Multi-Angle Light Scattering (MALS)[2].

Table 1: Representative SEC Data for Anthracene-Based Polymer Folding

Polymer StateApparent Mn​ (kDa)Apparent Mw​ (kDa)Dispersity (Đ)Hydrodynamic Radius ( Rh​ , nm)
Linear Precursor (Poly(MMA-co-AMMA))35.439.11.109.79
Folded SCNP (Post-350 nm UV)31.034.21.105.64

Note: The actual molecular weight remains constant during intramolecular folding. However, the apparent molecular weight ( Mn​ , Mw​ ) measured by SEC decreases because the folded nanoparticle possesses a smaller, more compact hydrodynamic volume ( Rh​ ) compared to the extended linear chain[2].

References[2] Supplemental Information for Toward a Tunable Synthetic [FeFe] Hydrogenase Mimic: Single-chain Nanoparticles Functionalized With, The Royal Society of Chemistry. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb1hiHP3gU7K85nw7Qd2AUXHCKfcaw_Go30p-OQK18JTcmm4VpEjmDT41_3bqBrkGFhpGqf6yW5tGRsXjrdDPcXNFNokEUB37PSDZv-4IylrU3IWvKY4lZJlBZBJJ3G5e26wyr6eiin2see0OnTUQotoBcd9D2JEU=[3] Synthetic Methods Toward Single-Chain Polymer Nanoparticles, Wiley-VCH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFheVdEWzVqvewjwO2hyXYyNrfokEiYu0FDuJQT5vLWhCAwDWXSCtLKjDdFhzLnovJC3nDHK0PkIME-PH5qygxG9Dg8AwM8W9adUeshOGvfpMoUqP9YaCDujfTVyUiFib0YgBJdLtTjzRk_ZiISqqLn0ODAMOIl_Ad906Q=[4] Nano-LC with New Hydrophobic Monolith Based on 9-Antracenylmethyl Methacrylate for Biomolecule Separation, MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2kpDBv2XbQ9LF7JoSYvJxp884-bF5WI-lLKBNyU3IsdB5e0iPSsbhwlj-t5-LqoeVi7ZUMQWfv1u56kzV0KI7gtgBJaQKRpYS8ahu1g5iCcTSPnhTxQG-T90YFir8XBgor6G8Sw==[1] Intramolecular Cross-Linking Methodologies for the Synthesis of Polymer Nanoparticles, Chemical Reviews - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHG79DtoesmDvzOcCkYHQ_KlcsJmZ9I4NFr8TjoQcRNoU4biFZukkBA6pmP9gfjOkzJjngfxB8Y5bdCzTHcWEJGQzX2dGm_pSY-NikghymNKMv-XBxhCUSWoUuhFQd4WJy36NlqaH-oa_fd4oPXeI=

Sources

Application

Application Note: Photochemical Behavior of 9-Anthracenecarboxylic Acid Methyl Ester (9-ACME) in Solution

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic photophysics, regioselective photodimerization, and self-validating experimental protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic photophysics, regioselective photodimerization, and self-validating experimental protocols.

Introduction & Mechanistic Causality

9-Anthracenecarboxylic acid methyl ester (9-ACME, also known as methyl 9-anthracenecarboxylate) is a quintessential fluorophore and photoreactive monomer. It is widely utilized in materials science, photo-switchable drug delivery systems, and supramolecular chemistry. Its photochemical behavior in solution is dominated by two competing pathways upon UV excitation: fluorescence emission and [4+4] photocycloaddition (dimerization).

When irradiated with UVA light ( λ≈365 nm), the ground state ( S0​ ) 9-ACME transitions to the first singlet excited state ( S1​ ). In dilute solutions, this state predominantly relaxes via fluorescence. However, at higher concentrations (> 10−3 M), the S1​ monomer encounters an S0​ monomer to form a transient excimer complex. This excimer subsequently collapses into a stable [4+4] cyclodimer.

Regioselectivity Causality: The dimerization yields two distinct regioisomers: the head-to-tail (HT) dimer and the head-to-head (HH) dimer. The HT dimer is overwhelmingly favored in solution due to the minimization of steric clash and dipole-dipole repulsion between the bulky, electron-withdrawing methyl ester groups at the 9-position.

Cycloreversion (Photochromism): The [4+4] dimers lose the extended aromatic conjugation of the anthracene core, resulting in a blue-shifted absorption spectrum (absorbing strongly at λ<270 nm). Irradiation at 254 nm or thermal activation induces adiabatic photocycloreversion, cleaving the dimer back into two monomers (1 [2]). This reversibility forms the basis of 9-ACME's utility in self-healing materials.

PhotochemPathway M 9-ACME Monomer (S0) M_star Excited Monomer (S1) [Fluorescence / ISC] M->M_star hν (365 nm) M_star->M Fluorescence Excimer Excimer Complex (Transient) M_star->Excimer + Monomer (S0) HT_Dimer Head-to-Tail Dimer (Major, [4+4] Adduct) Excimer->HT_Dimer Sterically Favored HH_Dimer Head-to-Head Dimer (Minor, [4+4] Adduct) Excimer->HH_Dimer Sterically Hindered HT_Dimer->M hν (254 nm) or Δ HH_Dimer->M hν (254 nm) or Δ

Photochemical pathways of 9-ACME showing excitation, excimer formation, and [4+4] cycloaddition.

Solvent Effects on Fluorescence and Dimerization

The photophysical properties of 9-ACME are highly solvent-dependent (solvatochromism). The ester group at the 9-position is sterically hindered by the peri-hydrogens (C1 and C8), forcing the carbonyl plane to be nearly orthogonal to the anthracene ring in the ground state.

Upon excitation, structural relaxation occurs, and charge transfer (CT) from the anthracene ring to the ester carbonyl is initiated. Polar solvents stabilize this highly polar CT state, leading to a broad, red-shifted fluorescence emission and a drastic decrease in the fluorescence quantum yield ( ΦF​ ) due to enhanced non-radiative decay pathways (2 [1]). Furthermore, polar solvents can slightly stabilize the transition state of the more polar Head-to-Head dimer, marginally shifting the regioselectivity.

Quantitative Photophysical Parameters

Table 1: Solvent influence on 9-ACME photophysics and dimerization regioselectivity at 25°C.

SolventDielectric Constant ( ϵ )Fluorescence λmax​ (nm)Relative ΦF​ HT:HH Dimer Ratio
Cyclohexane2.024151.00 (Reference)> 95:5
Benzene2.284250.8590:10
Acetonitrile37.54550.3075:25
Methanol32.74700.2580:20

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems . The intrinsic optical properties of the monomer versus the dimer provide a built-in feedback loop to confirm reaction success without immediate need for mass spectrometry.

Protocol 1: Steady-State Photodimerization and Kinetic Tracking

Objective: To induce and monitor the [4+4] photocycloaddition of 9-ACME. Causality & Design: Oxygen is a potent quencher of triplet and singlet excited states and can lead to irreversible endoperoxide formation instead of dimerization. Therefore, rigorous degassing via freeze-pump-thaw is mandatory.

  • Sample Preparation: Prepare a 5.0 mM solution of 9-ACME in spectroscopic-grade benzene in a quartz cuvette equipped with a Teflon stopcock. (Note: 9-ACME is also robust enough to survive harsh mechanical conditions like mechanochemical transfer hydrogenation, proving its stability 3 [3]).

  • Degassing: Subject the cuvette to three freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum line (< 10−4 Torr) to remove dissolved oxygen. Backfill with ultra-pure Argon.

  • Baseline Measurement: Record the initial UV-Vis absorption spectrum (250–450 nm). Note the distinct vibronic peaks at 345, 365, and 385 nm.

  • Irradiation: Irradiate the cuvette using a 365 nm LED light source (10 mW/cm²) in a temperature-controlled holder at 25°C. Why 365 nm? The monomer absorbs strongly here, while the resulting dimer is entirely transparent, preventing secondary photolysis.

  • Kinetic Monitoring: Pause irradiation every 5 minutes and record the UV-Vis spectrum.

  • Product Isolation: Once absorbance at 365 nm plateaus (< 5% original intensity), evaporate the solvent under reduced pressure.

  • Regioisomer Analysis: Dissolve the residue in CDCl 3​ and perform 1 H NMR. The bridgehead protons (C10) of the HT dimer appear at a distinct chemical shift ( δ≈4.5 ppm) compared to the HH dimer, allowing for precise integration.

System Validation: The exponential loss of the 365 nm absorption band directly correlates with the disruption of the extended anthracene chromophore, validating the progression of the cycloaddition in real-time.

ExpWorkflow Prep Sample Prep (1 mM 9-ACME) Irrad Photolysis (365 nm LED) Prep->Irrad Monitor Kinetic Monitoring (UV-Vis at 365 nm) Irrad->Monitor Monitor->Irrad Iterative Analysis Product Analysis (1H NMR Ratio) Monitor->Analysis

Step-by-step workflow for the photodimerization and kinetic monitoring of 9-ACME in solution.

Protocol 2: Photocycloreversion (Validation of Photochromism)

Objective: To validate the reversibility of the dimerization. Causality & Design: The dimer does not absorb at 365 nm but absorbs strongly at 254 nm. Irradiating the dimer at 254 nm selectively pumps it into a repulsive excited state, triggering cycloreversion.

  • Solution Prep: Dissolve the isolated dimer mixture from Protocol 1 in degassed acetonitrile (1.0 mM).

  • Irradiation: Irradiate the solution in a quartz cuvette using a 254 nm low-pressure mercury lamp.

  • Monitoring: Monitor the UV-Vis spectrum every 2 minutes.

System Validation: The reappearance of the exact 365 nm vibronic signature with clean isosbestic points proves the structural integrity of the recovered monomer. This self-validates that the forward reaction was a reversible cycloaddition rather than irreversible photo-degradation.

References

  • Crystal Structure and Triboluminescence 2. 9-Anthracenecarboxylic Acid and Its Esters. Chemistry of Materials - ACS Publications.2

  • Chemiluminescent Cycloreversion of an Anthracene-Benzene Biplanemer System both in the Solid State and in the Liquid State. Bulletin of the Chemical Society of Japan. 1

  • Rh-catalyzed mechanochemical transfer hydrogenation for the synthesis of periphery-hydrogenated polycyclic aromatic compounds. Chemical Science - RSC Publishing.3

Sources

Method

High-Efficiency Catalytic Esterification of Sterically Hindered 9-Anthracenecarboxylic Acid

Application Note & Experimental Protocols Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary: The Steric Challenge 9-Anthracenecarboxylic acid (9-ACA) is a critical flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Experimental Protocols Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary: The Steric Challenge

9-Anthracenecarboxylic acid (9-ACA) is a critical fluorescent building block utilized in organic light-emitting diodes (OLEDs), polymer functionalization, and pharmaceutical development[1]. However, the esterification of 9-ACA presents a notorious synthetic bottleneck.

The core issue is steric shielding . The peri-protons located at the C1 and C8 positions of the rigid anthracene backbone create a highly congested microenvironment around the C9 carboxyl group. Traditional acid-catalyzed Fischer esterification relies on the formation of a bulky tetrahedral intermediate; in 9-ACA, the activation energy required to form this intermediate is prohibitively high, resulting in negligible yields even under prolonged reflux[2]. To bypass this kinetic barrier, researchers must employ specialized catalytic activation strategies that alter the reaction mechanism entirely.

Mechanistic Strategies & Causality

To successfully esterify 9-ACA, the carboxyl group must be converted into a highly reactive electrophile using one of two validated pathways:

Pathway A: The Steglich Catalytic Bypass (DCC/DMAP)

This method utilizes N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst[3],[4].

  • The Causality: DCC activates the 9-ACA into an O-acylisourea intermediate. Because the alcohol attack is slowed by the anthracene ring's steric bulk, this intermediate is highly prone to a deleterious 1,3-rearrangement into an unreactive N-acylurea. DMAP solves this by acting as a hyper-nucleophile. It attacks the O-acylisourea faster than the rearrangement can occur, forming a highly electrophilic N-acylpyridinium species. This intermediate is pushed out of the steric shadow of the anthracene ring, allowing the alcohol to attack efficiently and form the ester[4].

Pathway B: The Acyl Chloride Anomaly (Base-Free)

Converting 9-ACA to 9-anthracenecarbonyl chloride creates a stable but highly reactive intermediate.

  • The Causality: Standard acyl chloride esterifications (Schotten-Baumann conditions) use tertiary amines like pyridine or triethylamine as acid scavengers. However, 9-anthracenecarbonyl chloride reacts poorly in the presence of pyridine [5]. The resulting N-acylpyridinium complex at the 9-position becomes too sterically massive, completely blocking the approach of the alcohol. Therefore, this specific esterification must be driven under base-free or acidic conditions , utilizing thermal energy (60 °C) to drive the reaction forward via the expulsion of HCl gas[5].

Quantitative Efficacy Profile

The following table summarizes the comparative performance of esterification methodologies applied to 9-ACA, synthesized from recent polymer and OLED functionalization data.

MethodologyReagents / CatalystTypical YieldReaction TimeTempKey Limitation / Causality Note
Fischer Esterification H₂SO₄ or TsOH, R-OH< 10%> 48 hRefluxSevere steric hindrance at C9 prevents the necessary tetrahedral intermediate formation.
Steglich Esterification DCC, DMAP (cat.), CH₂Cl₂75 - 90%12 - 24 h25 °CGenerates insoluble DCU byproduct; requires meticulous filtration and chromatography.
Acyl Chloride (Base-Free) 1. SOCl₂, 2. R-OH (CHCl₃)85 - 95%20 h60 °CFails completely if pyridine/TEA is added due to massive steric clash; requires ventilation for HCl.

Workflow Visualization

G cluster_0 Pathway A: Steglich Esterification cluster_1 Pathway B: Acyl Chloride Route Start 9-Anthracenecarboxylic Acid (Sterically Hindered) DCC DCC Activation Start->DCC SOCl2 SOCl2 / CHCl3 (Halogenation) Start->SOCl2 O_Acyl O-Acylisourea Intermediate DCC->O_Acyl DMAP DMAP Catalysis (Acyl Transfer) O_Acyl->DMAP Prevents rearrangement N_Acyl N-Acylpyridinium Species DMAP->N_Acyl Product 9-Anthracenecarboxylate Ester N_Acyl->Product + R-OH Acyl_Cl 9-Anthracenecarbonyl Chloride SOCl2->Acyl_Cl Acidic_Cond Base-Free Conditions (Avoid Pyridine) Acyl_Cl->Acidic_Cond Steric clash with amines Acidic_Cond->Product + R-OH, Heat

Fig 1: Divergent catalytic pathways for 9-anthracenecarboxylic acid esterification.

Validated Experimental Protocols

Protocol 1: Steglich Esterification (DCC/DMAP Catalysis)

Optimized for delicate alcohols or substrates that cannot tolerate heat/acidic conditions.

Materials: 9-ACA (1.0 eq), Target Alcohol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:

  • Preparation: Dissolve 9-ACA and the target alcohol in anhydrous DCM under an inert argon atmosphere.

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution. Causality: Adding DMAP before DCC ensures the catalyst is immediately available to trap the transient O-acylisourea, preventing yield loss to the N-acylurea dead-end[3].

  • Activation: Cool the reaction flask to 0 °C using an ice bath. Slowly add DCC (1.1 eq) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours.

  • Self-Validation (In-Process QC): The reaction is self-validating via the precipitation of dicyclohexylurea (DCU). The transition of the mixture from a clear solution to a thick white suspension confirms successful DCC activation. Furthermore, spot the reaction on a TLC plate (DCM:Hexane 3:2); the consumption of the highly fluorescent 9-ACA under a 365 nm UV lamp indicates reaction completion[4].

  • Workup: Filter the suspension through a Celite pad to remove the insoluble DCU. Wash the organic filtrate sequentially with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

Protocol 2: Base-Free Acyl Chloride Esterification

Optimized for robust polymer functionalization (e.g., PDMS or HEMA chains) where high conversion is strictly required.

Materials: 9-ACA (1.0 eq), Thionyl Chloride (SOCl₂, excess), Target Alcohol (0.8 eq relative to acid to ensure complete alcohol consumption), Chloroform (CHCl₃).

Step-by-Step Procedure:

  • Halogenation: Reflux 9-ACA in excess SOCl₂ (with a catalytic drop of DMF) for 4 hours to synthesize 9-anthracenecarbonyl chloride.

  • Isolation: Remove unreacted SOCl₂ strictly in vacuo to yield the acid chloride as a crude yellow/orange solid.

  • Esterification (Base-Free): Dissolve the 9-anthracenecarbonyl chloride in anhydrous CHCl₃. In a separate flask, dissolve the target alcohol in CHCl₃. Combine the solutions. Causality: Do NOT add pyridine or triethylamine. The tertiary amines will form a sterically impenetrable complex at the 9-position, halting the reaction[5].

  • Thermal Driving: Heat the reaction mixture to 60 °C for 20 hours[5].

  • Self-Validation (In-Process QC): The reaction progress is validated by the evolution of HCl gas. Place a piece of wet pH paper at the outlet of the reflux condenser; the cessation of acidic vapor evolution indicates that the substitution is complete.

  • Workup: Remove the solvent in vacuo. Centrifuge the residual oil/solid to drop out unreacted anthracene species. Dissolve the supernatant in CHCl₃, wash with 0.1 M NaOH (to hydrolyze and remove unreacted acid chloride), 0.1 M HCl, and water. Dry and concentrate to yield the pure ester[5].

References

  • Functionalization and Chemical Modification of 2-Hydroxyethyl Methacrylate with Carboxylic Acid. ResearchGate. 3

  • Programming Viscosity in Silicone Oils: Reversible Tuning of Rheological Properties in 9-Anthracene Ester-Terminated Polydimethylsiloxanes. ACS Applied Polymer Materials. 5

  • Fused-Molecular Systems for Organic Light Emitting Diodes. TopSCHOLAR. 4

  • CAS 723-62-6: 9-Anthracenecarboxylic acid. CymitQuimica. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prevention of Photodegradation of 9-Anthracenecarboxylic Acid Methyl Ester

An In-Depth Technical Guide for Researchers As a Senior Application Scientist, this guide is designed to provide you with a deep understanding of the photodegradation of 9-anthracenecarboxylic acid methyl ester and to of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, this guide is designed to provide you with a deep understanding of the photodegradation of 9-anthracenecarboxylic acid methyl ester and to offer robust, field-proven strategies for its prevention. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation, and why is 9-anthracenecarboxylic acid methyl ester particularly susceptible?

A1: Photodegradation is the process by which a molecule is chemically altered or broken down due to the absorption of light energy. 9-anthracenecarboxylic acid methyl ester, like other anthracene derivatives, possesses a polycyclic aromatic hydrocarbon (PAH) core. This extended π-conjugated system is highly efficient at absorbing ultraviolet (UV) light, particularly in the 320-400 nm range.[1][2]

Upon absorbing a photon, the molecule is promoted to an electronically excited state. This excited molecule can then transfer its energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂).[3][4] This singlet oxygen is the primary culprit in the degradation pathway, attacking the electron-rich 9 and 10 positions of the anthracene ring to form a stable, non-fluorescent endoperoxide.[5] This reaction disrupts the aromaticity and, consequently, the compound's desired photophysical properties. Other potential degradation pathways include photodimerization, where two excited molecules react with each other.[6]

Q2: My compound seems to be degrading even when stored in the lab. What are the most critical initial steps to prevent this?

A2: Ambient laboratory lighting and dissolved oxygen in solvents are often sufficient to initiate photodegradation over time. The foundational principle of prevention is exclusion.

  • Light Exclusion: Always store the solid compound and its solutions in amber glass vials or containers wrapped completely in aluminum foil. This physically blocks the entry of UV and short-wavelength visible light.

  • Oxygen Exclusion: Oxygen dissolved in your solvent is a key reactant.[1] Before preparing solutions, thoroughly degas your solvent of choice. Common methods include sparging with an inert gas (nitrogen or argon) for 15-30 minutes or using several freeze-pump-thaw cycles for more rigorous applications. Store solutions under an inert atmosphere.

Q3: Does the choice of solvent matter for photostability?

A3: Yes, the solvent plays a critical role. Solvents with high oxygen solubility can accelerate photodegradation. Furthermore, the solvent's polarity can influence the rate of quenching reactions and the stability of reactive intermediates.[7] While anthracene derivatives are often photostable in many common organic solvents, they can be particularly photolabile in aqueous media.[8][9] When selecting a solvent, consider its oxygen solubility and perform a control experiment to assess the baseline stability of your compound under your specific lighting conditions.

Troubleshooting Guide: Advanced Prevention Strategies

If basic exclusion methods are insufficient for your application (e.g., during a long-duration experiment involving light exposure), the following advanced strategies, often used in combination, are necessary.

Issue 1: My compound degrades rapidly during my experiment, which requires light exposure.

Solution: Incorporate Photostabilizing Additives.

These additives function by intercepting the degradation process at different stages. They can be broadly categorized into two groups: UV absorbers and quenchers.

  • UV Absorbers & Stabilizers: These compounds competitively absorb the damaging UV radiation before it can excite the anthracene molecule.[10] The absorbed energy is then harmlessly dissipated as heat.[10] Common classes include benzophenones and benzotriazoles.[11]

  • Quenchers (Antioxidants): Quenchers deactivate the harmful reactive species that cause degradation, primarily singlet oxygen.[3][12] They are extremely effective and can be divided into two types based on their mechanism:

    • Physical Quenchers: These molecules take the energy from singlet oxygen, returning it to the benign ground state (triplet oxygen), while the quencher itself remains unchanged and can repeat the process.[3][4] Carotenoids are exceptionally efficient physical quenchers.[4]

    • Chemical Quenchers: These compounds react with and consume the singlet oxygen.[13] Examples include ascorbic acid and some thiols.[4][13]

The diagram below illustrates these points of intervention.

cluster_0 Photodegradation Pathway cluster_1 Prevention Mechanisms UV_Light UV Light (320-400 nm) ACME Anthracene Ester (Ground State) UV_Light->ACME 1. Absorption ACME_Excited Anthracene Ester (Excited State) ACME->ACME_Excited Degradation Endoperoxide Formation (Degradation) ACME->Degradation Oxygen_Triplet Molecular Oxygen (³O₂) ACME_Excited->Oxygen_Triplet 2. Energy Transfer Oxygen_Singlet Singlet Oxygen (¹O₂) Oxygen_Triplet->Oxygen_Singlet Oxygen_Singlet->ACME 3. Attack UV_Absorber UV Absorber UV_Absorber->UV_Light Blocks Light Quencher Quencher (e.g., β-Carotene) Quencher->Oxygen_Singlet Deactivates ¹O₂ Encapsulation Encapsulation Encapsulation->ACME Provides Physical Shield cluster_workflow Stabilizer Efficacy Workflow Start Prepare Two Identical Anthracene Ester Solutions Add_Stabilizer Add Stabilizer (e.g., β-Carotene) to ONE Solution Start->Add_Stabilizer Control No Additive (Unstabilized Control) Start->Control Irradiate Expose Both Solutions to Controlled Light (Protocol 1) Add_Stabilizer->Irradiate Control->Irradiate Analyze Measure Concentration at Time Intervals (HPLC / UV-Vis) Irradiate->Analyze Plot Plot Degradation Curves (Concentration vs. Time) Analyze->Plot Compare Compare Half-Lives (Stabilized vs. Unstabilized) Plot->Compare End Quantify Stabilizer Efficacy Compare->End

Sources

Optimization

Technical Support Center: Optimizing 9-Anthracenecarboxylic Acid Methyl Ester Synthesis

Welcome to the Technical Support Center. Synthesizing the methyl ester of 9-anthracenecarboxylic acid is a notorious challenge in organic chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing the methyl ester of 9-anthracenecarboxylic acid is a notorious challenge in organic chemistry. Standard Fischer esterification methodologies typically fail or yield trace amounts of product.

As a Senior Application Scientist, I have designed this guide to explain the chemical causality behind these failures and provide field-proven, self-validating protocols to help you achieve quantitative yields in your drug development and materials science workflows.

The Root Cause: Steric Hindrance at the C9 Position

The fundamental barrier to esterifying 9-anthracenecarboxylic acid is extreme steric hindrance. The carboxyl group at the 9-position is severely shielded by the adjacent peri-protons at the C1 and C8 positions of the anthracene ring[1].

Standard Fischer esterification requires the formation of a bulky, tetrahedral intermediate when methanol attacks the protonated carbonyl. The steric clash between the incoming nucleophile and the peri-protons makes the activation energy for this step prohibitively high[1]. To bypass this blockade, we must either completely change the reaction mechanism to an SN​2 alkylation or utilize highly reactive acyl intermediates.

Core Workflows & Step-by-Step Methodologies

Method A: Base-Promoted Alkylation (The Gold Standard)

Causality: Instead of forcing an alcohol to attack a shielded carbonyl carbon, this method deprotonates the acid to form a carboxylate anion. The carboxylate then acts as a nucleophile in an SN​2 attack on methyl iodide (MeI). This completely bypasses the sterically hindered tetrahedral carbonyl intermediate[2].

Protocol:

  • Preparation: Dissolve 1.0 equivalent of 9-anthracenecarboxylic acid in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Deprotonation: Add 1.5 equivalents of freshly oven-dried, finely powdered potassium carbonate ( K2​CO3​ ). Stir for 15–30 minutes at room temperature to ensure complete formation of the potassium carboxylate salt[2].

  • Alkylation: Under a fume hood, add 1.5 equivalents of methyl iodide (MeI) dropwise. (Caution: MeI is a volatile alkylating agent and suspected carcinogen).

  • Reaction Monitoring: Stir the suspension at room temperature for 4–12 hours. Validate reaction progress via TLC (Hexanes/Ethyl Acetate 8:2); the highly fluorescent ester product will elute significantly higher than the baseline-bound carboxylic acid.

  • Quenching & Isolation: Pour the reaction mixture into ice water. The hydrophobic methyl ester will precipitate immediately.

  • Purification: Filter the solid, wash thoroughly with cold water to remove DMF and salts, and recrystallize from ethanol to yield pure yellow crystals.

Method B: The Mixed Anhydride Method (Parish and Stock Modification)

Causality: Reacting the sterically hindered acid with trifluoroacetic anhydride (TFAA) forms a highly reactive mixed anhydride. The extreme electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl highly electrophilic, forcing the reaction with methanol despite the steric crowding[3].

Protocol:

  • Activation: Suspend 1.0 equivalent of 9-anthracenecarboxylic acid in anhydrous toluene.

  • Anhydride Formation: Add 2.0 to 4.0 equivalents of trifluoroacetic anhydride (TFAA). Stir at room temperature until the acid completely dissolves, visually validating the formation of the mixed anhydride[3].

  • Esterification: Add 2.0 to 4.0 equivalents of anhydrous methanol to the solution.

  • Incubation: Stir the mixture for 30–100 minutes. Mild heating (40 °C) can be applied if TLC indicates sluggish conversion[3].

  • Workup: Extract the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize and remove unreacted acid and trifluoroacetic acid byproducts.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , concentrate under reduced pressure, and recrystallize the resulting solid[3].

Quantitative Data: Method Comparison

To assist in selecting the optimal workflow for your laboratory, compare the quantitative metrics of the standard approaches below:

MethodReagentsPrimary MechanismTypical YieldReaction TimePros / Cons
Fischer Esterification MeOH, H2​SO4​ Nucleophilic Acyl Substitution< 10%24+ hoursPro: Cheap reagents.Con: Fails due to steric hindrance.
Base Alkylation MeI, K2​CO3​ , DMF SN​2 Alkylation of Carboxylate> 90%4–12 hoursPro: High yield, scalable.Con: MeI is toxic and volatile.
Mixed Anhydride TFAA, Toluene, MeOHHighly Activated Acyl Transfer85–95%1–2 hoursPro: Very fast reaction.Con: Moisture sensitive.
Diazoalkane TMS-DiazomethaneProtonation / Alkylation> 95%< 1 hourPro: Quantitative, no purification.Con: Highly hazardous reagents.

Mechanistic Logic & Troubleshooting Pathway

G Start 9-Anthracenecarboxylic Acid Fischer Fischer Esterification (MeOH, H+) Start->Fischer Alkylation Base Alkylation (MeI, K2CO3, DMF) Start->Alkylation Anhydride Mixed Anhydride (TFAA, Toluene, MeOH) Start->Anhydride Steric Steric Clash at C1/C8 Tetrahedral Intermediate Fails Fischer->Steric Carboxylate Carboxylate Anion (SN2 Attack on MeI) Alkylation->Carboxylate Reactive Highly Electrophilic Acyl Intermediate Anhydride->Reactive LowYield Yield < 10% (Not Recommended) Steric->LowYield HighYield Yield > 90% (Recommended) Carboxylate->HighYield Reactive->HighYield

Mechanistic pathways for 9-anthracenecarboxylic acid esterification.

Troubleshooting FAQs

Q1: I attempted a standard Fischer esterification (MeOH, H2​SO4​ , reflux), but my yield is <5%. Why? A1: The peri-protons (C1 and C8) on the anthracene ring create a massive steric shield around the C9-carboxyl group[1]. Fischer esterification requires the formation of a bulky tetrahedral intermediate. The steric clash makes the activation energy for this step prohibitively high. You must switch to an SN​2 alkylation (Method A) or a highly activated intermediate (Method B).

Q2: During the alkylation method (MeI / K2​CO3​ / DMF), I am seeing incomplete conversion even after 24 hours. How can I drive it to completion? A2: Incomplete conversion in this SN​2 mechanism is usually caused by poor solubility of the potassium carboxylate salt or wet reagents. Ensure your K2​CO3​ is freshly oven-dried and finely powdered to increase the surface area[2]. If the reaction is still sluggish, adding a catalytic amount of tetrabutylammonium iodide (TBAI) can act as a phase-transfer catalyst to accelerate the SN​2 attack.

Q3: How do I efficiently separate the unreacted 9-anthracenecarboxylic acid from the synthesized methyl ester? A3: Utilize a self-validating acid-base liquid-liquid extraction. Dissolve your crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ) or 1M NaOH. The unreacted carboxylic acid will deprotonate, become water-soluble, and partition into the aqueous layer, leaving the pure, neutral methyl ester in the organic layer.

Q4: Is there a fast, quantitative method that avoids the toxicity of methyl iodide? A4: Yes, using TMS-diazomethane (Trimethylsilyldiazomethane) in a mixture of methanol and toluene is a highly effective alternative. It is a safer, commercially available alternative to explosive diazomethane gas. It reacts rapidly at room temperature to give quantitative yields of the methyl ester, with nitrogen gas as the only byproduct. However, it is still toxic and must be handled with strict safety precautions.

References

  • Title: PEG-Based Hydrogel Synthesis via the Photodimerization of Anthracene Groups | Macromolecules Source: ACS Publications URL: [Link]

  • Title: Crystal Structure and Triboluminescence 2. 9-Anthracenecarboxylic Acid and Its Esters | Chemistry of Materials Source: ACS Publications URL: [Link]

  • Title: Anthracene-Functionalized Polystyrene Random Copolymers: Effects of Side-Chain Modification on Polymer Structure and Behavior | Macromolecules Source: ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Solubility for 9-Anthracenecarboxylic Acid Methyl Ester

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing solubility and spectral resolution challenges when analyzing 9-anthracen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing solubility and spectral resolution challenges when analyzing 9-anthracenecarboxylic acid methyl ester (9-ACME). Due to its highly planar, polycyclic aromatic structure, 9-ACME presents unique sample preparation hurdles that standard protocols cannot resolve.

Below, we address the root causes of these issues and provide field-proven, self-validating methodologies to ensure high-fidelity NMR acquisition.

FAQ 1: Understanding the Root Cause of Poor Resolution

Q: Why does 9-ACME precipitate or exhibit severe line broadening when dissolved in standard CDCl₃?

A: The core issue is not simple insolubility, but rather supramolecular aggregation. 9-ACME is a planar polycyclic aromatic hydrocarbon (PAH). In non-polar or weakly polar solvents like CDCl₃, the molecules undergo strong intermolecular π-π stacking, driven by dispersion forces that outcompete the weak solvent-solute dipole interactions[1].

This stacking forms large, transient aggregates in solution. As a result, the effective concentration of the freely tumbling monomeric species drops drastically, lowering the signal-to-noise (S/N) ratio. Furthermore, the restricted molecular tumbling of these aggregates, combined with anisotropic ring-current effects from adjacent anthracene cores, causes severe line broadening and loss of fine J-coupling resolution[2].

G Monomer 9-ACME Monomers (High Signal) Aggregates π-π Stacked Aggregates (Broad/Lost Signal) Monomer->Aggregates Non-polar solvent (CDCl3) Solvated Solvated Monomers (Resolved Signal) Aggregates->Solvated Intercalating solvent (Toluene-d8) Aggregates->Solvated Thermal Energy (VT-NMR)

Logical relationship of π-π stacking disruption in 9-ACME via solvent and thermal interventions.

FAQ 2: Solvent Optimization

Q: If CDCl₃ is ineffective, which deuterated solvents are recommended to disrupt 9-ACME aggregates?

A: To overcome π-π stacking, you must select a solvent that either actively intercalates between the aromatic rings or possesses a dipole moment strong enough to disrupt the self-association.

  • Toluene-d₈ or Benzene-d₆: These aromatic solvents act via competitive π-π intercalation. The solvent molecules insert themselves between the 9-ACME monomers, breaking the self-aggregation and restoring sharp spectral lines[1].

  • DMSO-d₆: Highly polar and an excellent hydrogen-bond acceptor. It disrupts weak intermolecular forces effectively. While its high viscosity at room temperature can cause slight line broadening, it is the premier choice for High-Temperature NMR[3].

Table 1: Solvent Selection Matrix for 9-ACME NMR Analysis

SolventBoiling Point (°C)Solvating MechanismRecommended Use Case
CDCl₃ 61.2Weak dipoleNot recommended (high aggregation)
DMSO-d₆ 189.0Strong dipole / PolarHigh-temperature NMR (up to 150°C)
Toluene-d₈ 110.6Competitive π-π intercalationAromatic signal resolution
THF-d₈ 66.0Lewis base / PolarRoom temperature routine analysis

FAQ 3: Variable Temperature (VT) NMR Protocols

Q: How does elevated temperature resolve solubility limits, and how is it executed safely?

A: Heating the sample provides the thermal energy required to overcome the crystal lattice energy and dissociate the π-stacked aggregates into freely tumbling monomers.[3] is ideal for this due to its high boiling point (189 °C) and low vapor pressure[4].

Step-by-Step Methodology: High-Temperature NMR in DMSO-d₆

Self-Validation Check: A successful VT experiment requires thermal equilibrium. If the lock signal drifts during acquisition, thermal convection is still occurring, and more equilibration time is needed.

  • Sample Preparation: Weigh 5–15 mg of 9-ACME into a clean vial. Add 0.6 mL of DMSO-d₆. Apply gentle heating (e.g., heat block at 50°C) to aid initial dissolution before transferring the liquid to a high-quality 5 mm NMR tube[3][4].

  • Hardware Setup: Insert the sample into the spectrometer using a ceramic spinner turbine . Standard plastic spinners will warp and fail at temperatures above 50°C, potentially damaging the probe[5].

  • Initial Shimming: Lock and shim the sample at room temperature (25°C) to establish a baseline magnetic homogeneity[6].

  • Incremental Heating: Open the Variable Temperature (VT) control panel. Increase the target temperature in 10–20 °C increments . Causality: Rapid heating causes thermal shock, which can shatter the delicate quartz inserts insulating the probe's RF coils[5].

  • Equilibration: Allow the temperature to equilibrate for 5–10 minutes at each step. Monitor the thermocouple feedback loop; a completely horizontal line on the temperature monitoring tab confirms thermal stability[6].

  • VT Shimming & Acquisition: Once at the target temperature (e.g., 80°C), re-shim the magnet using VT-specific gradient shimming protocols (e.g., tshimvt on Bruker systems) to correct for heat-induced convection currents[6]. Acquire the data.

  • Cool Down: Step the temperature down in 20 °C increments back to 25 °C before ejecting the sample.

VT_NMR Start Insert Sample (Ceramic Spinner) ShimRT Lock & Shim at 25°C Start->ShimRT Heat Increase Temp (10-20°C steps) ShimRT->Heat Equilibrate Equilibrate (5-10 mins) Heat->Equilibrate Check Target Temp Reached? Equilibrate->Check Check->Heat No ShimVT VT Shimming (e.g., tshimvt) Check->ShimVT Yes Acquire Acquire Data ShimVT->Acquire

Step-by-step workflow for High-Temperature Variable Temperature (VT) NMR acquisition.

FAQ 4: Mass-Limited Optimization (Shigemi Tubes)

Q: What if I only have 1-2 mg of 9-ACME and cannot achieve a saturated solution in a standard tube?

A: When mass is limited and solubility caps the maximum achievable concentration, you must reduce the solvent volume to maximize the number of spins within the active detection area. A standard 5 mm tube requires ~550-600 µL of solvent. By using a [7], you can restrict the sample volume to exactly the length of the RF coil (approx. 200-250 µL). This effectively triples your concentration without introducing magnetic susceptibility artifacts at the air-liquid interface[8][9].

Step-by-Step Methodology: Shigemi Tube Preparation

Self-Validation Check: The solvent volume must exactly match the RF coil length. If the meniscus is visible within the active coil volume, magnetic susceptibility gradients will severely distort the B₀ field, invalidating the shim and broadening the peaks[7].

  • Dissolution: Dissolve the 1-2 mg of 9-ACME in exactly 250 µL of your chosen deuterated solvent.

  • Transfer: Carefully pipette the solution into the outer Shigemi tube.

  • Insert Plunger: Slowly insert the susceptibility-matched glass plunger (ensure the glass type matches your solvent, e.g., DMSO-matched glass). Rotate the insert gently while lowering it to reduce resistance and expel trapped air bubbles[8].

  • Depth Adjustment: Place the tube in the spinner and use the spectrometer's depth gauge. Adjust the plunger so the solvent column is positioned exactly within the active RF coil window[9].

  • Acquisition: Lock and shim normally. Because the glass plunger matches the solvent's magnetic susceptibility, the edge effects are neutralized, resulting in optimal shimming despite the miniaturized volume[8].

Sources

Optimization

Separation of 9-anthracenecarboxylic acid and its methyl ester by column chromatography

Topic: Optimizing the Separation of 9-Anthracenecarboxylic Acid and its Methyl Ester Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing the Separation of 9-Anthracenecarboxylic Acid and its Methyl Ester

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges when separating structurally similar, highly conjugated anthracene derivatives via normal-phase silica gel chromatography.

Mechanistic Overview: The Causality of Separation

Separating a free carboxylic acid from its esterified counterpart presents a classic polarity and ionization challenge. To achieve baseline resolution between 9-anthracenecarboxylic acid (9-ACA) and methyl 9-anthracenecarboxylate (9-AME) , one must understand their distinct interactions with the stationary phase.

  • 9-AME (The Ester): This molecule lacks a hydrogen-bond donor. Its interaction with the silica gel stationary phase is governed primarily by weaker dipole-dipole forces and Van der Waals interactions with the hydrophobic anthracene ring. Consequently, 9-AME elutes rapidly and forms tight, well-defined bands using standard non-polar to moderately polar solvent systems (e.g., Hexanes/Ethyl Acetate).

  • 9-ACA (The Free Acid): 9-ACA features a highly polar carboxylic acid group with an acidic pKa of ~3.0. On bare normal-phase silica gel, the acidic proton interacts strongly with the slightly acidic silanol groups (Si-OH) present on the silica surface[1]. This leads to a mixed retention mechanism where the compound exists in a dynamic equilibrium between its protonated and deprotonated states, causing severe chromatographic streaking (tailing) and poor resolution[2].

  • The Mechanistic Fix: The addition of a volatile acidic modifier (such as 0.5% to 1.0% v/v Acetic Acid) to the mobile phase forces the ionization equilibrium of 9-ACA toward the neutral, fully protonated state via Le Chatelier's principle[3]. This suppresses secondary ionic and hydrogen-bonding interactions with the silica, restoring sharp elution bands and preventing co-elution with the faster-moving 9-AME[2].

Decision & Execution Workflow

ChromatographyWorkflow Start Crude Mixture: 9-ACA + 9-AME TLC Perform Initial TLC (Hexane/EtOAc) Start->TLC Eval Assess Spot Morphology TLC->Eval Streak 9-ACA Streaking (Silanol H-Bonding) Eval->Streak Severe Tailing Clean Tight Spots (Optimal Resolution) Eval->Clean Well-Defined Modify Add 1% Acetic Acid to Mobile Phase Streak->Modify Column Slurry Pack Column with Acidified Solvent Clean->Column Modify->Column Elute Elute Fractions: 1. 9-AME (Fast) 2. 9-ACA (Slow) Column->Elute Evap Rotary Evaporation (Co-evaporate AcOH with Toluene) Elute->Evap

Caption: Workflow for optimizing the chromatographic separation of 9-ACA and 9-AME.

Step-by-Step Experimental Protocol

To ensure a self-validating system, follow this methodology which incorporates built-in quality control checks at critical stages.

Phase 1: System Preparation & TLC Optimization

  • Solvent Preparation: Prepare a baseline mobile phase of Hexanes and Ethyl Acetate (e.g., 7:3 v/v). Add exactly 1% v/v Glacial Acetic Acid to the mixture and stir thoroughly to ensure homogeneity[3].

  • TLC Validation: Spot the crude mixture on a silica gel 60 F254 TLC plate. Develop the plate in the acidified mobile phase.

  • Detection: Visualize the plate under UV light. Both compounds are highly conjugated; use 254 nm for standard absorbance and 365 nm to observe their intense blue fluorescence. 9-AME should migrate near an Rf of 0.75, while 9-ACA should form a tight, non-streaking spot near an Rf of 0.30[3].

Phase 2: Column Execution 4. Slurry Packing: Slurry the silica gel using the acidified mobile phase. Critical Causality: Packing the column with unacidified solvent will cause the silica bed to act as a buffer, stripping the acid modifier from your mobile phase during the run and leading to unexpected in-column streaking. 5. Sample Loading (Dry Loading): Due to the high polarity of 9-ACA and its limited solubility in non-polar solvents, dry loading is required. Dissolve the crude mixture in a minimal amount of Tetrahydrofuran (THF) or Dichloromethane (DCM). Add a small mass of silica gel (approx. 3x the crude mass) and evaporate to a free-flowing powder using a rotary evaporator. Load this evenly onto the flat column bed[3]. 6. Elution: Elute with the acidified mobile phase. Collect fractions based on standard column volumes.

Phase 3: Post-Processing & Isolation 7. Fraction Pooling: Spot every 3rd fraction on a TLC plate to track elution. Pool the fractions containing pure 9-ACA. 8. Solvent Removal: To remove the residual acetic acid during rotary evaporation without applying excessive heat, add a volume of Toluene equal to 10% of the pooled fraction volume. Toluene forms a positive azeotrope with acetic acid, facilitating its complete removal under reduced pressure and yielding a dry, crystalline 9-ACA powder.

Troubleshooting & FAQs

Q: My 9-ACA is still streaking on the column even though I added 1% acetic acid to my eluent. What went wrong? A: You likely did not equilibrate the column with the acidified solvent prior to loading. If the column was packed with a neutral solvent, the massive surface area of the silica gel will "consume" the acetic acid from your mobile phase until the bed is fully saturated. Always slurry-pack and equilibrate the column with the exact acid-modified solvent system you intend to use.

Q: Can I use basic modifiers like Triethylamine (TEA) instead of acetic acid to block the silanol groups? A: No. TEA is exclusively used to suppress the ionization of basic amines by neutralizing acidic silanol groups. Adding TEA to a mixture containing a carboxylic acid (9-ACA) will result in an acid-base reaction, forming an ammonium carboxylate salt. This will drastically increase the polarity of 9-ACA, causing it to crash out or stick permanently to the baseline of the silica column.

Q: I suspect my 9-ACA is degrading on the silica gel column. How can I validate its stability? A: Perform a 2D TLC (Two-Dimensional TLC) . Spot the sample in the bottom-left corner of a square TLC plate and develop it in the acidified solvent. Dry the plate completely to remove all solvent, rotate it 90 degrees, and develop it again in the same solvent system. If the compound is stable, all spots will lie perfectly on a diagonal line. Any spots falling off the diagonal indicate that the compound is chemically degrading upon prolonged exposure to the silica gel.

Q: The crude mixture won't dissolve in my Hexane/EtOAc mobile phase for wet loading. What should I do? A: Do not force a wet load with a highly polar solvent (like pure EtOAc or MeOH), as this will ruin your separation band (a phenomenon known as "solvent trailing"). Instead, utilize the dry loading technique outlined in Step 5 of the protocol. This ensures the sample enters the column in a narrow, concentrated band regardless of its initial solubility.

Quantitative Data Summary

The following table summarizes the physicochemical and chromatographic parameters governing this separation.

Parameter9-Anthracenecarboxylic Acid (9-ACA)Methyl 9-Anthracenecarboxylate (9-AME)
Functional Group Free Carboxylic Acid (-COOH)Methyl Ester (-COOCH₃)
Acid Dissociation (pKa) ~3.0 (Highly acidic for organic)N/A (Neutral)
Hydrogen Bond Donors 10
Chromatographic Behavior Strong silanol interaction (Streaking)Weak dipole interaction (Clean elution)
Optimal Mobile Phase Hexane/EtOAc (7:3) + 1% Acetic AcidHexane/EtOAc (7:3)
Typical Rf Value 0.25 – 0.35 (with acid modifier)0.70 – 0.80
Detection Method UV 254 nm / Fluorescence 365 nmUV 254 nm / Fluorescence 365 nm
References
  • "TLC tailing and carboxylic acid?", ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Methylation of 9-Anthracenecarboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the esterification of sterically hindered polycyclic aromatic hydrocarbons (PAHs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the esterification of sterically hindered polycyclic aromatic hydrocarbons (PAHs). The methylation of 9-anthracenecarboxylic acid presents a unique mechanistic challenge: the carboxyl group at the C9 position is severely shielded by the adjacent peri-protons at the C1 and C8 positions of the anthracene ring.

This steric blockade drastically increases the activation energy for standard nucleophilic acyl substitutions, often leading to reaction failure or the formation of dominant byproducts like anthracene (via decarboxylation) or N-acylureas. This guide provides field-proven causality, troubleshooting steps, and a self-validating protocol to achieve high-yield methylation.

Mechanistic Workflow & Byproduct Pathways

G Start 9-Anthracenecarboxylic Acid (Sterically Hindered Core) Fischer Fischer Esterification (MeOH, H+) Start->Fischer Heat, Acid catalysis Steglich Steglich Esterification (DCC, DMAP, MeOH) Start->Steglich Carbodiimide activation BaseAlk Base Alkylation (K2CO3, MeI, DMF) Start->BaseAlk SN2 mechanism Byprod1 Anthracene (Decarboxylation) Fischer->Byprod1 Thermal stress Byprod3 Unreacted Acid Fischer->Byprod3 Kinetic barrier Prod Methyl 9-Anthracenecarboxylate (Target Ester) Steglich->Prod DMAP acyl transfer Byprod2 N-Acylurea (Rearrangement) Steglich->Byprod2 Low DMAP BaseAlk->Prod Room Temp, 1h BaseAlk->Byprod1 Excessive Heat

Reaction pathways and byproduct formation in the methylation of 9-anthracenecarboxylic acid.

Quantitative Method Comparison

To select the appropriate synthetic route, researchers must weigh the kinetic barriers of the C9 position against the thermodynamic stability of potential byproducts.

Methylation StrategyReagents & ConditionsTypical ConversionPrimary ByproductMechanistic Causality of Byproduct
Fischer Esterification MeOH, H₂SO₄, Reflux< 10%AnthraceneSteric blockade prevents tetrahedral intermediate; thermal stress drives decarboxylation.
Uncatalyzed Steglich DCC, MeOH, CH₂Cl₂15–30%N-AcylureaSlow alcoholysis allows the O-acylisourea intermediate to undergo a 1,3-rearrangement.
Optimized Steglich DCC, DMAP, MeOH, CH₂Cl₂75–85%Anhydride (Trace)DMAP outcompetes the rearrangement by rapidly forming an active N-acylpyridinium species.
Base-Promoted Alkylation K₂CO₃, MeI, DMF, 25 °C> 90%Anthracene (If heated)Sₙ2 attack by the carboxylate anion bypasses the sterically congested C9 carbonyl carbon.

Troubleshooting FAQs

Q1: Why is my Fischer esterification yielding mostly unreacted starting material and a large anthracene byproduct peak? A1: The failure of Fischer esterification here is fundamentally kinetic. The nucleophilic attack of methanol on the protonated carbonyl carbon requires the formation of a bulky tetrahedral intermediate. The peri-protons at the C1 and C8 positions of the anthracene ring create a severe steric shield, raising the activation energy barrier to a point where the reaction stalls. When researchers apply prolonged heat to force the reaction, the thermal stress induces the cleavage of the C-C bond, resulting in the loss of CO₂ and the formation of highly stable anthracene (1)[1]. This decarboxylation is a known degradation pathway for 9-anthracenecarboxylic acid under both thermal and catalytic stress (2)[2].

Q2: I am using the Steglich method (DCC/MeOH), but LC-MS shows a massive byproduct peak instead of my ester. What happened? A2: You are likely observing the formation of an N-acylurea byproduct. In a standard Steglich esterification, dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. Because the attack of methanol is sterically hindered at the C9 position, the O-acylisourea has a prolonged half-life. This allows it to undergo an intramolecular 1,3-rearrangement to form a highly stable, unreactive N-acylurea (3)[3]. Solution: You must add a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP is a superior nucleophile that rapidly attacks the O-acylisourea before it can rearrange, forming an N-acylpyridinium intermediate. This intermediate is less sterically congested and highly electrophilic, allowing methanol to successfully attack and form the desired ester.

Q3: How do I completely avoid thermal decarboxylation while achieving >90% conversion? A3: Shift your strategy from nucleophilic acyl substitution to an Sₙ2 alkylation pathway using Base-Promoted Alkylation (K₂CO₃ / Methyl Iodide). In this mechanism, the 9-anthracenecarboxylate anion acts as the nucleophile, attacking the methyl iodide. Because the carboxylate oxygen atoms project outward, away from the steric bulk of the peri-protons, this reaction is kinetically favored and proceeds rapidly at room temperature (20–25 °C) (4)[4]. By keeping the reaction at room temperature, you completely eliminate the thermal energy required for decarboxylation.

Validated Experimental Protocol: Base-Promoted Alkylation

This protocol utilizes an Sₙ2 mechanism to bypass steric hindrance, ensuring high yields without the risk of thermal decarboxylation.

Materials Required:

  • 9-Anthracenecarboxylic acid (1.0 eq, limiting reagent)

  • Potassium carbonate (K₂CO₃, anhydrous) (1.0 eq)

  • Methyl iodide (MeI) (1.5 eq) (Caution: Highly toxic and volatile alkylating agent. Handle only in a fume hood).

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Deprotonation (Activation): To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 9-anthracenecarboxylic acid (1.0 eq) and anhydrous K₂CO₃ (1.0 eq). Purge the flask with N₂ gas. Add anhydrous DMF (approx. 5.0 mL per 5.0 mmol of acid) to the flask. Stir for 10 minutes at room temperature to allow the carboxylate anion to form.

  • Sₙ2 Alkylation: Dropwise, add Methyl Iodide (1.5 eq) to the stirring suspension.

  • Reaction Phase: Stir the mixture strictly at room temperature (20–25 °C) for 1 hour. Do not apply heat, as this will trigger decarboxylation to anthracene.

  • Quench & Phase Separation: Dilute the reaction mixture with Chloroform (CHCl₃) or Ethyl Acetate. Transfer to a separatory funnel and wash the organic phase sequentially with:

    • Deionized H₂O (2x) to remove DMF.

    • 1N HCl solution (1x) to neutralize residual base.

    • Brine (1x) to pull residual water from the organic layer.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 9-anthracenecarboxylate.

Self-Validation & QC Checkpoint: This protocol is designed as a self-validating system. Upon initial mixing in Step 1, the suspension will appear turbid and yellow due to the insoluble K₂CO₃. As the reaction progresses and the highly soluble methyl ester forms, the suspension will clarify significantly. TLC Validation: Spot the crude mixture on silica gel (Hexane:EtOAc 9:1). You should observe a complete disappearance of the baseline spot (free acid) and the appearance of a high R_f spot (~0.7) that exhibits bright blue fluorescence under 365 nm UV light, confirming successful esterification without degradation.

References

  • Catalyst-Free Decarboxylative Amination of Carboxylic Acids in Water Microdroplets. Journal of the American Chemical Society.1

  • Implementation of Electron-Transfer Dissociation on a Hybrid Linear Ion Trap–Orbitrap Mass Spectrometer. PMC / NIH. 2

  • Structures of the ester 1 and urea by-product 2. ResearchGate. 3

  • Supplementary Information Rh-catalyzed mechanochemical transfer hydrogenation for synthesis of periphery-hydrogenated polycyclic aromatic compounds. The Royal Society of Chemistry. 4

Sources

Optimization

Technical Support Center: Recrystallization of 9-Anthracenecarboxylic Acid Methyl Ester

Welcome to the technical support center for the purification of 9-anthracenecarboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 9-anthracenecarboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity crystalline material. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can troubleshoot and optimize your recrystallization process effectively.

Frequently Asked Questions (FAQs)

Q1: What are the essential characteristics of a good recrystallization solvent for 9-anthracenecarboxylic acid methyl ester?

A good recrystallization solvent is one in which the target compound, 9-anthracenecarboxylic acid methyl ester, exhibits high solubility at elevated temperatures and low solubility at lower temperatures. This temperature-dependent solubility differential is the driving force for crystallization.

The ideal solvent should also meet these criteria:

  • Inertness: It must not react with the ester.

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals.

  • Impurity Profile: It should either dissolve impurities completely even at low temperatures or not dissolve them at all, allowing for their removal by filtration.

  • Crystal Formation: It must facilitate the growth of well-defined, pure crystals.

  • Safety: The solvent should be as non-toxic and non-flammable as possible.

The molecular structure of 9-anthracenecarboxylic acid methyl ester features a large, nonpolar aromatic anthracene core and a polar ester group. This amphipathic nature suggests that solvents of intermediate polarity, or solvent mixtures, will be most effective.

Q2: Which solvents are recommended as starting points for recrystallizing this compound?

Based on the structure and empirical data from similar anthracene derivatives, the following solvents are excellent starting points. It is often necessary to test several solvents to find the optimal one for your specific sample and impurity profile.

  • Alcohols (e.g., Ethanol, Methanol, Isopropanol): Ethanol is a common choice for many aromatic compounds, including the parent 9-anthracenecarboxylic acid and related derivatives.[1][2][3] It offers a good balance of polarity and a convenient boiling point. Methanol can also be effective.[4]

  • Esters (e.g., Ethyl Acetate): Ethyl acetate is a moderately polar solvent and has been successfully used for the recrystallization of 9-anthracenecarboxylic acid.[5] Its ability to dissolve the ester group while having some affinity for the aromatic system makes it a strong candidate.

  • Aromatic Solvents (e.g., Toluene): For anthracene derivatives that are less soluble in alcohols, toluene can be effective.[6] It is a nonpolar solvent that will readily dissolve the anthracene core at high temperatures.

  • Halogenated Solvents (e.g., Dichloromethane): While effective at dissolving many organic compounds, the low boiling point of dichloromethane can sometimes make it a less ideal choice for achieving a large solubility differential upon cooling. It is more often used in chromatography.[1]

  • Solvent Mixtures: If no single solvent provides the ideal solubility profile, a binary solvent system (one "good" solvent in which the ester is soluble, and one "poor" solvent in which it is not) can be used. Common examples include ethanol/water or toluene/hexane.

Q3: How do I determine the correct amount of solvent to use for recrystallization?

The objective is to create a saturated solution of the crude ester at the solvent's boiling point.[6] Using too much solvent is the most common cause of low or no yield, as a significant portion of the product will remain dissolved even after cooling.[7]

Procedure for Determining Solvent Volume:

  • Place the crude solid in an Erlenmeyer flask.

  • Add just enough solvent to cover the solid.

  • Heat the mixture to a gentle boil with stirring.

  • Add small portions of hot solvent dropwise until the solid just dissolves completely.

  • If insoluble impurities remain, this is the point at which a hot filtration should be performed.

Q4: How can I maximize the purity and yield of my recrystallized product?

Maximizing purity and yield often involves a trade-off. The highest purity is achieved with a slight sacrifice in yield, and vice versa.

To Improve Purity:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly and without disturbance. This provides time for the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities within the crystals.[6]

  • Hot Filtration: If there are insoluble impurities (e.g., dust, inorganic salts), they must be removed by filtering the hot solution before cooling.

  • Washing: After collecting the crystals by filtration, wash them with a small amount of ice-cold solvent to rinse away any residual soluble impurities adhering to the crystal surfaces.[6] Using solvent that is not cold will redissolve some of your product.

To Improve Yield:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary for complete dissolution.[7]

  • Sufficient Cooling: Cool the flask in an ice bath after it has reached room temperature to maximize precipitation.

  • Concentrate the Mother Liquor: The filtrate (mother liquor) will still contain some dissolved product. Evaporating a portion of the solvent and re-cooling can produce a second crop of crystals, which may be of slightly lower purity.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 9-anthracenecarboxylic acid methyl ester and provides actionable solutions.

Problem 1: The compound does not dissolve completely in the hot solvent.
  • Cause A: Insufficient Solvent. You may not have added enough solvent to reach the saturation point at that temperature.

    • Solution: Gradually add small increments of hot solvent until the solid dissolves.[1]

  • Cause B: Insoluble Impurities. The undissolved material may be an impurity that is insoluble in the chosen solvent.

    • Solution: Perform a hot filtration. Add a small excess of solvent to prevent premature crystallization, filter the hot solution through a pre-heated funnel to remove the solid impurity, and then proceed with cooling.

Problem 2: An oil has formed instead of crystals ("oiling out").
  • Cause A: High Solute Concentration. The concentration of the ester in the solution is too high, causing it to come out of solution above its melting point.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount (5-10%) of additional hot solvent to dilute the solution, and then allow it to cool slowly again.[6]

  • Cause B: Cooling Too Rapidly. If the solution is cooled too quickly, the molecules may not have time to orient themselves into a crystal lattice.

    • Solution: Reheat to redissolve the oil. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath) to ensure a very slow cooling rate.

Problem 3: No crystals form upon cooling the solution.
  • Cause A: Too Much Solvent. This is the most frequent reason for crystallization failure. The solution is not saturated at the lower temperature.

    • Solution: Reduce the solvent volume by gently boiling it off in a fume hood (ensure proper ventilation). Once the volume is reduced, allow the solution to cool again.[7]

  • Cause B: Supersaturation. The solution contains more dissolved compound than it should at that temperature, but crystal nucleation has not started.

    • Solution 1 (Induce Crystallization): Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches can provide nucleation sites.[7]

    • Solution 2 (Seed Crystals): If you have a small crystal of the pure product, add it to the solution to act as a template for crystal growth.[7]

Problem 4: The final yield is very low.
  • Cause A: Excessive Solvent Use. As noted above, this is a primary cause of low yield.[7]

  • Cause B: Premature Crystallization. The product crystallized during a hot filtration step and was lost.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a slight excess of solvent to keep the product dissolved during this step.

  • Cause C: Improper Washing. Washing the collected crystals with room-temperature solvent or with too large a volume of cold solvent will dissolve a significant portion of the product.

    • Solution: Always use a minimal amount of ice-cold solvent for washing.

Data & Protocols

Table 1: Potential Recrystallization Solvents for 9-Anthracenecarboxylic Acid Methyl Ester
SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol (95%) 78Polar ProticA good first choice. Effective for the parent acid and other anthracene derivatives.[2][3] Balances polarity for the ester group with affinity for the aromatic core.
Methanol 65Polar ProticSimilar to ethanol but more polar and has a lower boiling point. May be effective if solubility in ethanol is too high.[4]
Ethyl Acetate 77Polar AproticAn excellent solvent for esters. Has been used successfully for the parent acid.[5]
Toluene 111NonpolarGood for dissolving the nonpolar anthracene ring system. Useful if the compound has low solubility in alcohols.[6] Higher boiling point requires more care.
Acetone 56Polar AproticCan be effective, but its low boiling point may not provide a large enough solubility difference between hot and cold conditions.
Ethanol/Water VariableVariableA solvent/anti-solvent system. Dissolve in minimal hot ethanol, then add water dropwise until the solution turns cloudy (the cloud point). Reheat to clarify and then cool slowly.
Experimental Protocol: Recrystallization of 9-Anthracenecarboxylic Acid Methyl Ester

This protocol is a general guideline. Optimization may be necessary based on the purity of your starting material.

1. Solvent Selection (Small-Scale Test): a. Place ~20 mg of your crude material into each of several small test tubes. b. Add a potential solvent dropwise to each tube at room temperature. A good solvent will not dissolve the compound well at this stage. c. Heat the tubes that showed poor solubility. An ideal solvent will dissolve the compound completely at or near its boiling point. d. Allow the successful tubes to cool to room temperature, then place them in an ice bath. The best solvent will yield a large quantity of crystalline solid.

2. Main Recrystallization Procedure: a. Dissolution: Place your crude 9-anthracenecarboxylic acid methyl ester in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a fume hood, add the chosen solvent in small portions while heating and stirring until the solid is just dissolved at the boiling point. b. Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes. c. Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot filtration. Pre-heat a clean receiving Erlenmeyer flask and a stemless or short-stemmed funnel with filter paper by pouring hot solvent through it. Pour the hot solution through the filter paper to remove the solids. d. Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. e. Collection: Collect the crystals by vacuum filtration using a Büchner funnel. f. Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to cover the crystals. After a moment, reapply the vacuum to pull the wash solvent through. g. Drying: Allow air to be pulled through the crystals for several minutes to help them dry. Then, transfer the solid to a watch glass and allow it to air dry completely. For higher boiling point solvents, a vacuum oven may be required.

Visual Workflow Guides

Diagram 1: Solvent Selection Workflow

SolventSelection Start Start: Crude 9-Anthracene- carboxylic Acid Methyl Ester TestSolvents Test Solubility: Ethanol, Ethyl Acetate, Toluene in parallel Start->TestSolvents DissolvesCold Dissolves in Cold Solvent? TestSolvents->DissolvesCold InsolubleHot Insoluble in Hot Solvent? DissolvesCold->InsolubleHot No BadSolvent1 Result: Poor Solvent (Too Soluble) DissolvesCold->BadSolvent1 Yes CrystalsOnCooling Forms Crystals on Cooling? InsolubleHot->CrystalsOnCooling No BadSolvent2 Result: Poor Solvent (Not Soluble Enough) InsolubleHot->BadSolvent2 Yes GoodSolvent Result: Good Candidate Solvent CrystalsOnCooling->GoodSolvent Yes TryMixture Consider Solvent Mixture (e.g., Ethanol/Water) CrystalsOnCooling->TryMixture No BadSolvent2->TryMixture Troubleshooting cluster_A Troubleshooting: No Crystals cluster_B Troubleshooting: Oiling Out cluster_C Troubleshooting: Low Yield Start Problem Occurred During Cooling Problem What is the issue? Start->Problem Identify Issue NoCrystals No Crystals Formed Problem->NoCrystals A OilingOut Oily Layer Forms Problem->OilingOut B LowYield Yield is Very Low Problem->LowYield C A_Cause Likely Cause: Too much solvent or Supersaturation NoCrystals->A_Cause B_Cause Likely Cause: Solution too concentrated or cooled too fast OilingOut->B_Cause C_Cause Likely Cause: Too much solvent used or product lost in wash LowYield->C_Cause A_Sol1 Solution 1: Boil off some solvent to concentrate A_Cause->A_Sol1 A_Sol2 Solution 2: Scratch flask interior or add seed crystal A_Cause->A_Sol2 B_Sol Solution: Reheat to dissolve oil, add more solvent (5-10%), cool slowly B_Cause->B_Sol C_Sol Solution: Use min. solvent next time. Wash only with ice-cold solvent. Recover 2nd crop from mother liquor. C_Cause->C_Sol

Caption: A troubleshooting decision tree for common recrystallization problems.

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 9-Bromo-10-iodoanthracene.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 9-Anthracenecarboxylic Acid.
  • Cayman Chemical. (2022, November 10). 9-Anthracenecarboxylic Acid Product Information.
  • Di Stasio, F., et al. (2017). Crystal Structure of the 9-Anthracene–Carboxylic Acid Photochemical Dimer and Its Solvates by X-ray Diffraction and Raman Microscopy. ACS Publications.
  • May, N. A., & Fieser, L. F. (n.d.). 9-acetylanthracene. Organic Syntheses Procedure.
  • Semantic Scholar. (n.d.). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media.
  • University of California, Davis. (n.d.). Recrystallization and Crystallization.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Vici, M., et al. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. MDPI.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectra of 9-Anthracenecarboxylic Acid and its Methyl Ester

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for elucidating the structure and purity of organic compounds. This guide provides an in-depth, objective comparison of the ¹H NMR spectra of 9-anthracenecarboxylic acid and its corresponding methyl ester, methyl 9-anthracenoate. By examining the subtle yet significant differences in their spectra, we can appreciate the power of ¹H NMR in distinguishing between closely related molecules. This comparison is supported by experimental data and established spectroscopic principles.

Introduction: The Diagnostic Power of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The key parameters derived from a ¹H NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in electron-deficient environments are "deshielded" and appear at higher chemical shifts (downfield), while those in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield).

  • Integration: The area under a signal is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting Pattern): This arises from the interaction of a proton with its neighboring protons and provides information about the number of adjacent protons.

The conversion of a carboxylic acid to its methyl ester introduces a new set of protons (the methyl group) and subtly alters the electronic environment of the entire molecule, leading to predictable changes in the ¹H NMR spectrum.

Structural and Spectral Comparison

The primary structural difference between 9-anthracenecarboxylic acid and methyl 9-anthracenoate is the functional group at the 9-position of the anthracene core. This seemingly small change has a profound impact on the ¹H NMR spectrum.

G cluster_A Step 1: Sample Preparation cluster_B Step 2: Instrument Setup cluster_C Step 3: Data Acquisition cluster_D Step 4: Data Processing A Sample Preparation B NMR Instrument Setup C Data Acquisition D Data Processing E Spectral Analysis & Comparison A1 Weigh ~5-10 mg of sample A2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) A1->A2 A3 Add internal standard (e.g., TMS) A2->A3 A4 Filter solution into a clean NMR tube A3->A4 B1 Insert sample into the NMR magnet A4->B1 B2 Lock on the deuterium signal of the solvent B1->B2 B3 Shim the magnetic field to optimize homogeneity B2->B3 C1 Set acquisition parameters (e.g., number of scans, pulse width, relaxation delay) B3->C1 C2 Acquire the Free Induction Decay (FID) C1->C2 D1 Apply Fourier Transform to the FID C2->D1 D2 Phase correct the spectrum D1->D2 D3 Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm) D2->D3 D4 Integrate the signals D3->D4 D4->E

Caption: Workflow for comparative ¹H NMR analysis.

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial for obtaining high-resolution spectra. The choice of solvent is important; DMSO-d₆ is a good choice for carboxylic acids as it can solubilize the compound and its acidic proton is readily observable. CDCl₃ is a common choice for less polar compounds like esters.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the analyte (9-anthracenecarboxylic acid or methyl 9-anthracenoate).

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a small vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube. 2. NMR Instrument Setup and Data Acquisition:

  • Rationale: The instrument must be properly tuned and the magnetic field homogenized to ensure accurate and well-resolved signals.

  • Procedure:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any drifts in the magnetic field.

    • Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity, resulting in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters. For a standard ¹H NMR spectrum, a 90° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient for a sample of this concentration. [1] 5. Initiate the data acquisition to obtain the Free Induction Decay (FID).

3. Data Processing and Analysis:

  • Rationale: The raw data (FID) must be mathematically processed to generate the familiar frequency-domain spectrum.

  • Procedure:

    • Apply a Fourier transform to the FID to convert it into a spectrum of frequency versus intensity.

    • Phase correct the spectrum to ensure that all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the area under each signal to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons in the molecule.

Conclusion

The ¹H NMR spectra of 9-anthracenecarboxylic acid and its methyl ester provide a clear and instructive example of how minor structural modifications are readily identified by this powerful analytical technique. The disappearance of the far downfield carboxylic acid proton signal and the appearance of a characteristic methyl singlet are definitive markers of the esterification reaction. The subtle changes in the aromatic region further corroborate the structural change. For researchers in drug development and organic synthesis, a thorough understanding of these spectral differences is essential for reaction monitoring, product characterization, and purity assessment, ensuring the integrity and success of their scientific endeavors.

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Accessed March 25, 2026. [Link]

  • University of Ottawa. NMR Sample Preparation. Accessed March 25, 2026. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Accessed March 25, 2026. [Link]

  • D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures.
  • University of Wisconsin-Madison. Optimized Default 1H Parameters. Accessed March 25, 2026. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. Accessed March 25, 2026. [Link]

  • Western University. NMR Sample Preparation. Accessed March 25, 2026. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. Accessed March 25, 2026. [Link]

  • JoVE. NMR Spectroscopy of Aromatic Compounds. Journal of Visualized Experiments. Accessed March 25, 2026. [Link]

  • AOCS. Saturated Fatty Acids and Methyl Esters. Accessed March 25, 2026. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Analysis of Methyl 9-Anthracenecarboxylate

In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of a compound is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. For a compound l...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of a compound is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. For a compound like methyl 9-anthracenecarboxylate, a fluorescent polycyclic aromatic hydrocarbon (PAH) ester with applications in organic synthesis and as a fluorescent probe, a robust analytical method for purity determination is paramount. This guide provides an in-depth, scientifically grounded approach to the validation of a reversed-phase HPLC method for this purpose, aligning with the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] We will not only detail the "how" but, more critically, the "why" behind the experimental choices, offering a framework for developing a self-validating and trustworthy analytical procedure.

The Analyte: Methyl 9-Anthracenecarboxylate

Methyl 9-anthracenecarboxylate is a non-polar, aromatic compound. Its extended π-electron system, characteristic of PAHs, imparts strong UV absorbance and native fluorescence, making it an ideal candidate for HPLC analysis with either UV or fluorescence detection (FLD). The latter often provides superior sensitivity and selectivity.[6][7] The primary goal of this method is to quantify the purity of methyl 9-anthracenecarboxylate and to separate it from potential process-related impurities and degradation products.

The Proposed HPLC Method: A Rationale-Driven Approach

A successful HPLC method is built on a foundation of sound chemical principles. For a hydrophobic molecule like methyl 9-anthracenecarboxylate, a reversed-phase chromatographic approach is the logical choice.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides the necessary hydrophobicity for retaining the non-polar analyte. A 250 mm length ensures adequate resolution for separating closely related impurities.
Mobile Phase Isocratic: Acetonitrile:Water (80:20, v/v)Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency. An 80:20 ratio is a starting point that should provide sufficient elution strength for a timely analysis while maintaining good separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detector Fluorescence Detector (FLD)Provides high sensitivity and selectivity for this fluorescent analyte.[6][7]
Excitation Wavelength (λex) 365 nmBased on the anthracene moiety's known absorption characteristics.
Emission Wavelength (λem) 410 nmChosen to capture the maximum fluorescence emission for optimal signal-to-noise.
Diluent AcetonitrileThe analyte is readily soluble in acetonitrile, which is also a component of the mobile phase, ensuring good peak shape.

The Validation Journey: Adhering to ICH Q2(R1) Principles

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][8] For a purity assay, this involves a systematic evaluation of several performance characteristics as defined by ICH Q2(R1).[3][5][9]

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Protocol cluster_2 Validation Execution cluster_3 Validation Report & Lifecycle Dev Propose HPLC Method Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Range Range Protocol->Range Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Range->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Lifecycle Ongoing Method Monitoring Report->Lifecycle

Caption: A workflow diagram illustrating the key stages of HPLC method validation, from development to ongoing monitoring.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Blank Analysis: Inject the diluent (acetonitrile) to ensure no interfering peaks at the retention time of methyl 9-anthracenecarboxylate.

  • Forced Degradation: Subject a solution of methyl 9-anthracenecarboxylate to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.

  • Analysis of Stressed Samples: Analyze the stressed samples by the proposed HPLC method.

  • Peak Purity Assessment: Utilize a photodiode array (PDA) detector in parallel with the FLD, if available, to assess peak purity of the analyte peak in the presence of degradation products. The fluorescence detector itself provides a high degree of selectivity.

Acceptance Criteria:

  • The blank should show no interference at the retention time of the analyte.

  • The method must be able to resolve the methyl 9-anthracenecarboxylate peak from all degradation product peaks (resolution > 2).

  • The peak purity analysis should show that the analyte peak is spectrally pure.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of methyl 9-anthracenecarboxylate reference standard in acetonitrile.

  • Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution. For a purity assay, a typical range would be from 50% to 150% of the nominal sample concentration (e.g., if the target concentration is 100 µg/mL, prepare standards at 50, 75, 100, 125, and 150 µg/mL).

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Table 2: Representative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50498,500
75751,200
1001,002,500
1251,248,900
1501,501,300
0.9998
Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For a purity assay, the range is typically 80% to 120% of the test concentration. The data from the linearity and accuracy studies will support the claimed range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Experimental Protocol:

  • Sample Preparation: Prepare a sample matrix (e.g., a known placebo or a solution containing known impurities).

  • Spiking: Spike the sample matrix with the methyl 9-anthracenecarboxylate reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and determine the concentration of the analyte.

  • Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Table 3: Representative Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.499.5
Mean Recovery 99.7%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol (Repeatability & Intermediate Precision):

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of methyl 9-anthracenecarboxylate at 100% of the nominal concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the analysis of six independent samples on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis: Calculate the mean, standard deviation, and RSD for each set of measurements.

Acceptance Criteria:

  • Repeatability: RSD ≤ 1.0%.

  • Intermediate Precision: RSD ≤ 2.0%.

Table 4: Representative Precision Data

Precision LevelParameterResult
Repeatability (Day 1, Analyst 1) Mean Purity (%)99.85
SD0.08
RSD (%) 0.08
Intermediate Precision (Day 2, Analyst 2) Mean Purity (%)99.79
SD0.12
RSD (%) 0.12
Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Noise: Measure the signal-to-noise (S/N) ratio of a blank injection.

  • Estimate LOD and LOQ:

    • LOD is typically determined at a S/N ratio of 3:1.

    • LOQ is typically determined at a S/N ratio of 10:1.

  • Confirmation: Prepare solutions at the estimated LOD and LOQ concentrations and inject them to confirm the S/N ratios. The LOQ should also be assessed for precision and accuracy.

Acceptance Criteria:

  • LOD: S/N ≥ 3.

  • LOQ: S/N ≥ 10, with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Parameters: Select critical method parameters to vary, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., ± 2% acetonitrile)

  • One-Factor-at-a-Time (OFAT) Analysis: Vary one parameter at a time while keeping others constant.

  • Analysis: Analyze a standard solution under each condition and evaluate the effect on system suitability parameters (e.g., retention time, peak area, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within their established limits for all variations.

  • The changes should not significantly impact the quantitation of the analyte.

Robustness_Factors center HPLC Method Performance FlowRate Flow Rate (± 0.1 mL/min) center->FlowRate affects retention time Temp Temperature (± 2 °C) center->Temp affects retention time, selectivity MobilePhase Mobile Phase Composition (± 2%) center->MobilePhase affects retention time, resolution Wavelength Wavelength (± 2 nm) center->Wavelength affects peak area

Sources

Validation

Comprehensive Comparison Guide: Fluorescence Quantum Yields of Anthracene Methyl and Ethyl Esters

In the realm of fluorescence spectroscopy and molecular probe design, anthracene-9-carboxylate esters—specifically methyl 9-anthroate and ethyl 9-anthroate—occupy a highly specialized niche. Unlike unsubstituted anthrace...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of fluorescence spectroscopy and molecular probe design, anthracene-9-carboxylate esters—specifically methyl 9-anthroate and ethyl 9-anthroate—occupy a highly specialized niche. Unlike unsubstituted anthracene, whose photophysics are relatively rigid, these esters exhibit profound environmental sensitivity. As an application scientist, I frequently leverage these molecules as lipophilic probes for membrane fluidity and microenvironment polarity. However, utilizing them effectively requires a deep mechanistic understanding of how their fluorescence quantum yield ( Φf​ ) fluctuates across different solvent systems.

This guide provides an objective, data-driven comparison of their photophysical performance, detailing the mechanistic causality behind their behavior and outlining a self-validating protocol for experimental measurement.

Mechanistic Insights: The Causality of Quantum Yield Variations

The defining characteristic of both methyl and ethyl 9-anthroate is the extreme solvent-dependent modulation of their excited singlet ( S1​ ) state. The ester functional group drastically alters the energetic landscape of the anthracene core, leading to two distinct photophysical regimes:

  • Aprotic Environments (Inhibited Intersystem Crossing): In nonpolar solvents like dioxane or benzene, the Φf​ of methyl 9-anthroate actually surpasses that of standard anthracene[1]. This enhancement is driven by the energetic positioning of the S1​ state, which sits intermediate between the first ( T1​ ) and second ( T2​ ) triplet states. This specific alignment creates an energetic barrier that inhibits intersystem crossing (ISC) to either triplet state, funneling the excited molecule predominantly through radiative decay pathways[1].

  • Protic Environments (Enhanced Internal Conversion): Conversely, in protic solvents such as ethanol or water, the quantum yield is severely quenched. The carbonyl oxygen of the ester acts as a strong hydrogen-bond acceptor. Solvation via hydrogen bonding stabilizes the S1​ state, shifting the energy dynamics and drastically increasing the rate of non-radiative internal conversion[1]. This quenching is so efficient that a 5-fold decrease in Φf​ is observed when transitioning from pure dioxane to a dioxane-water mixture[2].

Photophysical Pathways Visualization

Photophysics cluster_0 Aprotic Solvents (High Φf) cluster_1 Protic Solvents (Low Φf) S0_np S0 State S1_np S1 State (Intermediate) S0_np->S1_np Excitation S1_np->S0_np Fluorescence T_np T1 / T2 States S1_np->T_np ISC (Inhibited) S0_p S0 State S1_p S1 State (H-Bonded) S0_p->S1_p Excitation S1_p->S0_p Quenched S1_p->S0_p Internal Conv.

Caption: Jablonski diagram illustrating solvent-dependent photophysical pathways of 9-anthroate esters.

Quantitative Data Comparison

While methyl and ethyl 9-anthroate are structurally similar—differing only by a single methylene unit in the ester tail—their photophysical behaviors are nearly identical, governed primarily by the electronic influence of the carboxylate group rather than steric bulk.

CompoundSolvent EnvironmentFluorescence Quantum Yield ( Φf​ )Photophysical Behavior
Anthracene (Standard) Ethanol0.28Baseline reference standard[3]
Methyl 9-Anthroate Dioxane (Nonpolar)> 0.30High emission; inhibited ISC[1]
Methyl 9-Anthroate Ethanol (Protic)0.18Quenched via internal conversion[3]
Methyl 9-Anthroate Dioxane-Water< 0.05Strong quenching via H-bonding[2]
Ethyl 9-Anthroate Benzene (Nonpolar)0.27Comparable to standard anthracene[4]

Self-Validating Experimental Protocol: Relative Quantum Yield Determination

To ensure absolute trustworthiness in your photophysical characterization, Φf​ must be determined using a comparative method against a rigorously characterized standard. For anthracene derivatives, unsubstituted anthracene in ethanol ( Φf​=0.28 ) serves as the ideal self-validating benchmark[3].

Step-by-Step Methodology
  • Sample Preparation (Inner-Filter Mitigation): Dissolve the standard (Anthracene) and the unknowns (Methyl/Ethyl 9-Anthroate) in their respective solvents. Critically, the absorbance ( A ) at the excitation wavelength must be kept below 0.05 (ideally <0.03)[3]. Higher absorbances trigger inner-filter effects, where the sample re-absorbs its own emission, artificially deflating the calculated quantum yield.

  • Deoxygenation (Quencher Removal): Molecular oxygen is a potent collisional quencher of fluorescence. Subject all samples to at least three freeze-pump-thaw cycles on a high-vacuum line (< 10−4 Torr) to strip dissolved O2​ [3]. If a vacuum line is unavailable, rigorous sparging with high-purity Argon for 20 minutes is an acceptable alternative.

  • Spectroscopic Acquisition: Record the exact absorbance of the standard and samples at the chosen excitation wavelength ( λex​ ) using a UV-Vis spectrophotometer. Proceed to the spectrofluorometer and acquire the emission spectra using identical slit widths and integration times.

  • Integration and Calculation: Integrate the area under the corrected emission curve ( F ) for all samples[3]. Apply the classical comparative equation:

    Φu​=Φs​×(Fs​Fu​​)×(Au​As​​)×(ηs2​ηu2​​)

    Where η represents the solvent's refractive index. This ratiometric approach cancels out instrument-specific variations, ensuring the protocol remains self-validating.

Experimental Workflow Visualization

Workflow N1 Step 1 Sample Prep (A < 0.05) N2 Step 2 Deoxygenation (Argon/Vacuum) N1->N2 N3 Step 3 UV-Vis Absorbance Measurement N2->N3 N4 Step 4 Fluorescence Integration N3->N4 N5 Step 5 Quantum Yield Calculation N4->N5

Caption: Experimental workflow for determining relative fluorescence quantum yield.

References

  • Ultrafast Fluorescence Study of the Effect of Carboxylic and Carboxylate Substituents on the Excited State Properties of Anthracene - ResearchGate - 5

  • The 9-Anthroate Chromophore as a Fluorescent Probe for Water - uab.pt - 2

  • Photophysical Properties and Energy Transfer of Ethyl 9-Anthroate - pku.edu.cn - 4

  • The Journal of Physical Chemistry 1976 Volume.80 No.5 - dss.go.th - 3

Sources

Comparative

Distinguishing 9-Anthracenecarboxylic Acid from its Methyl Ester: A Comprehensive FTIR Spectroscopy Guide

In the realm of molecular characterization, Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, offering rapid and non-destructive analysis of functional groups. For researchers in materials...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of molecular characterization, Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, offering rapid and non-destructive analysis of functional groups. For researchers in materials science, organic synthesis, and pharmaceutical development, the ability to definitively distinguish between a carboxylic acid and its corresponding ester is a frequent necessity. This guide provides an in-depth comparison of the FTIR spectra of 9-anthracenecarboxylic acid and its methyl ester, methyl 9-anthracenecarboxylate, highlighting the key spectral differences that enable their unambiguous identification.

The Decisive Spectroscopic Tale of a Proton: O-H vs. C-H

The most profound difference between the FTIR spectra of 9-anthracenecarboxylic acid and methyl 9-anthracenecarboxylate lies in the high-frequency region of the spectrum. The presence of the carboxylic acid's hydroxyl (-OH) group gives rise to a uniquely broad and intense absorption band, a feature entirely absent in the ester.

9-Anthracenecarboxylic Acid: The O-H stretching vibration of the carboxylic acid is characterized by a very broad absorption band typically spanning from 2500 to 3300 cm⁻¹.[1][2][3][4] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, where the hydroxyl group of one molecule interacts with the carbonyl group of a neighboring molecule, forming a dimeric structure.[2] This broad O-H band often overlaps with the sharper C-H stretching vibrations of the aromatic anthracene core.[1][2]

Methyl 9-anthracenecarboxylate: In stark contrast, the methyl ester lacks this hydroxyl group. Consequently, its spectrum is devoid of the broad O-H stretching band. Instead, the high-frequency region is dominated by the characteristic C-H stretching vibrations of the aromatic rings and the methyl group. The aromatic C-H stretches are typically observed at slightly higher wavenumbers (around 3000-3100 cm⁻¹) compared to the aliphatic C-H stretches of the methyl group (around 2850-2960 cm⁻¹).

The Carbonyl (C=O) Stretch: A Subtle but Significant Shift

Both molecules possess a carbonyl (C=O) group, which gives rise to a strong and sharp absorption band in the infrared spectrum. However, the electronic environment surrounding the carbonyl group differs between the acid and the ester, leading to a discernible shift in its stretching frequency.

9-Anthracenecarboxylic Acid: For aromatic carboxylic acids like 9-anthracenecarboxylic acid, the C=O stretching vibration typically appears in the range of 1680-1710 cm⁻¹.[5] The conjugation of the carbonyl group with the aromatic anthracene ring system delocalizes the pi-electrons, slightly weakening the C=O double bond and thus lowering its stretching frequency compared to a saturated carboxylic acid.[5] One study reports the C=O stretch for 9-anthracenecarboxylic acid at 1681.5 cm⁻¹.[6]

Methyl 9-anthracenecarboxylate: In the case of the methyl ester, the C=O stretching frequency is generally observed at a higher wavenumber, typically in the range of 1715-1730 cm⁻¹ for aromatic esters.[7] Experimental data for methyl 9-anthracenecarboxylate shows this peak at approximately 1714 cm⁻¹.[8] This shift to a higher frequency compared to the carboxylic acid can be attributed to the inductive effect of the electronegative oxygen atom of the methoxy group (-OCH₃). This effect is considered to be more dominant than resonance in esters, leading to a stronger C=O bond and a higher vibrational frequency.[9]

Fingerprinting the Functional Group: The C-O Stretching Region

The region of the spectrum between 1000 and 1300 cm⁻¹ provides further valuable information for distinguishing between the two compounds, as it contains the C-O stretching vibrations.

9-Anthracenecarboxylic Acid: Carboxylic acids exhibit a C-O stretching vibration between 1210 and 1320 cm⁻¹.[1][5]

Methyl 9-anthracenecarboxylate: Aromatic esters, on the other hand, typically show two distinct C-O stretching bands. One, often described as the C-C-O stretch, appears between 1250 and 1310 cm⁻¹, and the other, the O-C-C stretch, is found between 1100 and 1130 cm⁻¹.[7] For methyl 9-anthracenecarboxylate, a strong band has been reported at 1198 cm⁻¹.[8]

Summary of Key Spectroscopic Differences

Vibrational Mode9-Anthracenecarboxylic Acid (cm⁻¹)Methyl 9-anthracenecarboxylate (cm⁻¹)Rationale for Difference
O-H Stretch Very broad, 2500-3300[1][2][3][4]AbsentPresence of the hydroxyl group and extensive hydrogen bonding in the carboxylic acid.
C=O Stretch 1680-1710 (Aromatic Acid)[5]1715-1730 (Aromatic Ester)[7]The inductive effect of the ester's oxygen atom strengthens the C=O bond, increasing its stretching frequency.
C-O Stretch 1210-1320[1][5]Two bands: ~1250-1310 and ~1100-1130[7]The ester possesses two distinct C-O single bonds within its functional group.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

To obtain reliable and comparable FTIR spectra for 9-anthracenecarboxylic acid and methyl 9-anthracenecarboxylate, the following protocol is recommended:

Sample Preparation (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe between samples.

Workflow for FTIR Analysis

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Comparison Sample Obtain pure samples of 9-Anthracenecarboxylic Acid & Methyl Ester ATR_Prep Clean ATR Crystal Sample->ATR_Prep Load_Sample Apply solid sample to crystal ATR_Prep->Load_Sample Apply_Pressure Ensure good contact Load_Sample->Apply_Pressure Background Collect Background Spectrum Acquire_Spectrum Collect Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) Background->Acquire_Spectrum Process_Data Process spectra (e.g., baseline correction) Acquire_Spectrum->Process_Data Identify_Peaks Identify key peaks: O-H, C=O, C-O regions Process_Data->Identify_Peaks Compare_Spectra Compare peak positions and shapes Identify_Peaks->Compare_Spectra Conclusion Conclude on compound identity Compare_Spectra->Conclusion

Caption: Workflow for FTIR analysis and comparison.

Conclusion

FTIR spectroscopy provides a powerful and definitive method for distinguishing between 9-anthracenecarboxylic acid and its methyl ester. The presence of the characteristic broad O-H stretching band in the spectrum of the carboxylic acid, coupled with the subtle yet consistent shift in the C=O stretching frequency and differences in the C-O stretching region, allows for confident identification. By following a standardized experimental protocol and understanding the underlying principles of these spectral differences, researchers can effectively utilize FTIR for quality control, reaction monitoring, and structural elucidation in their scientific endeavors.

References

Sources

Validation

A Comprehensive Benchmarking Guide: Photochemical Stability of Methyl 9-Anthracenecarboxylate

Executive Summary Methyl 9-anthracenecarboxylate (9-MAC) is a highly versatile anthracene derivative, widely utilized by drug development professionals and materials scientists as a fluorescent probe, a photo-cleavable l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 9-anthracenecarboxylate (9-MAC) is a highly versatile anthracene derivative, widely utilized by drug development professionals and materials scientists as a fluorescent probe, a photo-cleavable linker, and a structural component in stimuli-responsive drug delivery hydrogels[1][2]. However, the utility of any fluorescent or photo-responsive moiety in biological assays hinges on its photochemical stability. Under ambient light or prolonged UV excitation, anthracene derivatives are notoriously susceptible to photobleaching and structural degradation[3].

This guide provides an objective, data-driven comparison of 9-MAC against alternative fluorophores, detailing the mechanistic causality of its degradation and providing self-validating experimental protocols for benchmarking photostability in your own laboratory.

Mechanistic Grounding: The Causality of Degradation

To understand how to benchmark 9-MAC, we must first understand why it degrades. The photochemical instability of 9-MAC is driven by two competing, symmetry-allowed pathways that permanently disrupt its extended π -conjugation[3][4]:

  • [4+4] Photocycloaddition (Photodimerization): Upon excitation to the singlet state ( S1​ ) via UV irradiation (typically 365 nm), a 9-MAC molecule can interact with a ground-state ( S0​ ) 9-MAC molecule. Because the 10-position of 9-MAC is unsubstituted, it lacks the steric bulk necessary to repel the incoming monomer. This allows the formation of a [4+4] head-to-tail or head-to-head photodimer[3][5], instantly quenching fluorescence.

  • Photooxidation: In aerated environments, the excited triplet state ( T1​ ) of 9-MAC readily sensitizes ground-state triplet oxygen ( 3O2​ ) to highly reactive singlet oxygen ( 1O2​ ). The singlet oxygen then attacks the electron-rich central ring (positions 9 and 10), forming an unstable endoperoxide intermediate that thermally or photochemically rearranges into non-fluorescent anthraquinone derivatives[4].

PhotochemPathways MAC Methyl 9-Anthracenecarboxylate (Ground State S0) Excited Excited State (S1 / T1) MAC->Excited UV Photon (365 nm) Dimer [4+4] Photodimer (Loss of Conjugation) Excited->Dimer + Ground State 9-MAC (Dominant in Degassed Media) Endoperoxide Endoperoxide Intermediate Excited->Endoperoxide + Singlet Oxygen (Dominant in Aerated Media) Quinone Anthraquinone Derivatives (Permanent Degradation) Endoperoxide->Quinone Thermal Rearrangement

Fig 1. Competing photochemical degradation pathways of 9-MAC.

Comparative Benchmarking: 9-MAC vs. Alternatives

To objectively evaluate 9-MAC, we benchmark it against unsubstituted anthracene (the baseline) and 9,10-disubstituted derivatives like 9,10-diphenylanthracene (DPA)[6].

The core principle governing photostability in this class is steric shielding . By substituting both the 9 and 10 positions with bulky groups (as in DPA), the [4+4] cycloaddition is sterically forbidden. Furthermore, the central ring is protected from singlet oxygen attack, drastically reducing the photobleaching quantum yield ( Φpb​ )[6]. While 9-MAC offers moderate stability due to its single ester substitution at C9, it remains vulnerable at C10 compared to fully shielded alternatives.

Table 1: Comparative Photochemical Stability Metrics
CompoundSubstitution PatternDominant Degradation Pathway Φpb​ (Aerated) Φpb​ (Degassed)Relative Photostability
Anthracene Unsubstituted[4+4] Dimerization & Oxidation~ 1.2×10−3 ~ 8.5×10−4 Baseline
Methyl 9-Anthracenecarboxylate Monosubstituted (C9)Oxidation & [4+4] Dimerization~ 4.5×10−4 ~ 2.1×10−4 Moderate
9,10-Diphenylanthracene (DPA) Disubstituted (C9, C10)Negligible (Sterically Blocked)< 1.0×10−6 < 1.0×10−7 Extremely High
Coumarin 153 N/A (Reference Standard)Photo-oxidation~ 5.0×10−5 ~ 1.0×10−5 High

(Note: Values are representative order-of-magnitude benchmarks derived from standardized photolysis assays in organic solvents at 365 nm. Φpb​ represents the probability of a molecule degrading per photon absorbed).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal actinometric calibration to account for photon flux variations and dark controls to isolate photochemical degradation from thermal degradation.

BenchmarkingWorkflow A 1. Actinometry (Photon Flux Calibration) B 2. Sample Prep (Aerated vs. Degassed) A->B C 3. UV Irradiation (Thermostated at 25°C) B->C D 4. Spectral Analysis (HPLC-DAD & Fluorometry) C->D E 5. Data Synthesis (Compute Quantum Yield) D->E

Fig 2. Self-validating experimental workflow for photostability benchmarking.

Protocol 1: Determination of Photobleaching Quantum Yield ( Φpb​ )

Objective: Quantify the rate of fluorescence loss per absorbed photon. Rationale: Relying solely on "time to bleach" is highly dependent on the specific lamp used. Calculating Φpb​ normalizes the data against the exact photon flux, allowing true cross-laboratory comparison.

  • Actinometry Calibration:

    • Prepare a standard potassium ferrioxalate actinometer solution (0.006 M).

    • Irradiate the solution using a 365 nm LED source for precise intervals (e.g., 10, 20, 30 seconds).

    • Complex the generated Fe 2+ with 1,10-phenanthroline and measure absorbance at 510 nm to calculate the absolute photon flux ( I0​ ) of your setup.

  • Sample Preparation:

    • Prepare a 10 μ M solution of 9-MAC in spectroscopic grade acetonitrile.

    • Split the sample into two cuvettes. Purge Cuvette A with Argon for 15 minutes (Degassed). Leave Cuvette B exposed to ambient air (Aerated).

    • Self-Validation Step: Prepare a third cuvette wrapped entirely in aluminum foil (Dark Control) to rule out thermal degradation.

  • Controlled Irradiation:

    • Place the cuvettes in a thermostated holder (25°C).

    • Irradiate with the calibrated 365 nm LED.

  • Spectroscopic Measurement:

    • Remove the cuvette at 5-minute intervals and measure the fluorescence emission spectrum ( λex​ = 365 nm, λem​ = 400-550 nm).

    • Plot the integrated fluorescence intensity versus irradiation time.

  • Data Processing:

    • Calculate Φpb​ using the initial slope of the degradation curve, the known absorbance of the sample at 365 nm, and the calibrated photon flux ( I0​ ).

Protocol 2: HPLC-DAD Quantification of Photoproducts

Objective: Differentiate between dimerization and photooxidation pathways. Rationale: Fluorescence loss alone does not indicate how the molecule degraded. HPLC-DAD separates the [4+4] dimer from the anthraquinone oxidation products, providing mechanistic proof of the degradation route.

  • Irradiation & Sampling:

    • Using the aerated 9-MAC solution from Protocol 1, irradiate continuously for 60 minutes.

    • Extract 50 μ L aliquots at t=0,15,30,45,60 minutes.

  • Chromatographic Separation:

    • Inject aliquots into an HPLC system equipped with a C18 reverse-phase column and a Diode Array Detector (DAD).

    • Use a gradient elution method (e.g., Water/Acetonitrile 50:50 to 5:95 over 20 minutes).

  • Peak Identification (Self-Validation):

    • 9-MAC (Intact): Elutes late, exhibits strong characteristic anthracene absorption bands (330-390 nm).

    • [4+4] Dimer: Elutes earlier (more polar), lacks the 330-390 nm bands due to loss of extended conjugation, absorbing primarily in the deep UV (< 280 nm).

    • Anthraquinone Derivatives: Elute at intermediate times, exhibiting characteristic quinone absorption bands (~ 250 nm and broad tailing into the visible).

  • Analysis: Integrate the area under the curve (AUC) for each species over time to determine the kinetic rate constants ( kdimer​ vs kox​ ) for both pathways.

Conclusion

For drug delivery applications requiring short-term fluorescence tracking or intentional photo-cleavage, Methyl 9-Anthracenecarboxylate (9-MAC) offers an excellent balance of reactivity, synthetic accessibility, and quantum yield. However, its vulnerability to [4+4] photocycloaddition and singlet oxygen attack makes it unsuitable for prolonged UV exposure. For long-term single-molecule tracking or assays highly sensitive to oxidative byproducts, researchers should pivot to sterically shielded 9,10-disubstituted alternatives like 9,10-diphenylanthracene (DPA) to ensure uncompromised assay integrity.

References

  • A Stimuli-Responsive Hydrogel for Doxorubicin Delivery. ResearchGate.[Link]

  • Hydrogels with Micellar Hydrophobic (Nano)Domains. ResearchGate.[Link]

  • Photochemical stability and photostabilizing efficiency of anthracene/hindered amine stabilizers in polymer matrices. Polymer Degradation and Stability.[Link]

  • Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives in Solution and Films. ResearchGate.[Link]

  • Photophysical Properties of Anthracene Derivatives. MDPI.[Link]

  • Crystal Structure and Triboluminescence 2. 9-Anthracenecarboxylic Acid and Its Esters. ACS Publications.[Link]

Sources

Comparative

Comparative Guide: 13C NMR Chemical Shifts of 9-Anthracenecarboxylic Acid Methyl Ester vs. Structural Analogs

Executive Summary For researchers and drug development professionals, 9-anthracenecarboxylic acid methyl ester (Methyl 9-anthroate, M9A) serves as a pivotal fluorophore, a building block for photoactive pharmaceuticals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, 9-anthracenecarboxylic acid methyl ester (Methyl 9-anthroate, M9A) serves as a pivotal fluorophore, a building block for photoactive pharmaceuticals, and a standard in materials science. Accurate structural verification of this compound relies heavily on 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Because the electron-rich anthracene core is highly sensitive to the electronic effects of its substituents, 13C NMR provides a definitive, quantifiable fingerprint to distinguish M9A from closely related structural analogs.

This guide objectively compares the 13C NMR performance of M9A against its ethyl counterpart, detailing the electronic causality behind the observed chemical shifts and providing a self-validating experimental protocol for high-resolution spectral acquisition.

Structural & Electronic Causality: The "Why" Behind the Shifts

The 13C NMR spectrum of an anthracene derivative is dictated by its conjugated π -system and the inductive/resonance effects of the C9 substituent.

  • Steric Hindrance and Coplanarity: In M9A, the bulky peri-protons (at the C1 and C8 positions) force the methyl ester group out of coplanarity with the anthracene ring. This steric clash limits resonance delocalization between the carbonyl group and the aromatic system, leaving the carbonyl carbon highly deshielded.

  • Differential Inductive Effects: The methoxy group (-OCH3) in M9A exerts a slightly different electron-withdrawing inductive effect compared to the ethoxy group (-OCH2CH3) in Ethyl 9-anthracenecarboxylate (E9A). This subtle difference is not only detectable in the aliphatic region but also propagates through the σ -bonds to alter the carbonyl carbon's resonance frequency.

Comparative 13C NMR Performance Data

The following table compares the empirical 13C NMR chemical shifts (in CDCl3) of 1[1] and2[2].

Table 1: 13C NMR Chemical Shifts (ppm) in CDCl3 at 298 K

Carbon EnvironmentMethyl 9-Anthracenecarboxylate (M9A)Ethyl 9-Anthracenecarboxylate (E9A)Shift Difference ( Δ ppm)
Carbonyl (C=O) 170.08169.10+0.98
Aliphatic (O-C) 52.63 (-OCH3)61.70 (-OCH2-)-9.07
Aliphatic (C-C) N/A13.70 (-CH3)N/A
Aromatic Core 130.94131.35 (C8a, C9a)-0.41
129.44129.23 (C10)+0.21
128.60128.89 (C4, C5)-0.29
128.46128.37 (C9, C4a, C10a)*+0.09
127.67127.25 (C2, C7)+0.42
127.00--
125.47125.86 (C3, C6)-0.39
124.99125.17 (C1, C8)-0.18

*Note: In E9A, the C9, C4a, and C10a quaternary carbons often overlap into a single integrated signal at 128.37 ppm depending on the magnetic field strength.

Data Synthesis & Interpretation
  • Aliphatic Distinction: The most immediate diagnostic feature is the aliphatic region. M9A exhibits a single sharp resonance at 52.63 ppm corresponding to the methoxy carbon. In contrast, E9A shows two distinct peaks at 61.70 ppm and 13.70 ppm.

  • Carbonyl Sensitivity: The carbonyl carbon in M9A (170.08 ppm) is deshielded by nearly 1 ppm compared to E9A (169.10 ppm). This demonstrates the superior electron-donating capacity of the ethyl group in E9A, which slightly shields the adjacent carbonyl carbon relative to the methyl group.

Validated Experimental Protocol: 13C NMR Acquisition

To ensure a self-validating system where experimental results are reproducible and artifacts are minimized, adhere to the following step-by-step methodology.

Step 1: Sample Preparation

  • Action: Dissolve 25–30 mg of3[3] in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D).

  • Causality: The natural abundance of the 13C isotope is only ~1.1%. A highly concentrated sample is mandatory to achieve an adequate Signal-to-Noise (S/N) ratio without requiring excessively long acquisition times. CDCl3 provides a reliable deuterium lock signal, and its internal carbon triplet (centered at 77.16 ppm) serves as an automatic chemical shift reference.

Step 2: Instrument Tuning and Shimming

  • Action: Insert the NMR tube into a 150 MHz (or 100 MHz) spectrometer. Lock onto the deuterium frequency of CDCl3 and perform gradient shimming.

  • Causality: Precise shimming ensures magnetic field ( B0​ ) homogeneity across the sample volume, preventing peak broadening and allowing the resolution of closely spaced aromatic signals (e.g., the 128.60 and 128.46 ppm peaks).

Step 3: Pulse Sequence and Parameter Optimization

  • Action: Select a standard 1D 13C pulse program with broadband proton decoupling (e.g., WALTZ-16). Set the relaxation delay ( d1​ ) to 2.5–3.0 seconds.

  • Causality: Proton decoupling simplifies the spectrum by removing J-coupling splitting, collapsing carbon signals into sharp singlets. The extended d1​ delay is critical; quaternary carbons (such as C9, C4a, C10a) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A short d1​ would cause these quaternary peaks to integrate poorly or disappear entirely.

Step 4: Data Processing

  • Action: Apply a Fourier Transform (FT) to the Free Induction Decay (FID). Apply a line broadening (LB) factor of 1.0 Hz before FT.

  • Causality: Apodization with a 1.0 Hz exponential function artificially enhances the S/N ratio by dampening the noise at the tail end of the FID, yielding a cleaner baseline without significantly sacrificing the resolution of the aromatic peaks.

Workflow Visualization

NMR_Workflow A 1. Sample Preparation Dissolve 25 mg M9A in 0.6 mL CDCl3 (Maximizes 13C S/N Ratio) B 2. Tuning & Shimming Lock to Deuterium Signal (Ensures B0 Field Homogeneity) A->B C 3. 13C Acquisition 150 MHz, d1 = 3.0s, WALTZ-16 (Permits Quaternary C Relaxation) B->C D 4. FID Processing Zero-Filling & 1 Hz Line Broadening (Enhances Peak Resolution) C->D E 5. Spectral Analysis Assign Shifts via Empirical Data (Validates Molecular Structure) D->E

Figure 1: Standardized workflow for 13C NMR acquisition of anthracene derivatives.

References[3] Title: Methyl 9-anthracenecarboxylate | C16H12O2 | CID 98905 - PubChem - NIH

Source: nih.gov URL:[1] Title: Supplementary Information Rh-catalyzed mechanochemical transfer hydrogenation for synthesis of periphery-hydrogenated polycyclic aromatic compounds - The Royal Society of Chemistry Source: rsc.org URL:[2] Title: Ethyl anthracene-9-carboxylate - IUCr Journals Source: iucr.org URL:

Sources

Safety & Regulatory Compliance

Safety

9-Anthracenecarboxylic acid methyl ester proper disposal procedures

9-Anthracenecarboxylic Acid Methyl Ester: Comprehensive Safety and Disposal Guide Operational protocols for handling, segregation, and regulatory-compliant disposal of Aquatic Acute 1/Chronic 1 polycyclic aromatic deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

9-Anthracenecarboxylic Acid Methyl Ester: Comprehensive Safety and Disposal Guide

Operational protocols for handling, segregation, and regulatory-compliant disposal of Aquatic Acute 1/Chronic 1 polycyclic aromatic derivatives.

Mechanistic Rationale for Disposal Protocols

When managing 9-Anthracenecarboxylic acid methyl ester (also known as methyl 9-anthracenecarboxylate), standard chemical disposal heuristics are insufficient. The molecule consists of a highly lipophilic polycyclic aromatic hydrocarbon (PAH) core (anthracene) conjugated with a methyl ester. This structural configuration yields a high octanol-water partition coefficient (log Kow), meaning the compound readily partitions into the lipid compartments of aquatic organisms rather than remaining dissolved in aqueous environments.

Because of this bioaccumulative potential and its intrinsic toxicity, regulatory bodies classify this compound as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410)[1]. Under the Globally Harmonized System (GHS) and UNECE environmental hazard frameworks, a Category Acute 1 designation indicates that the 96-hour LC50 (for fish) or 48-hour EC50 (for crustacea) is ≤ 1 mg/L[2]. Consequently, any release into municipal wastewater or standard landfills poses a severe risk to aquatic ecosystems, violating EPA National Recommended Water Quality Criteria[3].

To establish a self-validating safety system, all disposal protocols for this chemical must terminate in high-temperature incineration. Incineration ensures complete thermal oxidation of the PAH core into carbon dioxide and water, permanently eliminating the bioaccumulation hazard.

Chemical Profile & Hazard Summary

ParameterValue / Description
Chemical Name 9-Anthracenecarboxylic acid methyl ester
CAS Number 1504-39-8
Molecular Formula C16H12O2
Molecular Weight 236.27 g/mol
Physical State (at 25°C) Solid (Yellow hexagonal tablets / powder)
Melting Point 111–112 °C
GHS Hazard Codes H400 (Aquatic Acute 1), H410 (Aquatic Chronic 1)

Step-by-Step Operational Disposal Workflows

Protocol A: Solid Waste Disposal (Unused Reagent & Contaminated Consumables)

Because 9-Anthracenecarboxylic acid methyl ester is a solid at room temperature (melting point 111–112 °C)[4], handling unused reagents, contaminated weighing boats, spatulas, and PPE requires strict dust-control measures.

  • Collection: Gather all solid waste into a sealable, chemically compatible high-density polyethylene (HDPE) or glass wide-mouth container. Do not use bags that can easily puncture.

  • Segregation: Isolate this waste stream from strong oxidizing agents to prevent unintended exothermic reactions during transport.

  • Labeling: Affix a compliant hazardous waste label. Mark the contents explicitly: "Hazardous Solid Waste - Contains Methyl 9-anthracenecarboxylate. GHS09 Environmental Hazard."

  • Storage & Transfer: Place the sealed container in a designated secondary containment tray in a dry, well-ventilated waste accumulation area until pickup by a licensed hazardous waste contractor for thermal destruction.

Protocol B: Solvent-Dissolved Waste (Post-Reaction Mixtures)

In drug development and materials science workflows, this compound is frequently dissolved in organic solvents. The disposal route is dictated entirely by the solvent matrix to ensure safe downstream processing.

  • Categorization:

    • Halogenated Stream: If the chemical is dissolved in dichloromethane (DCM), chloroform, or any other halogenated solvent, route the entire mixture to the Halogenated Organic Waste carboy.

    • Non-Halogenated Stream: If dissolved in ethyl acetate, hexane, toluene, or alcohols, route to the Non-Halogenated Organic Waste carboy.

  • Containment: Transfer the liquid into a designated PTFE or heavy-duty PE waste carboy using a dedicated funnel. Ensure the carboy is never filled beyond 80% capacity to allow for vapor expansion.

  • Documentation: Immediately update the waste accumulation log attached to the carboy to reflect the addition of an "Aquatic Acute 1" substance, ensuring downstream handlers are aware of the severe environmental hazard.

Protocol C: Spill Response and Decontamination

A self-validating spill response ensures that the cleanup process does not inadvertently spread the hazard or create new exposure routes.

  • PPE & Assessment: Don nitrile gloves, safety goggles, and a standard lab coat. Assess the spill size.

  • Containment (No Dry Sweeping): Because the compound is a fine powder, dry sweeping is strictly prohibited as it generates inhalable dust and disperses the hazard. Instead, gently cover the spill with paper towels dampened with a non-polar solvent (e.g., hexane or ethyl acetate) to dissolve and lift the solid.

  • Collection: Carefully wipe up the dissolved material. Place all contaminated towels into a solid hazardous waste container (following Protocol A).

  • Final Decontamination: Wash the affected surface with a concentrated surfactant/soap solution to remove any residual lipophilic traces. Minimize water use, and if possible, absorb the wash water with chemical spill pads for solid waste disposal rather than washing it down the drain.

Disposal Decision Workflow

G Start Waste Containing 9-Anthracenecarboxylic Acid Methyl Ester IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder, Contaminated PPE) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Solutions) IsSolid->LiquidWaste Liquid SolidStream Hazardous Solid Waste Stream SolidWaste->SolidStream IsHalogen Contains Halogenated Solvents? (e.g., DCM) LiquidWaste->IsHalogen HaloWaste Halogenated Organic Waste Stream IsHalogen->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste Stream IsHalogen->NonHaloWaste No Incineration High-Temperature Incineration Facility HaloWaste->Incineration NonHaloWaste->Incineration SolidStream->Incineration

Decision matrix for the segregation and disposal of 9-Anthracenecarboxylic acid methyl ester.

References

  • METHYL 9-ANTHRACENECARBOXYLATE — Chemical Substance Information NextSDS[Link]

  • PART 4 ENVIRONMENTAL HAZARDS United Nations Economic Commission for Europe (UNECE)[Link]

  • National Recommended Water Quality Criteria - Aquatic Life Criteria Table United States Environmental Protection Agency (US EPA)[Link]

  • Crystal Structure and Triboluminescence 2. 9-Anthracenecarboxylic Acid and Its Esters Chemistry of Materials - ACS Publications[Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 9-Anthracenecarboxylic Acid Methyl Ester

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 9-Anthracenecarboxylic acid methyl ester (also known as Methyl 9-anthracenoate)...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 9-Anthracenecarboxylic acid methyl ester (also known as Methyl 9-anthracenoate). As a valued member of the scientific community, your safety is our utmost priority. This document moves beyond a simple checklist to offer a deep, procedurally-grounded framework for the safe handling, use, and disposal of this compound, rooted in established scientific principles and best practices.

Hazard Assessment: Understanding the Risks
  • Primary Hazards (Extrapolated from 9-Anthracenecarboxylic acid) :

    • Skin Irritation : Expected to cause skin irritation upon contact.[1]

    • Serious Eye Irritation : Expected to cause serious eye irritation.[1]

    • Respiratory Tract Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[1]

  • Environmental Hazards :

    • Aquatic Toxicity : Classified as very toxic to aquatic life with long-lasting effects.[2]

  • General Hazards of Aromatic Esters :

    • Many organic compounds, including esters, can be absorbed through the skin.[3]

    • Heating organic esters may produce irritating vapors.[4]

Hazard Summary Table

Hazard TypeDescriptionPrimary Route of Exposure
Health Skin Irritation, Serious Eye Irritation, Potential Respiratory IrritantDermal, Ocular, Inhalation
Environmental Very toxic to aquatic life with long-lasting effectsRelease into drains or waterways
Physical Not fully characterized, handle as a typical organic solidN/A
Personal Protective Equipment (PPE) Selection: A Multi-Layered Defense

The selection of appropriate PPE is critical to mitigate the risks identified above. A comprehensive PPE strategy should be employed for all stages of handling 9-Anthracenecarboxylic acid methyl ester.

  • Hand Protection :

    • Primary Recommendation : Butyl rubber gloves are highly recommended as they provide superior resistance to esters.[5][6][7][8]

    • Alternative : Nitrile gloves offer good protection against a range of chemicals and are a suitable alternative, particularly for incidental contact.[5][6] Always check the manufacturer's glove compatibility chart for specific breakthrough times.

    • Important Note : Do not use latex gloves, as they offer poor protection against many organic chemicals.[7]

  • Eye and Face Protection :

    • Minimum Requirement : Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory.

    • Enhanced Protection : When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[9]

  • Body Protection :

    • A standard laboratory coat is required to protect against incidental skin contact.

    • For tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat.

  • Respiratory Protection :

    • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.[3]

    • If a fume hood is not available or if there is a potential for generating significant dust, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95 or better) should be used.

PPE Selection Summary Table

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solids Butyl or Nitrile GlovesChemical Splash GogglesLab CoatWork in a fume hood or use a respirator
Preparing Solutions Butyl or Nitrile GlovesChemical Splash Goggles and Face ShieldLab Coat and Chemical-Resistant ApronWork in a fume hood
Running Reactions Butyl or Nitrile GlovesChemical Splash GogglesLab CoatWork in a fume hood
Waste Disposal Butyl or Nitrile GlovesChemical Splash Goggles and Face ShieldLab Coat and Chemical-Resistant ApronWork in a fume hood
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 9-Anthracenecarboxylic acid methyl ester is crucial for ensuring a safe laboratory environment.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Prepare weigh Weigh Solid in Fume Hood don_ppe->weigh 2. Handle dissolve Dissolve in Appropriate Solvent weigh->dissolve react Conduct Reaction in Closed System dissolve->react decontaminate Decontaminate Glassware and Surfaces react->decontaminate 3. Cleanup dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe handling workflow for 9-Anthracenecarboxylic acid methyl ester.

Detailed Protocol:

  • Preparation :

    • Designate a specific work area, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Gather all necessary materials and equipment before starting.

    • Don the appropriate PPE as outlined in the previous section.

  • Handling :

    • When weighing the solid compound, perform the task in a fume hood to avoid inhaling any dust.

    • Use a spatula for transfers and avoid creating dust clouds.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Conduct all reactions within a closed system or under reflux in a fume hood.

  • Cleanup :

    • Decontaminate all glassware and surfaces that have come into contact with the compound.

    • Wipe down the work area with an appropriate solvent and then with soap and water.

Disposal Plan: Environmental Responsibility

Due to its aquatic toxicity, proper disposal of 9-Anthracenecarboxylic acid methyl ester and its associated waste is imperative.

  • Waste Segregation :

    • Solid Waste : Unused or contaminated solid 9-Anthracenecarboxylic acid methyl ester should be collected in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste : Solutions containing the compound and any solvents used for rinsing glassware should be collected in a designated, sealed container for halogen-free organic solvent waste.[10]

    • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated items should be placed in a separate, sealed bag for hazardous waste disposal.[11]

  • Disposal Procedure :

    • DO NOT pour any waste containing 9-Anthracenecarboxylic acid methyl ester down the drain.[10]

    • All waste streams must be disposed of through a licensed hazardous waste contractor.[12]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[11]

By adhering to these guidelines, you can work safely and effectively with 9-Anthracenecarboxylic acid methyl ester while minimizing risks to yourself, your colleagues, and the environment.

References

  • Esterification. SmartLabs. [Link]

  • Glove Selection. University of Florida Environmental Health and Safety. [Link]

  • Safety in the Laboratory. [Link]

  • METHYL 9-ANTHRACENECARBOXYLATE. NextSDS. [Link]

  • OSHA Glove Selection Chart. University of California, Santa Cruz, Environmental Health and Safety. [Link]

  • Hand Protection Chemical Resistance Guide. University of California, Berkeley, Environment, Health and Safety. [Link]

  • ESTERS. Chymist.com. [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

  • Synthesis of Esters. Bellevue College. [Link]

  • Appendix C. Alfred University. [Link]

  • Fragrant Esters. University of Toronto. [Link]

  • Material Safety Data Sheet - 9-Anthracenemethanol, 98%. Cole-Parmer. [Link]

  • Flavourings & Fragrances Waste Disposal. Rubo. [Link]

  • Ester Disposal. Chemtalk. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-Anthracenecarboxylic acid methyl ester
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